molecular formula C18H35NO2 B14889520 Alkyne Sphinganine

Alkyne Sphinganine

Cat. No.: B14889520
M. Wt: 297.5 g/mol
InChI Key: WYZIEXOOANYKNM-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alkyne Sphinganine (C18H35NO2, Molecular Weight: 297.46) is a metabolic labeling reagent containing a terminal alkyne moiety for the subsequent tagging of protein-lipid complexes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic click chemistry reaction . This bioorthogonal compound allows for the visualization and proteomic profiling of protein-sphingolipid complexes in living cells . Its primary research value lies in its application across diverse scientific fields. It is used in highly sensitive fluorescence microscopy protocols for imaging lipid localization and transport within cellular membranes, which can be combined with protein immunodetection or the use of fluorescent proteins . Furthermore, this compound serves as a critical tool in enzymatic assays, such as for characterizing ceramide synthases (CerSs), providing kinetic parameters similar to natural substrates . It also enables the tracking of dietary sphingolipid assimilation and metabolism within complex systems, such as the gut microbiome, using advanced integrated methodologies . The small, non-polar alkyne tag minimizes disruption to the native lipid's biochemical characteristics, making it a superior alternative to bulkier fluorescent tags for studying sphingolipid biology . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(2S,3R)-2-aminooctadec-17-yne-1,3-diol

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,17-18,20-21H,3-16,19H2/t17-,18+/m0/s1

InChI Key

WYZIEXOOANYKNM-ZWKOTPCHSA-N

Isomeric SMILES

C#CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O

Canonical SMILES

C#CCCCCCCCCCCCCCC(C(CO)N)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of Alkyne Sphinganine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Alkyne Sphinganine, a vital chemical tool for studying sphingolipid metabolism and function. Sphingolipids are integral components of eukaryotic cell membranes, playing crucial roles in signal transduction and cellular regulation.[1][2] The introduction of a terminal alkyne group into the sphinganine backbone allows for the versatile application of "click chemistry," enabling researchers to attach fluorescent probes, biotin tags, or other reporters to visualize and track these lipids within biological systems.[3][4] This document details a plausible synthetic route and purification strategy, supported by established chemical principles for sphingolipid synthesis.

De Novo Sphingolipid Biosynthesis: The Biological Blueprint

In eukaryotes, the synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[5] This initial step forms 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine). Sphinganine serves as the foundational backbone for the synthesis of more complex sphingolipids, such as ceramides and sphingomyelins. Understanding this natural pathway provides context for the chemical synthesis of sphinganine analogs like this compound.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyl- transferase (SPT) Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Condensation Reduction Reduction 3-Ketodihydrosphingosine->Reduction Sphinganine Sphinganine Reduction->Sphinganine Ceramide_Synthase Ceramide Synthase Sphinganine->Ceramide_Synthase Ceramide Ceramide Ceramide_Synthase->Ceramide N-acylation Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be approached through a multi-step process, leveraging established methods for the stereoselective synthesis of sphingoid bases. The following protocol is a plausible route adapted from literature on the synthesis of D-erythro-sphingosine and its analogs.

Quantitative Data and Product Specifications
ParameterValueReference
Chemical Formula C18H35NO2
Molecular Weight 297.46 g/mol
Appearance White crystalline solid
Solubility DMSO, DMF
Purity (Typical) ≥95% (by 1H NMR)
Storage Conditions -20°C, desiccated
Experimental Protocol: Synthesis

A potential synthetic workflow is outlined below. This process involves the creation of a terminal alkyne-containing building block and its subsequent coupling to form the sphinganine backbone.

G Start Starting Materials Step1 Synthesis of Alkynyl Precursor Start->Step1 Step2 Stereoselective Coupling Step1->Step2 Step3 Deprotection Step2->Step3 Crude Crude Alkyne Sphinganine Step3->Crude

Caption: Chemical Synthesis Workflow for this compound.

Step 1: Synthesis of the Alkynyl Aldehyde Precursor

A long-chain aldehyde bearing a terminal alkyne is a key intermediate. This can be synthesized from a commercially available long-chain ω-halo-alkanol.

  • Protection of the alcohol: The hydroxyl group of a long-chain ω-bromo-alkanol (e.g., 11-bromo-1-undecanol) is protected using a suitable protecting group, such as a silyl ether (e.g., TBDMSCl, imidazole, in DMF).

  • Introduction of the alkyne: The terminal bromide is displaced with an acetylide equivalent, such as lithium trimethylsilylacetylide, followed by removal of the silyl group (e.g., with K2CO3 in methanol) to yield the terminal alkyne.

  • Oxidation to the aldehyde: The protected alcohol is deprotected (e.g., with TBAF in THF), and the resulting alcohol is oxidized to the aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane in CH2Cl2).

Step 2: Stereoselective Coupling and Formation of the Sphinganine Backbone

This step establishes the correct stereochemistry of the amino alcohol.

  • Asymmetric Aldol-type Reaction: The alkynyl aldehyde from Step 1 is reacted with a chiral glycine enolate equivalent. This reaction can be controlled to produce the desired D-erythro stereochemistry.

  • Reduction of the Carbonyl: The resulting keto group is stereoselectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride, often with additives to control the stereoselectivity.

Step 3: Deprotection

The protecting groups on the amino and hydroxyl functionalities are removed under appropriate conditions (e.g., acidic hydrolysis for Boc groups) to yield the final this compound product.

Purification of this compound

The crude product from the synthesis requires purification to remove unreacted starting materials, byproducts, and stereoisomers. A common and effective method for purifying sphingoid bases is solid-phase extraction (SPE) followed by column chromatography.

Experimental Protocol: Purification

G Crude Crude Alkyne Sphinganine SPE Solid-Phase Extraction (Weak Cation Exchange) Crude->SPE Loading Column Silica Gel Column Chromatography SPE->Column Elution of Semi-pure Product Analysis Purity Analysis (NMR, MS, HPLC) Column->Analysis Fraction Collection Pure Pure Alkyne Sphinganine Analysis->Pure

Caption: Purification Workflow for this compound.

Step 1: Solid-Phase Extraction (SPE)

  • Principle: Weak cation exchange SPE cartridges are used to capture the positively charged amino group of sphinganine at neutral pH, allowing non-basic impurities to be washed away.

  • Procedure:

    • Condition a weak cation exchange SPE cartridge with methanol and then an appropriate buffer (e.g., chloroform/methanol).

    • Dissolve the crude product in the loading solvent and apply it to the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., chloroform/methanol) to remove non-basic impurities.

    • Elute the this compound using a basic solvent system (e.g., chloroform/methanol with a small percentage of ammonium hydroxide).

Step 2: Silica Gel Column Chromatography

  • Principle: Further purification to separate the desired product from closely related impurities is achieved by silica gel column chromatography based on polarity.

  • Procedure:

    • The semi-purified product from SPE is concentrated and loaded onto a silica gel column.

    • A gradient elution is typically employed, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Step 3: Purity Assessment

The purity of the final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

This technical guide provides a framework for the synthesis and purification of this compound, a critical tool for advancing our understanding of sphingolipid biology. The detailed protocols, adapted from established methodologies, offer a starting point for researchers to produce this valuable chemical probe in their own laboratories.

References

Alkyne Sphinganine as a Metabolic Precursor in Sphingolipid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane integrity to regulating complex signaling pathways.[1][2][3] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a key target for drug development.[4][5] This technical guide provides a comprehensive overview of the use of alkyne sphinganine, a powerful metabolic precursor, for the study of sphingolipid synthesis and function. By incorporating an alkyne handle into the sphinganine backbone, researchers can leverage bioorthogonal click chemistry to visualize, identify, and quantify newly synthesized sphingolipids, offering unprecedented insights into their dynamic metabolism and interactions. This guide details the underlying principles, experimental protocols, and data analysis strategies for employing this compound in sphingolipid research, with a focus on applications in drug discovery and development.

Introduction to Sphingolipid Metabolism

The biosynthesis of sphingolipids is a highly regulated and complex process that begins in the endoplasmic reticulum (ER). The de novo synthesis pathway is initiated by the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway. This reaction forms 3-ketodihydrosphingosine, which is then rapidly reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase. Sphinganine is subsequently acylated by ceramide synthases (CerS) to form dihydroceramide. A desaturase then introduces a double bond into dihydroceramide to yield ceramide, the central hub of sphingolipid metabolism. From ceramide, a diverse array of complex sphingolipids are synthesized, including sphingomyelin, glucosylceramide, and galactosylceramide.

This compound: A Bioorthogonal Probe for Sphingolipid Synthesis

This compound is a synthetic analog of the endogenous sphinganine, featuring a terminal alkyne group. This small, bioorthogonal handle does not significantly perturb the biological activity of the molecule, allowing it to be efficiently incorporated into the de novo sphingolipid synthesis pathway by cellular enzymes. Once incorporated, the alkyne-tagged sphingolipids can be selectively and covalently labeled with azide-functionalized reporters, such as fluorophores or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This powerful technique enables the visualization of newly synthesized sphingolipids by fluorescence microscopy, their enrichment for proteomic analysis, and their quantification by mass spectrometry.

Mechanism of Incorporation

This compound is readily taken up by cells and serves as a substrate for ceramide synthases, leading to the formation of alkyne-tagged dihydroceramides and subsequently alkyne-tagged ceramides and more complex sphingolipids. The terminal alkyne is positioned in a way that it becomes embedded within the lipid bilayer, providing a specific target for click chemistry reagents.

Data Presentation: Quantitative Analysis of this compound Incorporation

The efficiency of this compound incorporation and its metabolic fate can be quantified using mass spectrometry-based approaches. The following tables summarize representative quantitative data from studies utilizing this compound for metabolic labeling.

Table 1: Quantification of Alkyne-Labeled Sphingolipids by LC-MS/MS

AnalyteLimit of Detection (LOD) (fmol)Limit of Quantification (LOQ) (pmol)Reference
Sphingosine (SPH)9-
Sphinganine (SPA)21-
Alkyne-C16 Ceramide-<1

This table presents the sensitivity of LC-MS/MS methods for detecting sphingoid bases and alkyne-labeled ceramides, demonstrating the ability to quantify even low-abundance species.

Table 2: Relative Quantification of Prenylated Proteins after Metabolic Labeling

Cell LineRelative Level of Prenylated Proteins (%)Reference
Normal Cells100
Autophagy-compromised Cells122

This table illustrates the use of alkyne-modified isoprenoid analogs, a similar metabolic labeling strategy, to quantify changes in protein prenylation, highlighting the potential for this compound to quantify changes in sphingolipid-modified proteins.

Experimental Protocols

Metabolic Labeling of Cells with this compound

This protocol describes the general procedure for labeling cultured cells with this compound.

  • Cell Culture: Plate cells on glass coverslips or in multi-well plates and grow to the desired confluency.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as DMSO or ethanol to prepare a stock solution (e.g., 10 mM).

  • Labeling: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (typically 1-10 µM).

  • Incubation: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for a specified period (e.g., 2-16 hours) to allow for metabolic incorporation.

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry for Visualization

This protocol outlines the steps for visualizing alkyne-labeled sphingolipids in fixed cells using a fluorescent azide reporter.

  • Fixation: Fix the labeled cells with 3.7% or 4% paraformaldehyde in PBS for at least 15 minutes.

  • Permeabilization: Permeabilize the cells with a detergent such as 0.25% Triton X-100 in PBS for 15 minutes to allow the click chemistry reagents to enter the cell.

  • Washing: Wash the cells with PBS containing 3% bovine serum albumin (BSA).

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. A typical cocktail includes:

    • Azide-fluorophore (e.g., 2.5 µM)

    • Copper(II) sulfate (CuSO4) (e.g., 20 mM stock, final concentration 1-2 mM)

    • Copper(I)-stabilizing ligand such as THPTA or TBTA (e.g., 100 mM stock, final concentration 5-10 mM)

    • A reducing agent like sodium ascorbate (e.g., 300 mM stock, freshly prepared, final concentration 15-30 mM) to reduce Cu(II) to the catalytic Cu(I) state.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells extensively with PBS to remove unreacted click chemistry reagents.

  • Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled sphingolipids using a fluorescence microscope.

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing samples for the analysis of alkyne-labeled sphingolipids by LC-MS/MS.

  • Cell Lysis: After metabolic labeling, harvest and lyse the cells.

  • Lipid Extraction: Perform a lipid extraction using a method such as a butanolic extraction. Add an internal standard mixture containing known amounts of non-naturally occurring sphingolipid species prior to extraction for quantification.

  • Sample Preparation: Evaporate the organic phase to dryness and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. Use a hydrophilic interaction liquid chromatography (HILIC) column for good peak shapes and short analysis times.

Mandatory Visualizations

Sphingolipid De Novo Synthesis Pathway

Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Alkyne_Sphinganine This compound Alkyne_Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Alkyne_Dihydroceramide Alkyne-Dihydroceramide CerS->Alkyne_Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Alkyne_Dihydroceramide->DES Ceramide Ceramide DES->Ceramide Alkyne_Ceramide Alkyne-Ceramide DES->Alkyne_Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Alkyne_Complex_Sphingolipids Alkyne-Complex Sphingolipids Alkyne_Ceramide->Alkyne_Complex_Sphingolipids

Caption: De novo sphingolipid synthesis pathway showing the incorporation of this compound.

Experimental Workflow for this compound Labeling and Detection

Experimental_Workflow Start Start: Cultured Cells Metabolic_Labeling Metabolic Labeling with this compound Start->Metabolic_Labeling Fixation Fixation & Permeabilization Metabolic_Labeling->Fixation Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Lipid_Extraction Lipid Extraction Metabolic_Labeling->Lipid_Extraction Click_Chemistry Click Chemistry (Azide-Fluorophore) Fixation->Click_Chemistry Microscopy Fluorescence Microscopy Click_Chemistry->Microscopy Protein_Enrichment Click Chemistry (Azide-Biotin) & Streptavidin Pulldown Cell_Lysis->Protein_Enrichment Proteomics Proteomics (LC-MS/MS) Protein_Enrichment->Proteomics Lipidomics Lipidomics (LC-MS/MS) Lipid_Extraction->Lipidomics

Caption: Workflow for metabolic labeling, visualization, and analysis of sphingolipids.

Ceramide-Mediated Signaling Pathways

Ceramide_Signaling cluster_downstream Downstream Effects Stress_Stimuli Stress Stimuli (e.g., Chemotherapy) Ceramide Ceramide (Alkyne-Ceramide) Stress_Stimuli->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Autophagy Autophagy Ceramide->Autophagy

Caption: Simplified diagram of ceramide-mediated signaling leading to cellular responses.

Applications in Drug Development

The ability to track de novo sphingolipid synthesis with this compound provides a powerful tool for drug development.

  • Target Validation: By monitoring the flux through the sphingolipid pathway, researchers can validate the efficacy of small molecule inhibitors targeting key enzymes like SPT, CerS, and DES. A reduction in the incorporation of this compound into complex sphingolipids would indicate successful target engagement.

  • Mechanism of Action Studies: For compounds with unknown mechanisms, this compound labeling can reveal whether they impact sphingolipid metabolism, providing crucial insights into their mode of action.

  • Biomarker Discovery: Alterations in sphingolipid metabolism are associated with various diseases. Profiling the incorporation of this compound in diseased versus healthy cells can help identify novel biomarkers for diagnosis and prognosis.

  • High-Throughput Screening: The fluorescence-based readout of this compound incorporation can be adapted for high-throughput screening assays to identify modulators of sphingolipid synthesis.

Conclusion

This compound has emerged as an indispensable tool for the study of sphingolipid metabolism. Its ability to be metabolically incorporated into newly synthesized sphingolipids and subsequently detected with high sensitivity and specificity via click chemistry provides researchers with a versatile platform to investigate the intricate roles of these lipids in health and disease. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their quest to understand and therapeutically target the complex world of sphingolipid biology.

References

An In-depth Technical Guide to the Role of Alkyne Sphinganine in Studying Lipid Metabolism Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Complexity of Sphingolipid Metabolism

Sphingolipids are a diverse and critical class of lipids that serve not only as structural components of eukaryotic cell membranes but also as bioactive signaling molecules.[1] They play pivotal roles in fundamental cellular processes, including cell growth, differentiation, apoptosis, and cell-cell recognition. The metabolic network governing sphingolipids is a complex web of interconnected pathways, including de novo synthesis, salvage, and hydrolysis, all converging on the central hub molecule, ceramide.[2][3]

Given their importance in cellular homeostasis and their implication in numerous diseases such as cancer, neurodegenerative disorders, and metabolic syndrome, the enzymes and pathways of sphingolipid metabolism are attractive targets for therapeutic intervention.[4][5] However, studying the dynamics of these pathways has historically been challenging. Traditional methods using radiolabeled precursors can be laborious and subject to stringent regulations.

The advent of bio-orthogonal chemistry has provided powerful new tools for chemical biology. Among these, Alkyne Sphinganine has emerged as a versatile and minimally perturbing chemical probe for the real-time investigation of sphingolipid metabolism. This guide provides a technical overview of the principles, experimental workflows, and applications of this compound as a tool to trace, visualize, and quantify sphingolipid metabolic flux.

The Core Principle: Metabolic Labeling and Click Chemistry

The utility of this compound lies in the combination of two powerful concepts: metabolic labeling and bio-orthogonal "click" chemistry.

2.1 Metabolic Incorporation: this compound is a synthetic analog of sphinganine (also known as dihydrosphingosine), a key intermediate in the de novo sphingolipid synthesis pathway. It is designed with a terminal alkyne (a carbon-carbon triple bond) at the end of its hydrocarbon chain. This small, chemically inert functional group generally does not interfere with recognition and processing by the cell's natural enzymatic machinery. When introduced to cells or organisms, this compound is taken up and utilized by ceramide synthases (CerS) to be acylated, thereby incorporating the alkyne tag into newly synthesized dihydroceramides, and subsequently, a wide array of downstream complex sphingolipids.

2.2 Bio-orthogonal Ligation via Click Chemistry: The incorporated alkyne tag serves as a chemical handle for subsequent detection. The most common detection method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the alkyne on the lipid and a reporter molecule functionalized with a complementary azide group. The reaction is highly specific and bio-orthogonal, meaning it proceeds with high efficiency in a complex biological environment without cross-reacting with native functional groups. The azide-bearing reporter can be a fluorophore for imaging, a biotin tag for affinity purification, or a specialized tag for mass spectrometry.

The De Novo Sphingolipid Synthesis Pathway

This compound directly enters the de novo synthesis pathway, which begins in the endoplasmic reticulum. The diagram below illustrates the key steps and the point of entry for the alkyne probe.

DeNovoSphingolipidPathway cluster_Transport sub sub prod prod probe probe enzyme enzyme Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Serine Palmitoyltransferase (SPT) Sa Sphinganine (Dihydrosphingosine) Keto->Sa KSR 3-Ketosphinganine Reductase AlkyneSa This compound DHCer Dihydroceramides CerS Ceramide Synthases (CerS1-6) Sa->CerS AlkyneSa->CerS AlkyneDHCer Alkyne-labeled Dihydroceramides AlkyneCer Alkyne-labeled Ceramides AlkyneDHCer->AlkyneCer DES1 Dihydroceramide Desaturase 1 (DES1) Cer Ceramides ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Transport Transport to Golgi AlkyneComplexSL Alkyne-labeled Complex Sphingolipids SPT->Keto KSR->Sa CerS->AlkyneDHCer DES1->AlkyneCer Transport->AlkyneComplexSL

Caption: De novo sphingolipid synthesis pathway showing the incorporation of this compound.

Experimental Workflows and Protocols

This compound can be applied in various experimental setups to answer different biological questions. Below are two primary workflows.

4.1 Workflow 1: Imaging Sphingolipid Localization by Fluorescence Microscopy

This workflow is used to visualize the subcellular localization of newly synthesized sphingolipids.

Workflow_Imaging start Start: Culture cells on coverslips label Metabolic Labeling: Incubate cells with This compound start->label fix Fixation & Permeabilization: Fix with formalin, permeabilize with digitonin/Triton X-100 label->fix click Click Reaction: Incubate with Azide-Fluorophore, Copper Catalyst, and Reducing Agent fix->click wash Wash: Remove excess reagents click->wash image Fluorescence Microscopy: Acquire images of lipid localization wash->image end End: Analyze images image->end

Caption: Experimental workflow for fluorescence imaging of alkyne-labeled sphingolipids.

4.1.1 Detailed Protocol for Fluorescence Imaging

This protocol is adapted from highly sensitive methods developed for lipid microscopy.

  • Cell Culture and Labeling:

    • Plate cells (e.g., HeLa, fibroblasts) on glass coverslips to achieve 50-70% confluency.

    • Prepare a stock solution of this compound (e.g., 10 mM in ethanol or DMSO).

    • Dilute the stock solution in fresh, pre-warmed culture medium to a final concentration of 1-10 µM.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate for a period ranging from 2 hours to 16 hours, depending on the metabolic rate of the cells and the desired labeling density.

  • Fixation and Permeabilization:

    • Wash cells gently twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells by incubating with 3.7% formalin (paraformaldehyde) in PBS for at least 15 minutes at room temperature. For long-term storage, samples can be kept in fixative for over 16 hours.

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells to allow entry of the click reagents. A common method is incubation with 0.1% Triton X-100 or 50 µg/mL digitonin in PBS for 10 minutes.

    • Wash three times with PBS containing 3% Bovine Serum Albumin (BSA).

  • Copper-Catalyzed Click Reaction (CuAAC):

    • Prepare a fresh "Click Reaction Cocktail". For a 500 µL reaction volume:

      • Azide-fluorophore (e.g., Azide-Alexa Fluor 488): 1-5 µM final concentration.

      • Copper(II) Sulfate (CuSO₄): 1 mM final concentration.

      • Reducing Agent (e.g., Sodium Ascorbate): 5 mM final concentration. Prepare this solution fresh immediately before use.

      • Optional but recommended: A copper-chelating ligand like TBTA or THPTA to protect the fluorophore and improve reaction efficiency. Add at a 1:1 or higher molar ratio to CuSO₄.

    • Combine all reagents in PBS (or a specified click buffer like 100 mM HEPES) in the order listed, adding the sodium ascorbate last to initiate the reaction.

    • Remove the wash buffer from the coverslips and add the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the click cocktail and wash the cells three times with PBS + 3% BSA.

    • (Optional) Perform immunostaining for co-localization with protein markers at this stage.

    • (Optional) Stain nuclei with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the labeled sphingolipids using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

4.2 Workflow 2: Quantitative Analysis by Mass Spectrometry (Lipidomics)

This workflow is used to identify and quantify the specific species of newly synthesized sphingolipids.

Workflow_MS start Start: Culture and treat cells in plates label Metabolic Labeling: Incubate with this compound start->label harvest Cell Harvesting: Scrape and pellet cells label->harvest extract Lipid Extraction: Perform Bligh-Dyer or MTBE extraction harvest->extract analysis LC-MS/MS Analysis: Separate lipids by chromatography and detect by mass spectrometry extract->analysis data Data Processing: Identify alkyne-labeled species by mass shift and quantify analysis->data end End: Quantitative lipid profile data->end

References

Investigating the Cellular Journey of Alkyne Sphinganine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Alkyne Sphinganine, a powerful chemical tool for elucidating the complex roles of sphingolipids in cellular processes. By serving as a metabolic surrogate for natural sphinganine, this alkyne-modified analog allows for the precise tracking of its uptake, trafficking, and localization within the cell. Through the highly specific and efficient bioorthogonal reaction known as "click chemistry," researchers can visualize and quantify the distribution of newly synthesized sphingolipids, offering critical insights into lipid metabolism, membrane dynamics, and cellular signaling.[1][2]

Principle of this compound Labeling

This compound is a sphinganine molecule synthetically modified to contain a terminal alkyne group (a carbon-carbon triple bond).[3][4] This small, minimally perturbing modification allows the molecule to be readily taken up by cells and processed by the endogenous enzymatic machinery of the sphingolipid biosynthetic pathway.[5] Once incorporated into complex sphingolipids, the alkyne handle serves as a reactive partner for an azide-containing molecular probe (e.g., a fluorescent dye or biotin) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This covalent ligation enables the sensitive and specific detection and visualization of the metabolic fate of the initial sphinganine analog.

Cellular Uptake and Metabolic Pathway

As an analog of a natural sphingoid base, this compound is transported into the cell and directed to the cytosolic face of the endoplasmic reticulum (ER), the primary site of de novo sphingolipid synthesis. Here, it enters the biosynthetic cascade:

  • Ceramide Synthesis: this compound is acylated by one of the six ceramide synthase (CerS) enzymes to form Alkyne Dihydroceramide.

  • Desaturation: A desaturase can then introduce a double bond into the sphingoid backbone to produce Alkyne Ceramide.

  • Trafficking to Golgi: The newly synthesized alkyne-ceramides are transported from the ER to the Golgi apparatus.

  • Synthesis of Complex Sphingolipids: In the Golgi, Alkyne Ceramide serves as a precursor for more complex sphingolipids, such as Alkyne Sphingomyelin (SM) and various alkyne-glycosphingolipids (GSLs). These complex lipids are then trafficked to other cellular compartments, most notably the plasma membrane, where sphingolipids are highly enriched.

To ensure the probe's metabolism is restricted to the sphingolipid pathway, some protocols recommend using cell lines deficient in sphingosine-1-phosphate lyase (SGPL1), which prevents the degradation of the sphingoid base.

Sphingolipid_Metabolism cluster_uptake Extracellular cluster_cytosol Cytosol / ER cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane Alkyne_Sphinganine_ext This compound Alkyne_Sphinganine_int This compound Alkyne_Dihydroceramide Alkyne Dihydroceramide Alkyne_Sphinganine_int->Alkyne_Dihydroceramide Ceramide Synthase (CerS) Alkyne_Ceramide Alkyne Ceramide Alkyne_Dihydroceramide->Alkyne_Ceramide Desaturase Alkyne_Ceramide_golgi Alkyne Ceramide Alkyne_Ceramide->Alkyne_Ceramide_golgi ER-Golgi Transport Alkyne_SM Alkyne Sphingomyelin Alkyne_Ceramide_golgi->Alkyne_SM SM Synthase Alkyne_GSL Alkyne Glycosphingolipids Alkyne_Ceramide_golgi->Alkyne_GSL Glycosyl- transferases Alkyne_SM_pm Alkyne Sphingomyelin Alkyne_SM->Alkyne_SM_pm Vesicular Transport

Caption: Metabolic pathway of this compound.

Subcellular Localization

Following metabolic incorporation, fluorescently tagged this compound metabolites can be visualized throughout the secretory pathway.

  • Endoplasmic Reticulum: As the initial site of synthesis, the ER shows significant labeling, consistent with the localization of CerS and other early pathway enzymes.

  • Golgi Apparatus: Strong signals are typically observed in the Golgi complex, where ceramide is converted into sphingomyelin and glycosphingolipids.

  • Plasma Membrane: As the final destination for many sphingolipids, the plasma membrane becomes prominently labeled after sufficient chase times.

  • Mitochondria: Some studies have also established the targeting of alkyne-sphinganine to mitochondria, highlighting its utility in studying organelle-specific lipid profiles.

  • Endolysosomal Compartments: The turnover and breakdown of sphingolipid-rich membranes occur primarily in endolysosomal compartments, which can also be visualized.

Quantitative Data Summary

The experimental conditions for this compound labeling can vary depending on the cell type and research question. The table below summarizes typical parameters from published studies.

ParameterCell TypeConcentrationIncubation TimeDetection MethodReference
This compound A172, HeLa1 µM2 hoursFluorescence Microscopy
Alkyne Fatty Acids HEK293T100 µM4 hoursRaman Spectroscopy
Alkyne Cholesterol A17210 µM16 hoursFluorescence Microscopy

Note: Data for other alkyne lipids are included for comparative context, as they utilize similar principles of metabolic labeling and detection.

Experimental Protocols

The following sections provide detailed methodologies for labeling, detection, and visualization of this compound in cultured cells.

Protocol: Metabolic Labeling of Cells with this compound

This protocol is adapted from Gaebler et al. (2016).

  • Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in ethanol or DMSO. Dilute the stock solution in fresh, pre-warmed cell culture medium to a final concentration of 1 µM.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing labeling medium.

  • Metabolic Labeling: Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • Cell Fixation: After incubation, aspirate the labeling medium. Gently wash the cells once with PBS. Fix the cells by adding 3.7% formalin (paraformaldehyde) in a suitable buffer (e.g., PBS or a specialized click buffer) and incubate for at least 15 minutes at room temperature. For certain protocols aiming to preserve fluorescent proteins, fixation can be extended to 16 hours.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction protocol is designed for high-sensitivity fluorescence microscopy.

  • Washing: After fixation, wash the cells three times with PBS for 5-10 minutes each on a gentle shaker.

  • Preparation of Click Reaction Cocktail: Prepare the following solution immediately before use. For a 1 mL reaction volume:

    • Fluorescent Azide: Add the desired fluorescent azide probe (e.g., Azide-Alexa Fluor 488) to a final concentration of 10 µM in a click buffer (e.g., 100 mM HEPES/KOH, pH 7.4).

    • Copper Catalyst: Add 20 µL of a 10 mM stock of tetrakis(acetonitrile)copper(I) fluoroborate (CuTFB) in acetonitrile to the azide solution for a final concentration of 200 µM.

    • Note: Other copper sources and ligands can be used. The components should be added in the specified order.

  • Click Reaction: Aspirate the wash buffer from the cells. Add the freshly prepared click reaction cocktail to the cells and incubate for 30 minutes at room temperature or a slightly elevated temperature (e.g., 43°C) to improve efficiency, protected from light. Some protocols suggest adding a second aliquot of the copper catalyst after 15 minutes to sustain the reaction.

  • Final Washes: Aspirate the reaction cocktail. Wash the cells extensively to remove unreacted reagents. A typical wash series is: 2x with click buffer, 4-6x with PBS.

  • Mounting: Wash the coverslips once with water and mount them onto a microscope slide using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging: The cells are now ready for visualization by fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.

Experimental_Workflow A 1. Seed Cells on Coverslips B 2. Incubate with This compound (1 µM, 2-4h) A->B Metabolic Labeling C 3. Fix Cells (e.g., 3.7% Formalin) B->C Preparation E 5. Perform Click Reaction (30 min, RT) C->E D 4. Prepare Click Cocktail (Fluorescent Azide + Cu(I) Catalyst) D->E F 6. Wash Extensively E->F Detection G 7. Mount and Image (Fluorescence Microscopy) F->G Visualization

Caption: Experimental workflow for this compound labeling.

Alternative Detection Methods

While fluorescence microscopy is the most common readout, other techniques can be employed:

  • Proteomic Profiling: Using a biotin-azide probe in the click reaction allows for the subsequent enrichment of lipid-interacting proteins via streptavidin pull-down, followed by identification with mass spectrometry.

  • Raman Microscopy: The alkyne bond itself has a unique and strong vibrational peak in a silent region of the cellular Raman spectrum. This allows for direct, label-free imaging of the alkyne-tagged lipid distribution using techniques like Stimulated Raman Scattering (SRS) microscopy, which avoids the use of potentially bulky fluorophores.

By combining metabolic labeling with versatile detection strategies, this compound stands as an indispensable tool for dissecting the intricate and dynamic world of sphingolipid biology.

References

Alkyne Sphinganine: A Technical Guide to its Function in Cell Signaling and Membrane Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules in a myriad of cellular processes. Understanding their complex metabolism, subcellular localization, and interactions is paramount for deciphering cell physiology and pathology. Traditional methods have often fallen short in capturing the dynamic nature of these lipids in their native environment. Alkyne sphinganine, a metabolic labeling reagent, has emerged as a powerful chemical tool to overcome these limitations. By incorporating a terminal alkyne group, this sphinganine analog is processed through endogenous metabolic pathways, enabling the visualization and proteomic profiling of sphingolipids and their associated protein complexes via bioorthogonal click chemistry. This guide provides an in-depth overview of this compound's applications, detailed experimental protocols, and its role in advancing our understanding of sphingolipid-mediated cell signaling and membrane dynamics.

The Central Role of Sphingolipids in Cellular Function

Sphingolipids are defined by their sphingoid base backbone, such as sphinganine or sphingosine.[1] They are integral to the structural integrity of eukaryotic membranes and are particularly enriched in the plasma membrane.[2] Beyond their structural role, sphingolipids and their metabolites are bioactive molecules that regulate fundamental cellular processes including cell growth, differentiation, apoptosis, and senescence.[2][3]

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine.[1] Sphinganine is subsequently acylated to form dihydroceramide, a precursor to ceramide. Ceramide serves as a central hub in sphingolipid metabolism, from which more complex sphingolipids like sphingomyelin and glycosphingolipids are synthesized, primarily in the Golgi apparatus. Key signaling molecules like sphingosine-1-phosphate (S1P) and ceramide-1-phosphate are also derived from this pathway, acting as critical second messengers.

Sphingolipid_Synthesis De Novo Sphingolipid Synthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine 3_Keto 3-Ketosphinganine Serine->3_Keto SPT PalmitoylCoA PalmitoylCoA PalmitoylCoA->3_Keto SPT Sphinganine_node Sphinganine 3_Keto->Sphinganine_node Reductase Dihydroceramide Dihydroceramide Sphinganine_node->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi CERT (Transport) SM Sphingomyelin GSL Glycosphingolipids Ceramide_Golgi->SM Ceramide_Golgi->GSL Alkyne_Sphinganine This compound Alkyne_Sphinganine->Sphinganine_node Enters Pathway Click_Chemistry_Workflow General Workflow for this compound Labeling cluster_cell Live Cell cluster_analysis Analysis node1 1. Metabolic Labeling Add this compound to cells node2 2. Incorporation This compound is converted to complex sphingolipids node1->node2 node3 3. Cell Fixation or Lysis node4 4. Click Reaction Add Azide-Reporter (e.g., Azide-Fluorophore) + Copper Catalyst node3->node4 node5 5. Downstream Analysis node4->node5 Microscopy Fluorescence Microscopy (Visualization) Proteomics Affinity Purification & Mass Spectrometry (Proteomics) Pull_Down_Workflow Workflow for Proteomic Identification of Interactors start 1. Cells Labeled with This compound lysis 2. Cell Lysis start->lysis click 3. Click Reaction with Azide-PEG-Biotin lysis->click capture 4. Affinity Capture (Streptavidin Beads) click->capture wash 5. Wash Steps (Remove Non-specific Binders) capture->wash elute 6. Elution wash->elute analysis 7. SDS-PAGE and LC-MS/MS Analysis elute->analysis result Identified Sphingolipid-Interacting Proteins analysis->result

References

An In-depth Technical Guide to Alkyne Sphinganine: Discovery, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alkyne Sphinganine is a chemically modified analog of sphinganine, a critical intermediate in the de novo biosynthesis of sphingolipids.[1] This synthetic molecule incorporates a terminal alkyne group, a small and biologically inert functional group, into the sphinganine backbone. This modification allows for the powerful application of "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient attachment of reporter molecules, such as fluorophores or biotin, to the alkyne-tagged lipid.[2][3] This capability has established this compound as an invaluable tool for researchers in lipid biology, cell biology, and drug development, facilitating the detailed study of sphingolipid metabolism, trafficking, and interactions.[4][5]

This technical guide provides a comprehensive overview of the discovery, initial characterization, and key applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this versatile molecular probe.

Physicochemical Properties and Characterization

This compound is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₈H₃₅NO₂
Molecular Weight 297.46 g/mol
Appearance White crystalline solid
Purity >95% (by ¹H NMR)
Solubility Soluble in DMSO and DMF
Storage -20°C

Metabolic Incorporation and Signaling Pathway

This compound is designed to be taken up by cells and enter the endogenous sphingolipid metabolic pathway. As an analog of sphinganine, it serves as a substrate for ceramide synthases (CerS), which acylate the amino group to form alkyne-tagged dihydroceramides. These can be further metabolized to more complex sphingolipids, allowing for the tracing of these pathways.

The diagram below illustrates the entry of this compound into the de novo sphingolipid synthesis pathway.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Alkyne_Sphinganine This compound Alkyne_Dihydroceramide Alkyne-Dihydroceramide Alkyne_Sphinganine->Alkyne_Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide->Glucosylceramide

Figure 1: Metabolic incorporation of this compound.

Experimental Protocols

In Vitro Ceramide Synthase Assay

This protocol is adapted from Gaebler et al. (2013) and describes an in vitro assay to measure the activity of ceramide synthases using this compound as a substrate.

Materials:

  • This compound

  • Fatty acyl-CoA (e.g., palmitoyl-CoA)

  • Cell or tissue homogenate containing ceramide synthases

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

  • 3-azido-7-hydroxycoumarin

  • Copper(I) catalyst solution (e.g., pre-mixed solution of CuSO₄ and a reducing agent like sodium ascorbate)

  • TLC plates

  • Fluorescence scanner

Procedure:

  • Prepare the reaction mixture by combining the cell/tissue homogenate, fatty acyl-CoA, and this compound in the assay buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solvent mixture to extract the lipids (e.g., chloroform/methanol).

  • Dry the lipid extract under a stream of nitrogen.

  • Perform the click chemistry reaction by resuspending the dried lipids in a suitable solvent and adding the 3-azido-7-hydroxycoumarin and the copper(I) catalyst solution.

  • Incubate the click reaction mixture at room temperature.

  • Spot the reaction mixture onto a TLC plate and develop the plate using an appropriate solvent system to separate the unreacted this compound from the fluorescently labeled alkyne-dihydroceramide product.

  • Visualize and quantify the fluorescent product on the TLC plate using a fluorescence scanner.

Metabolic Labeling of Cellular Sphingolipids

This protocol outlines the general steps for metabolically labeling cellular sphingolipids with this compound, followed by visualization using click chemistry.

Materials:

  • Cultured cells

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)

  • Click chemistry reaction buffer (containing copper(I) catalyst and a ligand)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-20 µM).

    • Replace the existing cell culture medium with the labeling medium and incubate for the desired time (e.g., 4-24 hours) under normal cell culture conditions.

  • Cell Fixation and Permeabilization:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the fixed cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Chemistry Reaction and Visualization:

    • Prepare the click chemistry reaction cocktail containing the fluorescent azide probe and the copper(I) catalyst in the reaction buffer.

    • Wash the permeabilized cells twice with a wash buffer (e.g., PBS with 3% BSA).

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with the wash buffer.

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Visualize the fluorescently labeled sphingolipids using a fluorescence microscope.

Experimental Workflows and Logical Relationships

The use of this compound typically follows a logical workflow that can be visualized to better understand the experimental process.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_cellulo Cellular Labeling Start_vitro Start Incubate_vitro Incubate with this compound Start_vitro->Incubate_vitro Extract_lipids_vitro Lipid Extraction Incubate_vitro->Extract_lipids_vitro Click_vitro Click Reaction with Fluorescent Azide Extract_lipids_vitro->Click_vitro Analyze_vitro TLC & Fluorescence Quantification Click_vitro->Analyze_vitro End_vitro End Analyze_vitro->End_vitro Start_cell Start Label_cells Metabolic Labeling with This compound Start_cell->Label_cells Fix_perm Fixation & Permeabilization Label_cells->Fix_perm Click_cell Click Reaction with Fluorescent Azide Fix_perm->Click_cell Visualize_cell Fluorescence Microscopy Click_cell->Visualize_cell End_cell End Visualize_cell->End_cell

Figure 2: General experimental workflows.

The core of this compound's utility lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Click_Chemistry Alkyne Alkyne-Sphinganine Metabolite Triazole Fluorescently Labeled Metabolite Alkyne->Triazole + Azide Azide-Fluorophore Azide->Triazole Cu(I) catalyst

Figure 3: The CuAAC click chemistry reaction.

Conclusion

This compound has emerged as a powerful and versatile tool for the study of sphingolipid biology. Its ability to be metabolically incorporated into cellular sphingolipids and subsequently detected with high specificity and sensitivity via click chemistry provides researchers with a dynamic window into the complex processes of sphingolipid metabolism, transport, and localization. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in a wide range of research settings, ultimately contributing to a deeper understanding of the multifaceted roles of sphingolipids in health and disease.

References

Alkyne Sphinganine: A Technical Guide for Biomedical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of Alkyne Sphinganine, a powerful chemical tool for the investigation of sphingolipid metabolism and function. Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell membrane structure, and intercellular communication. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the study of these molecules a key area of biomedical and pharmaceutical research. This compound, a metabolic labeling reagent, enables the sensitive and specific tracking of sphinganine and its downstream metabolites. Its terminal alkyne moiety allows for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This guide details the core principles of using this compound, provides comprehensive experimental protocols, summarizes key quantitative data, and presents visual workflows and pathways to facilitate its application in the laboratory.

Introduction to this compound

This compound is a synthetic analog of sphinganine, a key intermediate in the de novo biosynthesis of sphingolipids.[1][2] It possesses a terminal alkyne group, a small, bioorthogonal functional handle that generally does not perturb the biochemical behavior of the parent molecule.[3] This alkyne group serves as a reactive partner for "click chemistry" reactions with azide-containing reporter molecules, such as fluorophores or biotin.[4][5] This enables researchers to visualize, isolate, and identify sphingolipids and their interacting proteins.

The primary utility of this compound lies in its metabolic incorporation into the sphingolipid biosynthetic pathway. Once introduced to cells or organisms, it is processed by endogenous enzymes to form alkyne-tagged versions of various sphingolipids, including dihydroceramides, ceramides, sphingomyelins, and complex glycosphingolipids. This allows for the dynamic tracking of sphingolipid metabolism and localization in living systems.

Key Properties of this compound:

PropertyValueReference
Molecular Formula C18H35NO2
Molecular Weight 297.46 g/mol
Appearance White crystalline solid
Solubility DMSO, DMF
Storage -20°C

Core Applications in Research

This compound has emerged as a versatile tool in several areas of biomedical and pharmaceutical research:

  • Studying Sphingolipid Metabolism: By tracing the incorporation of the alkyne tag into various sphingolipid species, researchers can dissect the dynamics of their synthesis, transport, and degradation under different physiological or pathological conditions.

  • Investigating Cell Signaling Pathways: As sphingolipids are crucial signaling molecules, this compound helps in elucidating their roles in pathways regulating cell growth, apoptosis, and inflammation.

  • Identifying Protein-Lipid Interactions: The ability to attach biotin tags via click chemistry allows for the enrichment and subsequent identification of proteins that interact with specific sphingolipids using proteomic approaches.

  • Drug Discovery and Development: this compound can be used to screen for compounds that modulate sphingolipid metabolism and to develop novel sphingolipid-based therapeutics. It also serves as a building block for the synthesis of bioactive molecules and in the creation of lipid-based drug delivery systems.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

  • This compound (e.g., from Vector Labs, Chem-Impex)

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cell line of interest (e.g., HeLa, A172)

  • DMSO

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of labeling.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Labeling: The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of this compound. A typical starting concentration is 1-10 µM. The final DMSO concentration should be kept below 0.5% (v/v).

  • Incubation: Incubate the cells for a period ranging from 2 to 24 hours, depending on the experimental goals and the metabolic rate of the cell line.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Quantitative Parameters for Metabolic Labeling:

Cell LineThis compound ConcentrationIncubation TimeApplicationReference
A1721 µM2 hoursMicroscopy
HeLa10 µM24 hoursImaging and Quantification
Bacteroides thetaiotaomicron25 µM24 hoursMetabolic Profiling
Murine Model (Oral Gavage)5 mg/kg body weight5 daysIn vivo Microbiome Assimilation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

This protocol details the "click" reaction to attach a fluorescent azide reporter to metabolically labeled cells for visualization by microscopy.

Materials:

  • Metabolically labeled cells on coverslips (from Protocol 3.1)

  • Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (copper-chelating ligand)

  • PBS

  • Formaldehyde (for fixation)

  • Triton X-100 (for permeabilization)

Procedure:

  • Fixation: Fix the labeled cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

    • Fluorescent azide reporter (final concentration 1-10 µM)

    • TCEP or Sodium Ascorbate (final concentration 1 mM)

    • TBTA or THPTA (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM)

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Quantitative Parameters for CuAAC Reaction:

ComponentConcentrationReference
Fluorescent Azide1 - 10 µM
CuSO4200 µM - 2 mM
Reducing Agent (Sodium Ascorbate)1 mM
Copper Ligand (THPTA/TBTA)100 µM - 2 mM
Proteomic Profiling of Sphingolipid-Interacting Proteins

This protocol outlines a workflow for the identification of proteins that interact with this compound-labeled lipids using a biotin-azide reporter and mass spectrometry.

Materials:

  • Metabolically labeled cells (from Protocol 3.1)

  • Biotin-azide

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (as in Protocol 3.2)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin (for in-gel or on-bead digestion)

  • Reagents for mass spectrometry sample preparation (e.g., reduction, alkylation, and desalting reagents)

Procedure:

  • Cell Lysis: Lyse the metabolically labeled cells in a suitable lysis buffer.

  • Click Reaction: Perform the click reaction on the cell lysate by adding biotin-azide and the click chemistry reagents as described in Protocol 3.2.

  • Affinity Purification: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated lipid-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the mass spectrometry data using a protein database search algorithm.

Signaling Pathways and Experimental Workflows

Visualizing the context in which this compound is utilized is crucial for experimental design and data interpretation.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Alkyne_Sphinganine This compound Alkyne_Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK entry entry->Alkyne_Sphinganine

Caption: De novo sphingolipid biosynthesis pathway showing the entry point of this compound.

Proteomics_Workflow Metabolic_Labeling 1. Metabolic Labeling with This compound Cell_Lysis 2. Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry 3. Click Chemistry with Biotin-Azide Cell_Lysis->Click_Chemistry Affinity_Purification 4. Affinity Purification with Streptavidin Beads Click_Chemistry->Affinity_Purification OnBead_Digestion 5. On-Bead Trypsin Digestion Affinity_Purification->OnBead_Digestion LCMS 6. LC-MS/MS Analysis OnBead_Digestion->LCMS Data_Analysis 7. Protein Identification and Quantification LCMS->Data_Analysis

Caption: Experimental workflow for identifying sphingolipid-interacting proteins.

Conclusion

This compound is an invaluable tool for researchers in both academic and industrial settings, providing a robust method for the study of sphingolipid biology. Its ability to be metabolically incorporated into cells and subsequently detected with high sensitivity and specificity through click chemistry has opened new avenues for understanding the complex roles of sphingolipids in health and disease. This guide provides a comprehensive resource to facilitate the successful implementation of this compound-based methodologies, from initial experimental design to data interpretation. As research in sphingolipidomics continues to advance, the applications of this compound and similar chemical tools will undoubtedly expand, leading to new discoveries and therapeutic opportunities.

References

Understanding the Bioorthogonality of the Alkyne Group in Sphinganine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of alkyne-modified sphinganine as a bioorthogonal tool in sphingolipid research. By incorporating a small, minimally perturbative alkyne handle, researchers can metabolically label, visualize, and quantify sphingolipids, offering profound insights into their metabolism, trafficking, and role in signaling pathways.

Introduction: The Power of a Small Tag

Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Studying the dynamic life cycle of these lipids has traditionally been challenging due to their complex metabolism and the limitations of bulky fluorescent labels that can alter their biological behavior.

The introduction of the terminal alkyne group onto sphinganine, a key precursor in de novo sphingolipid biosynthesis, has revolutionized the field.[2][3] This small chemical modification is minimally perturbing, allowing alkyne-sphinganine to be processed by the cell's natural enzymatic machinery.[4][5] The bioorthogonal nature of the alkyne group—meaning it is inert to most biological functional groups—allows for its specific detection and modification through "click chemistry" reactions. This enables researchers to tag metabolically incorporated sphingolipids with a variety of probes for visualization, enrichment, and quantification.

The Principle: Metabolic Labeling and Click Chemistry

The workflow for utilizing alkyne-sphinganine involves two key stages: metabolic incorporation and bioorthogonal ligation.

  • Metabolic Labeling: Cells are incubated with alkyne-sphinganine. As a close analog of the endogenous sphinganine, it is taken up by cells and enters the de novo sphingolipid synthesis pathway, where it is converted into more complex sphingolipids such as dihydroceramide, ceramide, and sphingomyelin. This process effectively tags a subset of the cellular sphingolipidome with an alkyne group.

  • Bioorthogonal Ligation ("Click Chemistry"): After a desired labeling period, the alkyne-tagged sphingolipids can be covalently linked to a reporter molecule (e.g., a fluorophore or biotin) that contains a complementary azide group. This reaction, known as click chemistry, is highly specific and efficient. Two main types of click chemistry are employed in this context:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and fast reaction that requires a copper(I) catalyst. While widely used for in vitro and fixed-cell applications, the cytotoxicity of copper can be a concern for live-cell imaging.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne to react with the azide. SPAAC is more suitable for live-cell applications due to its higher biocompatibility, though it generally has slower reaction kinetics compared to CuAAC.

Data Presentation: Quantitative Parameters

The choice between CuAAC and SPAAC depends on the specific experimental requirements. The following tables summarize key quantitative data to aid in this decision.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹10⁻² to 1 M⁻¹s⁻¹ (with DBCO)
Reaction Yield Generally >95% with optimized conditionsCan be high but may require longer incubation or higher concentrations
Catalyst Requirement Yes (Copper(I))No (Metal-free)
Biocompatibility (Live Cells) Limited due to copper cytotoxicityHigh
Reagent Size Small terminal alkyneBulky cyclooctyne
Analysis MethodAnalyteLimit of Detection (LOD) / Quantification (LOQ)References
LC-MS/MS (Triple Quadrupole) Sphingoid bases (e.g., Sphingosine)~0.5 pmol
LC-MS/MS (QTrap) Sphingoid bases (e.g., Sphingosine)fmol range (3-4 orders of magnitude more sensitive than triple quad)
LC-MS/MS with Alkyne-Tag Alkyne-labeled triacylglycerol~0.1 pmol
Single-Cell MS with Alkyne-Tag Alkyne-labeled lipids~0.2 fmol

Experimental Protocols

The following are detailed methodologies for the key experiments involving alkyne-sphinganine.

Metabolic Labeling of Cultured Cells with Alkyne-Sphinganine
  • Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for biochemical analysis) and grow to the desired confluency in complete culture medium.

  • Preparation of Labeling Medium: Prepare a stock solution of alkyne-sphinganine (e.g., 10 mM in DMSO). Dilute the stock solution in fresh, pre-warmed complete culture medium to a final working concentration (typically 5-25 µM).

  • Labeling: Remove the old medium from the cells and replace it with the alkyne-sphinganine-containing labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated.

  • Washing: After incubation, remove the labeling medium and wash the cells twice with warm phosphate-buffered saline (PBS) to remove any unincorporated alkyne-sphinganine. The cells are now ready for downstream applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
  • Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS containing 3% bovine serum albumin (BSA).

  • Click Reaction Cocktail Preparation: Prepare the following click reaction cocktail immediately before use. For a 1 mL reaction volume:

    • Azide-fluorophore (e.g., Alexa Fluor 488 Azide): 1-5 µM final concentration.

    • Copper(II) sulfate (CuSO₄): 1 mM stock solution.

    • Sodium ascorbate: 100 mM stock solution in water (prepare fresh).

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand: 5 mM stock solution in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, premix the desired volume of CuSO₄ and TBTA ligand.

    • Add the azide-fluorophore to the appropriate volume of PBS with 3% BSA.

    • Add the CuSO₄/ligand mixture to the azide solution, followed by the freshly prepared sodium ascorbate. Mix gently.

    • Remove the wash buffer from the cells and add the click reaction cocktail.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the click reaction cocktail and wash the cells three times with PBS containing 3% BSA, followed by two washes with PBS.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslip on a microscope slide with an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled sphingolipids using a fluorescence microscope with the appropriate filter sets.

Lipid Extraction and Mass Spectrometry Analysis
  • Cell Harvesting: After metabolic labeling and washing, scrape the cells in ice-cold PBS and pellet them by centrifugation.

  • Lipid Extraction (Folch Method):

    • Resuspend the cell pellet in a known volume of water.

    • Add a 20-fold excess of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes and then agitate for 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Click Reaction in Solution (for MS analysis):

    • Dry the extracted lipids under a stream of nitrogen.

    • Redissolve the lipid extract in an appropriate solvent (e.g., methanol).

    • Perform a CuAAC reaction as described in section 4.2, but using an azide-biotin or an azide-tag with a specific mass for mass spectrometry.

  • Sample Cleanup: After the click reaction, purify the labeled lipids to remove excess reagents. This can be done using solid-phase extraction or liquid-liquid extraction.

  • Mass Spectrometry Analysis:

    • Reconstitute the purified, "clicked" lipids in a solvent compatible with mass spectrometry (e.g., methanol/chloroform with additives like ammonium formate).

    • Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the "clicked" sphingolipid species based on their unique parent and fragment ion masses.

Visualization of Pathways and Workflows

Sphingolipid De Novo Biosynthesis Pathway

The following diagram illustrates the de novo sphingolipid biosynthesis pathway, highlighting the point of incorporation for alkyne-sphinganine.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus PalmitoylCoA Palmitoyl-CoA Three_Keto 3-Ketosphinganine PalmitoylCoA->Three_Keto SPT Serine Serine Serine->Three_Keto Sphinganine_node Sphinganine Three_Keto->Sphinganine_node 3-KSR Dihydroceramide Dihydroceramide Sphinganine_node->Dihydroceramide CerS Alkyne_Sphinganine Alkyne-Sphinganine Alkyne_Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS

Caption: De novo sphingolipid synthesis pathway showing the incorporation of alkyne-sphinganine.

Experimental Workflow for Alkyne-Sphinganine Labeling and Analysis

This diagram outlines the general experimental workflow from metabolic labeling to downstream analysis.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start: Culture Cells Metabolic_Labeling Metabolic Labeling (Alkyne-Sphinganine) Start->Metabolic_Labeling Wash Wash Cells Metabolic_Labeling->Wash Fix_Perm Fix & Permeabilize Wash->Fix_Perm Lipid_Extraction Lipid Extraction Wash->Lipid_Extraction Click_Fluorescence CuAAC with Azide-Fluorophore Fix_Perm->Click_Fluorescence Microscopy Fluorescence Microscopy Click_Fluorescence->Microscopy Click_Tag Click Reaction with Azide-Tag (e.g., Biotin) Lipid_Extraction->Click_Tag MS_Analysis LC-MS/MS Analysis Click_Tag->MS_Analysis

Caption: General experimental workflow for alkyne-sphinganine labeling and analysis.

Considerations and Limitations

  • Copper Toxicity in CuAAC: For live-cell imaging, the copper catalyst required for CuAAC can be toxic. The use of copper-chelating ligands can mitigate this toxicity to some extent. For long-term live-cell studies, SPAAC is the preferred method.

  • Steric Hindrance in SPAAC: The cyclooctyne reagents used in SPAAC are bulkier than the terminal alkyne, which could potentially introduce steric hindrance and affect the biological system under study.

  • Metabolic Perturbation: While the alkyne tag is considered minimally perturbing, it is important to acknowledge that it is not identical to the native molecule. Control experiments are crucial to ensure that the observed effects are not artifacts of the label.

  • Reaction Efficiency: While click chemistry is highly efficient, reaction yields can be affected by factors such as reagent concentration, accessibility of the alkyne tag, and the presence of endogenous interfering substances.

Conclusion

Alkyne-modified sphinganine is a powerful and versatile tool for the study of sphingolipid biology. Its bioorthogonal nature, combined with the specificity and efficiency of click chemistry, provides researchers with an unprecedented ability to metabolically label, visualize, and quantify sphingolipids in a dynamic cellular environment. This approach has already yielded significant insights into sphingolipid metabolism and signaling and will undoubtedly continue to be a cornerstone of sphingolipid research in the years to come.

References

The Significance of Alkyne Sphinganine in Studying Neurodegenerative Disorders: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a significant and growing global health challenge. A compelling body of evidence points to the dysregulation of sphingolipid metabolism as a central and unifying pathological feature across these conditions. The delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is frequently disrupted, contributing to neuronal death, mitochondrial dysfunction, and neuroinflammation. Understanding the intricate dynamics of sphingolipid metabolism in the context of neurodegeneration is therefore paramount for the development of novel diagnostic and therapeutic strategies. Alkyne sphinganine, a metabolic labeling reagent, has emerged as a powerful chemical tool to probe and visualize sphingolipid metabolism in living cells and complex biological systems. When coupled with bioorthogonal "click chemistry," this probe allows for the precise tracking and identification of newly synthesized sphingolipids, offering unprecedented insights into their metabolic flux and subcellular localization in healthy and diseased states. This technical guide provides a comprehensive overview of the role of sphingolipid dysregulation in neurodegenerative disorders, and details the application of this compound as a research tool. It includes a summary of quantitative data on sphingolipid alterations, detailed experimental protocols for the use of this compound, and visualizations of key signaling pathways.

Introduction: Sphingolipid Dysregulation in Neurodegenerative Disorders

Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] In the central nervous system, sphingolipids are particularly abundant and play crucial roles in neuronal function and survival.[1]

A central concept in sphingolipid signaling is the "sphingolipid rheostat," which posits that the balance between ceramide and sphingosine-1-phosphate (S1P) levels dictates the cell's fate. Ceramide, often referred to as a "pro-death" lipid, is a key mediator of apoptosis and cellular stress responses.[2][3][4] Conversely, S1P is generally considered a "pro-survival" molecule, promoting cell growth and inhibiting apoptosis. In many neurodegenerative disorders, this rheostat is tipped in favor of ceramide accumulation, contributing to the progressive loss of neurons.

Alzheimer's Disease (AD): Studies on post-mortem brain tissue from AD patients have revealed elevated levels of ceramide and reduced levels of S1P. This imbalance is thought to be linked to the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, the pathological hallmarks of AD.

Parkinson's Disease (PD): Dysregulation of sphingolipid metabolism is also implicated in PD. Alterations in the levels of various sphingolipid species have been observed in the cerebrospinal fluid (CSF) and brain tissue of PD patients. These changes may contribute to the loss of dopaminergic neurons characteristic of the disease.

Huntington's Disease (HD): In HD, an inherited neurodegenerative disorder, there is evidence of perturbed sphingolipid metabolism, with studies in animal models showing decreased levels of S1P and alterations in the expression of enzymes involved in sphingolipid synthesis.

This compound: A Tool to Unravel Sphingolipid Dynamics

To investigate the role of sphingolipid metabolism in neurodegenerative diseases, it is crucial to have tools that can track the synthesis and trafficking of these lipids in a dynamic cellular environment. This compound is a chemically modified analog of sphinganine, a precursor in the de novo sphingolipid synthesis pathway. It contains a terminal alkyne group, a small and biologically inert functional group that does not significantly alter the biochemical properties of the molecule.

This alkyne handle allows for the covalent attachment of a reporter molecule, such as a fluorophore or a biotin tag, via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."

The workflow for using this compound typically involves:

  • Metabolic Labeling: Cultured cells or animal models are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized sphingolipids.

  • Cell Fixation and Permeabilization: The cells are fixed to halt metabolic processes and then permeabilized to allow the entry of the click chemistry reagents.

  • Click Reaction: The alkyne-tagged sphingolipids are then "clicked" to an azide-containing reporter molecule.

  • Detection and Analysis: The newly synthesized sphingolipids can then be visualized by fluorescence microscopy or enriched for analysis by mass spectrometry.

This technology provides a powerful platform to study the spatial and temporal dynamics of sphingolipid metabolism in the context of neurodegenerative disease models.

Quantitative Data on Sphingolipid Alterations in Neurodegenerative Disorders

The following tables summarize quantitative data from studies on sphingolipid alterations in Alzheimer's, Parkinson's, and Huntington's diseases. These data highlight the consistent theme of dysregulated sphingolipid metabolism across these distinct neurodegenerative conditions.

Table 1: Sphingolipid Alterations in Alzheimer's Disease

Sphingolipid SpeciesTissue/FluidChange in AD vs. ControlReference
Total CeramideBrain Tissue (Neocortex)Increased
SphingomyelinBrain Tissue (Neocortex)Increased
Diacylglycerol (DAG) (14:0/14:0)Brain Tissue (Neocortex)Increased (most notable)
Triacylglycerol (TAG) (58:10/FA20:5)Brain Tissue (Neocortex)Increased (most notable)
Phosphatidylethanolamine (PE) (p-18:0/18:1)Brain Tissue (Neocortex)Decreased (in mild AD)
Phosphatidylserine (PS) (18:1/18:2)Brain Tissue (Neocortex)Decreased (in mild AD)

Table 2: Sphingolipid Alterations in Parkinson's Disease

Sphingolipid SpeciesTissue/FluidChange in PD vs. ControlReference
CeramidesCSFIncreased
SphingomyelinsCSFIncreased
Mono-, Di-, and TriacylglyceridesCSFIncreased
Saturated and Unsaturated Fatty AcidsCSFIncreased
PhosphatidylcholinesCSFIncreased
Cholesteryl EstersCSFIncreased

Table 3: Sphingolipid Alterations in Huntington's Disease

Sphingolipid SpeciesTissue/FluidChange in HD vs. ControlReference
Sphingosine-1-Phosphate (S1P)Brain TissueReduced
Sphingosine Kinase 1 (SphK1)Brain TissueReduced
S1P LyaseBrain TissueIncreased
Dihydrosphingosine (dhSph)Brain Tissue (mouse model)Decreased
Dihydrosphingosine-1-phosphate (dhS1P)Brain Tissue (mouse model)Decreased
Dihydroceramide (C18:0)Brain Tissue (mouse model)Decreased

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study sphingolipid metabolism in the context of neurodegenerative disorders.

Protocol for Metabolic Labeling of Primary Neurons with this compound

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or coverslips coated with poly-D-lysine

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.

  • Culture Primary Neurons: Culture primary neurons on poly-D-lysine coated plates or coverslips in supplemented Neurobasal medium until the desired stage of development.

  • Metabolic Labeling:

    • Dilute the this compound stock solution in pre-warmed culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

    • Remove the existing medium from the neuronal cultures and replace it with the medium containing this compound.

    • Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The incubation time can be varied to study the dynamics of sphingolipid synthesis.

  • Wash and Fix Cells:

    • After the incubation period, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated this compound.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • The fixed and labeled cells are now ready for the click chemistry reaction.

Protocol for Copper-Catalyzed Click Chemistry (CuAAC) for Fluorescence Microscopy

Materials:

  • Fixed and alkyne-labeled cells

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the following stock solutions:

    • 20 mM CuSO4 in water

    • 100 mM THPTA in water

    • 300 mM sodium ascorbate in water (prepare fresh)

    • 1 mM azide-fluorophore in DMSO

  • Permeabilize and Block Cells:

    • Permeabilize the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature.

  • Perform Click Reaction:

    • Prepare the click reaction cocktail immediately before use by mixing the following in order:

      • PBS

      • Azide-fluorophore (final concentration 2-10 µM)

      • CuSO4 (final concentration 100 µM)

      • THPTA (final concentration 500 µM)

      • Sodium ascorbate (final concentration 5 mM)

    • Remove the blocking buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash and Image:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol for Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Alkyne-labeled cells or tissue homogenate

  • Chloroform

  • Methanol

  • Water

  • Internal standards for sphingolipids

  • Nitrogen gas stream

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Protein Quantification:

    • For cultured cells, scrape the cells in ice-cold PBS and centrifuge to obtain a cell pellet.

    • Lyse the cells or homogenize the tissue in an appropriate buffer.

    • Determine the protein concentration of the lysate/homogenate for normalization.

  • Lipid Extraction:

    • To the cell lysate or tissue homogenate, add a known amount of internal standards for the sphingolipid classes of interest.

    • Perform a Bligh-Dyer or a similar lipid extraction method using a mixture of chloroform, methanol, and water (typically in a 1:2:0.8 ratio).

    • After vortexing and centrifugation, the lipids will be in the lower organic phase.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography column and gradient to separate the different sphingolipid species.

    • The mass spectrometer will be used to identify and quantify the alkyne-labeled and endogenous sphingolipids based on their mass-to-charge ratio and fragmentation patterns.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in sphingolipid-mediated neurodegeneration and neuroprotection.

Ceramide-Induced Apoptotic Signaling Pathway

Ceramide_Apoptosis Stress Cellular Stress (e.g., Aβ, Oxidative Stress) SMase Sphingomyelinase (SMase) Activation Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide Hydrolyzes Sphingomyelin Bax_Bak Bax/Bak Activation Ceramide->Bax_Bak Bcl2 Bcl-2/Bcl-xL Inhibition Ceramide->Bcl2 Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bax_Bak->Mitochondria Forms pores in outer membrane Bcl2->Bax_Bak Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ceramide-induced apoptosis pathway.

S1P-Mediated Neuroprotective Signaling Pathway

S1P_Neuroprotection S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G-proteins (Gi, Gq, G12/13) S1PR->G_protein PI3K PI3K G_protein->PI3K MAPK MAPK/ERK Pathway G_protein->MAPK Akt Akt PI3K->Akt Bad Bad Inactivation Akt->Bad Caspase_Inhibition Caspase Inhibition Akt->Caspase_Inhibition Gene_Expression Pro-survival Gene Expression MAPK->Gene_Expression Neuroprotection Neuroprotection Cell Survival Bad->Neuroprotection Caspase_Inhibition->Neuroprotection Gene_Expression->Neuroprotection Experimental_Workflow Start Start: Primary Neuronal Culture Labeling Metabolic Labeling with this compound Start->Labeling Fixation Cell Fixation & Permeabilization Labeling->Fixation Click_Reaction Click Chemistry Reaction (with Azide-Reporter) Fixation->Click_Reaction Analysis Analysis Click_Reaction->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Mass_Spec Mass Spectrometry (LC-MS/MS) Analysis->Mass_Spec End End: Data Interpretation Microscopy->End Mass_Spec->End

References

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Cells with Alkyne Sphinganine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the metabolic labeling of mammalian cells using Alkyne Sphinganine, a powerful tool for studying sphingolipid metabolism, trafficking, and interactions. This method utilizes the bioorthogonal nature of the alkyne group, which, after metabolic incorporation into sphingolipids, can be specifically tagged with a reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the visualization and analysis of newly synthesized sphingolipids within a cellular context.

Introduction

Sphingolipids are a class of lipids that play crucial roles in various cellular processes, including signal transduction, cell-cell recognition, and membrane structure. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, making the study of these molecules of significant interest in drug development. Metabolic labeling with alkyne-modified precursors, such as this compound, offers a robust and specific method to trace the fate of these lipids in living cells. The small size of the alkyne tag is minimally disruptive to the natural behavior of the lipid, allowing it to be processed by cellular enzymes and incorporated into complex sphingolipids. Subsequent "click" chemistry with an azide-functionalized reporter (e.g., a fluorophore or biotin) enables sensitive and specific detection for various downstream applications, including fluorescence microscopy, flow cytometry, and mass spectrometry-based lipidomics.[1][2][3]

Principle of the Method

The experimental workflow involves three main stages:

  • Metabolic Labeling: Cells are incubated with this compound, which is taken up and incorporated into the cellular sphingolipid metabolic pathways.

  • Fixation and Permeabilization: After labeling, cells are fixed to preserve their structure and halt metabolic processes. Permeabilization is then performed to allow the click chemistry reagents to access the intracellular environment.[4]

  • Click Chemistry and Detection: A click reaction is performed to attach a fluorescent azide or other reporter molecule to the alkyne-labeled sphingolipids. The labeled cells can then be analyzed using various imaging or analytical techniques.[5]

Experimental Protocols

Materials
  • This compound (dissolved in DMSO or ethanol to a stock concentration of 1-10 mM)

  • Mammalian cell line of interest (e.g., HeLa, A172)

  • Complete cell culture medium (e.g., DMEM or Ham's F-12 supplemented with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Click-iT™ Cell Reaction Buffer Kit or individual click chemistry reagents:

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA or TBTA) to improve reaction efficiency and reduce cytotoxicity

    • Azide-functionalized reporter molecule (e.g., Alexa Fluor™ 647 Azide)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Glass-bottom dishes or coverslips for microscopy

Protocol Steps

1. Cell Seeding and Culture a. One day prior to the experiment, seed the cells of interest onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of labeling. For example, plate 0.5 x 10⁵ HeLa cells per well of a 24-well plate. b. Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.

2. Metabolic Labeling with this compound a. On the day of the experiment, prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 0.5-5 µM). b. Remove the existing medium from the cells and wash once with warm PBS. c. Add the labeling medium to the cells. d. Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C. The optimal incubation time may need to be determined empirically depending on the cell type and experimental goals.

3. Cell Fixation and Permeabilization a. After the labeling period, remove the labeling medium and wash the cells twice with PBS. b. Fix the cells by adding a 4% paraformaldehyde solution and incubating for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells by adding a 0.25% Triton™ X-100 solution and incubating for 10-15 minutes at room temperature. e. Wash the cells twice with 3% BSA in PBS.

4. Click Chemistry Reaction a. Prepare the click reaction cocktail according to the manufacturer's instructions or a standard protocol. A typical reaction cocktail includes the azide reporter, CuSO₄, and a reducing agent in a buffer. For a 500 µL reaction volume, you might add the components in the following order: i. 439 µL PBS ii. 10 µL of 50 mM CuSO₄ iii. 1 µL of 500 mM azide-fluorophore stock iv. 50 µL of 500 mM sodium ascorbate (freshly prepared) b. Remove the wash buffer from the cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. After the incubation, remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.

5. Counterstaining and Mounting (for Microscopy) a. If desired, counterstain the nuclei by incubating the cells with a DAPI solution for 5 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an appropriate mounting medium.

6. Imaging and Analysis a. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains. b. Analyze the images to determine the subcellular localization and intensity of the labeled sphingolipids.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the metabolic labeling of cells with this compound, compiled from various studies.

ParameterTypical RangeCell Type ExampleNotesReference
This compound Concentration 0.5 - 10 µMHeLa, A172Optimal concentration should be determined empirically to maximize signal and minimize toxicity.
Labeling Incubation Time 30 min - 16 hHeLa, A172Shorter times may favor labeling of early metabolic products like ceramide, while longer times allow for incorporation into more complex sphingolipids.
Cell Seeding Density 0.5 x 10⁵ - 9 x 10⁵ cells/dishHeLaDependent on the size of the culture dish and desired confluency.
Fixative Concentration 4% ParaformaldehydeGeneralA standard concentration for preserving cell morphology.
Permeabilization Agent 0.25% Triton™ X-100GeneralSaponin can be used as a milder alternative.
Copper (CuSO₄) Concentration 200 µM - 2 mMGeneralHigher concentrations can be toxic but may increase reaction efficiency. The use of copper chelators is recommended.
Azide Reporter Concentration 0.5 - 50 µMGeneralThe optimal concentration depends on the specific reporter being used.

Visualizations

Sphingolipid Metabolism Signaling Pathway

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Alkyne_Sphinganine This compound (Probe) Alkyne_Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS

Caption: Metabolic pathway of this compound incorporation into complex sphingolipids.

Experimental Workflow for Metabolic Labeling

Experimental_Workflow A 1. Cell Seeding B 2. Metabolic Labeling with this compound A->B C 3. Fixation & Permeabilization B->C D 4. Click Reaction with Azide-Fluorophore C->D E 5. Washing & Staining D->E F 6. Imaging & Analysis E->F

Caption: Step-by-step workflow for cell labeling with this compound.

References

Application Notes and Protocols: Alkyne Sphinganine Click Chemistry with Azide Reporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of alkyne sphinganine for the metabolic labeling and subsequent detection of sphingolipids using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as click chemistry. This powerful technique allows for the visualization and analysis of sphingolipid metabolism and localization in various biological systems.

Introduction

Sphingolipids are a class of lipids that play crucial roles in cell structure, signaling, and metabolism. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound is a metabolic labeling reagent that contains a terminal alkyne group.[1][2][3][4] When introduced to cells, it is incorporated into the sphingolipid biosynthesis pathway, enabling the tagging of newly synthesized sphingolipids. The alkyne tag can then be specifically and efficiently conjugated to an azide-containing reporter molecule, such as a fluorophore or biotin, via click chemistry.[1] This allows for the sensitive detection and analysis of these lipids.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction, meaning it does not interfere with native biological processes. The use of copper-chelating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or reporters containing a picolyl moiety, enhances the reaction rate and reduces copper-induced cytotoxicity, making this technique suitable for both fixed and live-cell applications.

Key Applications

  • Visualization of Sphingolipid Localization: Fluorescence microscopy of this compound-labeled cells allows for the high-resolution imaging of sphingolipid distribution and trafficking within cellular compartments.

  • Analysis of Sphingolipid Metabolism: By tracking the incorporation of this compound into various sphingolipid species over time, researchers can study the dynamics of sphingolipid biosynthesis and turnover.

  • Proteomic Profiling of Sphingolipid-Interacting Proteins: Biotin-azide reporters can be used to pull down and identify proteins that interact with newly synthesized sphingolipids.

  • In Vitro Enzymatic Assays: this compound can serve as a substrate in in vitro assays to measure the activity of enzymes involved in sphingolipid metabolism.

Data Presentation

The following tables summarize typical experimental parameters and the impact of different reagents on the efficiency of this compound click chemistry.

Table 1: Recommended Reagent Concentrations for this compound Labeling and Click Chemistry

ReagentApplicationTypical Concentration RangeIncubation TimeNotes
This compoundMetabolic Labeling (in cell culture)2.5 µM - 25 µM4 - 24 hoursOptimal concentration and time should be determined empirically for each cell type and experimental goal.
Azide-Fluorophore ReporterFixed Cell Imaging5 µM - 50 µM30 - 60 minutesHigher concentrations can improve signal but may also increase background.
Azide-Fluorophore ReporterLive Cell Imaging1 µM - 10 µM10 - 30 minutesLower concentrations and shorter incubation times are recommended to minimize cytotoxicity.
Copper(II) Sulfate (CuSO₄)Click Reaction (Fixed Cells)200 µM - 2 mM30 - 60 minutesUse in conjunction with a reducing agent and a copper ligand.
Copper(II) Sulfate (CuSO₄)Click Reaction (Live Cells)50 µM - 100 µM5 - 15 minutesLower concentrations are crucial to maintain cell viability.
Sodium AscorbateClick Reaction (Reducing Agent)2.5 mM - 5 mM30 - 60 minutesShould be prepared fresh.
THPTA (Copper Ligand)Click Reaction1:5 to 1:10 (CuSO₄:THPTA)30 - 60 minutesProtects cells from copper toxicity and accelerates the reaction.

Table 2: Effect of Picolyl-Containing Azide Reporters on Signal Intensity in Fixed Cells

Azide Reporter TypeRelative Fluorescence Intensity (Arbitrary Units)Fold Increase in SensitivityReference
Standard Azide-Fluorophore100-[Gaebler et al., 2016]
Picolyl-Azide-Fluorophore420042x[Gaebler et al., 2016]

Data is generalized from published findings and will vary depending on the specific fluorophore, cell type, and imaging conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent such as DMSO or ethanol.

  • Metabolic Labeling: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 2.5-25 µM. Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated.

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated this compound.

Protocol 2: Click Chemistry Reaction for Fixed Cell Fluorescence Imaging

This protocol is recommended for obtaining high-quality images with maximal signal-to-noise ratio.

  • Fixation: After the washing step in Protocol 1, fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following reagents in the specified order:

    • 800 µL of PBS

    • 10 µL of a 10 mM stock solution of the azide-fluorophore (final concentration 100 µM)

    • 20 µL of a 100 mM stock solution of sodium ascorbate (prepare fresh; final concentration 2 mM)

    • 40 µL of a 50 mM stock solution of THPTA (final concentration 2 mM)

    • 10 µL of a 20 mM stock solution of CuSO₄ (final concentration 200 µM)

    • Vortex briefly to mix.

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

  • Mounting and Imaging: Mount the coverslips using an appropriate mounting medium and proceed with fluorescence microscopy.

Protocol 3: Click Chemistry Reaction for Live Cell Fluorescence Imaging

This protocol is optimized to minimize cytotoxicity while still allowing for the detection of labeled sphingolipids.

  • Washing: After the metabolic labeling and washing steps in Protocol 1, keep the cells in a suitable imaging buffer (e.g., phenol red-free medium or HBSS).

  • Preparation of Live-Cell Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following reagents in the specified order:

    • 900 µL of imaging buffer

    • 5 µL of a 1 mM stock solution of the azide-fluorophore (final concentration 5 µM)

    • 10 µL of a 100 mM stock solution of sodium ascorbate (prepare fresh; final concentration 1 mM)

    • 10 µL of a 50 mM stock solution of THPTA (final concentration 500 µM)

    • 5 µL of a 10 mM stock solution of CuSO₄ (final concentration 50 µM)

    • Gently mix.

  • Click Reaction: Add the live-cell click reaction cocktail to the cells and incubate for 5-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed imaging buffer.

  • Imaging: Immediately proceed with live-cell fluorescence microscopy.

Protocol 4: Sample Preparation for Mass Spectrometry Analysis of Click-Labeled Sphingolipids
  • Cell Lysis: After metabolic labeling (Protocol 1), wash the cells with ice-cold PBS and harvest them by scraping. Lyse the cells using a suitable method (e.g., sonication or a lysis buffer compatible with mass spectrometry).

  • Protein Quantification: Determine the protein concentration of the cell lysate for normalization.

  • Click Reaction in Lysate: Perform the click chemistry reaction on the cell lysate using an azide-biotin reporter. The reaction conditions may need to be optimized for the lysate.

  • Lipid Extraction: After the click reaction, perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Enrichment of Biotinylated Lipids (Optional): For low-abundance species, enrich the biotin-tagged sphingolipids using streptavidin-coated magnetic beads.

  • Sample Preparation for LC-MS/MS: Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with your liquid chromatography-mass spectrometry (LC-MS/MS) system.

  • LC-MS/MS Analysis: Analyze the sample using an appropriate LC-MS/MS method for sphingolipid profiling.

Visualizations

Sphingolipid Metabolism Pathway

The following diagram illustrates the de novo sphingolipid biosynthesis pathway, highlighting the incorporation of this compound.

Sphingolipid_Metabolism cluster_0 Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Alkyne_Sphinganine This compound (Metabolic Label) Incorporated_Sphinganine Alkyne-Labeled Sphinganine Alkyne_Sphinganine->Incorporated_Sphinganine Incorporation Alkyne_Dihydroceramide Alkyne-Labeled Dihydroceramide Incorporated_Sphinganine->Alkyne_Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Alkyne_Ceramide Alkyne-Labeled Ceramide Alkyne_Dihydroceramide->Alkyne_Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids Alkyne_Sphingomyelin Alkyne-Labeled Sphingomyelin Alkyne_Ceramide->Alkyne_Sphingomyelin Alkyne_Glycosphingolipids Alkyne-Labeled Glycosphingolipids Alkyne_Ceramide->Alkyne_Glycosphingolipids

Caption: De novo sphingolipid synthesis pathway showing the incorporation of this compound.

Experimental Workflow for this compound Click Chemistry

This diagram outlines the general workflow for labeling and detecting sphingolipids using this compound and click chemistry.

Click_Chemistry_Workflow Metabolic_Labeling 1. Metabolic Labeling (Incubate cells with This compound) Washing_1 2. Wash (Remove unincorporated label) Metabolic_Labeling->Washing_1 Fix_Perm 3. Fix and Permeabilize (For fixed-cell imaging) Washing_1->Fix_Perm Click_Reaction 4. Click Reaction (Add Azide Reporter and Copper Catalyst Cocktail) Fix_Perm->Click_Reaction Washing_2 5. Wash (Remove excess reagents) Click_Reaction->Washing_2 Analysis 6. Analysis (Fluorescence Microscopy, Mass Spectrometry, etc.) Washing_2->Analysis

Caption: General experimental workflow for this compound click chemistry.

Logical Relationship of Click Chemistry Components

This diagram illustrates the key components and their roles in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Click_Chemistry_Components Alkyne_Sphinganine This compound (in Sphingolipid) Triazole_Linkage Stable Triazole Linkage Alkyne_Sphinganine->Triazole_Linkage Azide_Reporter Azide Reporter (Fluorophore, Biotin) Azide_Reporter->Triazole_Linkage Cu_Catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) Cu_Catalyst->Triazole_Linkage catalyzes Ligand Ligand (THPTA, Picolyl) Ligand->Cu_Catalyst stabilizes & accelerates

Caption: Key components and their roles in the CuAAC reaction.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Alkyne Sphinganine-Labeled Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that serve not only as structural components of cellular membranes but also as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3] The dynamic nature of sphingolipid metabolism presents a significant area of interest for understanding disease pathology and for the development of novel therapeutics. The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine is subsequently acylated to form dihydroceramide, the precursor to ceramides and more complex sphingolipids.[4]

Metabolic labeling using alkyne-functionalized analogs of metabolic precursors, in conjunction with bioorthogonal click chemistry, has emerged as a powerful technique for tracing the flux of molecules through metabolic pathways.[5] Alkyne sphinganine is a metabolic labeling reagent that contains a terminal alkyne group. When introduced to cells, it is processed by the endogenous cellular machinery and incorporated into downstream sphingolipids. This alkyne handle allows for the covalent attachment of a reporter tag, such as biotin or a fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. For mass spectrometry-based analyses, specialized azide reporters containing a permanently charged group can be used to enhance ionization efficiency and facilitate detection and quantification.

These application notes provide detailed protocols for the metabolic labeling of cells with this compound, followed by lipid extraction, click chemistry-based sample preparation, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

The de novo sphingolipid synthesis pathway is a key cellular process that generates bioactive lipids. The pathway begins with the formation of sphinganine, which is then converted to dihydroceramide, ceramide, and subsequently to more complex sphingolipids like sphingomyelin and glycosphingolipids. These molecules are involved in various signaling cascades that regulate cell fate.

Sphingolipid_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR This compound This compound Alkyne-Dihydroceramide Alkyne-Dihydroceramide This compound->Alkyne-Dihydroceramide CerS Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Cellular Processes Cellular Processes Ceramide->Cellular Processes Alkyne-Ceramide Alkyne-Ceramide Alkyne-Dihydroceramide->Alkyne-Ceramide DEGS1 Sphingomyelin->Cellular Processes Glucosylceramide->Cellular Processes Alkyne-Sphingomyelin Alkyne-Sphingomyelin Alkyne-Ceramide->Alkyne-Sphingomyelin SMS

Caption: De novo sphingolipid synthesis and incorporation of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound-labeled lipids involves several key steps, from cell culture and labeling to data acquisition and analysis. This process allows for the specific detection and quantification of newly synthesized sphingolipids.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Detection & Analysis A Seed and Culture Cells B Metabolic Labeling with This compound A->B C Cell Harvesting B->C D Lipid Extraction C->D E Click Chemistry Reaction (with Azide-MS-Reporter) D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: Workflow for mass spectrometry analysis of metabolically labeled lipids.

Data Presentation

Following LC-MS/MS analysis, the quantitative data for various alkyne-labeled sphingolipid species can be summarized in a table. This allows for a clear comparison of the abundance of different lipid classes and their acyl chain variants. The data presented below is an illustrative example of what might be obtained from an experiment where cells are labeled with this compound. Absolute quantification is achieved by spiking a known amount of a deuterium-labeled alkyne-sphingolipid internal standard into the sample prior to lipid extraction.

Labeled Lipid ClassAcyl ChainAmount (pmol/10^6 cells)
Alkyne-DihydroceramideC16:015.2 ± 1.8
C18:08.5 ± 0.9
C20:03.1 ± 0.4
C22:04.6 ± 0.6
C24:010.3 ± 1.2
C24:17.9 ± 0.8
Alkyne-CeramideC16:025.8 ± 2.5
C18:012.1 ± 1.3
C20:05.5 ± 0.7
C22:08.2 ± 1.0
C24:018.9 ± 2.1
C24:115.4 ± 1.7
Alkyne-SphingomyelinC16:045.3 ± 4.9
C18:022.6 ± 2.5
C20:09.8 ± 1.1
C22:014.7 ± 1.8
C24:033.1 ± 3.8
C24:128.9 ± 3.1

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic labeling of mammalian cells in culture with this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound (e.g., (2S,3R)-2-aminooctadec-17-yn-1,3-diol)

  • Ethanol (for stock solution)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate) and grow to the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mM).

  • Dilute the this compound stock solution in complete culture medium to a final concentration of 1-10 µM.

  • Aspirate the old medium from the cells and replace it with the labeling medium containing this compound.

  • Incubate the cells for a desired period (e.g., 2-16 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • After the labeling period, proceed to cell harvesting.

Protocol 2: Lipid Extraction

This protocol is a modified Folch extraction method for the total lipid extraction from cultured cells.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • Cell scraper

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

Procedure:

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube with a Teflon-lined cap.

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Aspirate the PBS supernatant.

  • Resuspend the cell pellet in 400 µL of methanol.

  • Add 800 µL of chloroform, vortex thoroughly, and incubate at room temperature for 1 hour with shaking.

  • Add 300 µL of deionized water to induce phase separation. Vortex briefly and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a stream of nitrogen gas. The dried lipid film can be stored at -20°C until further processing.

Protocol 3: Click Chemistry Reaction for Mass Spectrometry

This protocol describes the click chemistry reaction to attach a specialized mass spectrometry reporter to the alkyne-labeled lipids.

Materials:

  • Dried lipid extract from Protocol 2

  • Methanol

  • Azide-MS-Reporter (e.g., C171 azide reporter)

  • Copper(I) catalyst solution (e.g., freshly prepared from CuSO₄ and a reducing agent like sodium ascorbate, or using a copper ligand like BTTAA).

  • Vortex mixer

Click Reaction Cocktail (prepare fresh):

  • To the dried lipid extract, add 100 µL of methanol.

  • Add 10 µL of 1 mM Azide-MS-Reporter in methanol (final concentration ~90 µM).

  • Add 5 µL of 100 mM sodium ascorbate in water (final concentration ~4.5 mM).

  • Add 1 µL of 100 mM CuSO₄ in water (final concentration ~0.9 mM).

Procedure:

  • To the dried lipid film, add the freshly prepared click reaction cocktail.

  • Vortex the tube to ensure the lipid film is fully dissolved and the reagents are mixed.

  • Incubate the reaction for 1-2 hours at room temperature.

  • After incubation, the sample is ready for dilution in a suitable solvent for LC-MS/MS analysis. No further purification is typically required when using a charged reporter as the unlabeled lipids will have a much lower ionization efficiency.

Protocol 4: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of click-labeled sphingolipids. Parameters should be optimized for the specific instrument used.

Instrumentation:

  • A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions (example for reverse-phase chromatography):

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: linear gradient to 100% B

    • 12-15 min: hold at 100% B

    • 15.1-18 min: return to 30% B and equilibrate.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion will be the [M+H]⁺ of the click-reacted alkyne lipid. The product ion will be a specific fragment generated from the reporter tag. For the C171 reporter, a characteristic neutral loss of the reporter fragment is observed. The specific m/z values will need to be calculated based on the alkyne-sphingolipid and the C171 reporter mass.

    • Precursor Ion (Q1): Mass of (Alkyne-Sphingolipid + C171 reporter) + H⁺

    • Product Ion (Q3): Mass of the precursor ion - mass of the neutral loss fragment from the C171 reporter.

Example MRM Transitions for Alkyne-Ceramide(d18:0/C16:0) with C171 Reporter:

  • Alkyne-Cer(d18:0/C16:0) Mass: ~537.5 g/mol

  • C171 Reporter Mass: ~171.2 g/mol

  • Precursor Ion [M+H]⁺: ~709.7 m/z

  • Product Ion: The specific fragment generated from the C171 reporter.

Data Analysis:

  • Peak areas for each MRM transition will be integrated using the instrument's software.

  • Quantification is performed by comparing the peak area of the endogenous labeled lipid to the peak area of the corresponding spiked internal standard.

Conclusion

The combination of metabolic labeling with this compound and subsequent analysis by click chemistry-enabled LC-MS/MS provides a highly specific and sensitive method for investigating the dynamics of sphingolipid metabolism. These protocols offer a robust framework for researchers to apply this powerful technique to their specific biological questions, ultimately contributing to a deeper understanding of the role of sphingolipids in health and disease.

References

Unveiling Sphingolipid Dynamics: Applications of Alkyne Sphinganine in Lipidomics and Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane structure.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases.[3][4] The study of these complex lipid networks, known as lipidomics, and the tracking of their metabolic fate require advanced analytical tools. Alkyne sphinganine, a chemically modified analog of the sphingolipid precursor sphinganine, has emerged as a powerful tool for in-depth investigations of sphingolipid metabolism.[5] This molecule contains a terminal alkyne group, a small and minimally disruptive bioorthogonal handle, that allows for the covalent attachment of reporter tags via "click chemistry." This enables the visualization, enrichment, and quantification of newly synthesized sphingolipids, providing unprecedented insights into their dynamic metabolism.

This document provides detailed application notes on the use of this compound in lipidomics and metabolic tracing, along with comprehensive protocols for its application in cell culture and in vitro enzymatic assays.

Principle of the Technology

The methodology is based on two key components: metabolic labeling with this compound and subsequent detection via click chemistry.

  • Metabolic Labeling: Cells or enzyme preparations are incubated with this compound. As a close structural analog of the natural precursor, it is readily taken up and incorporated into the de novo sphingolipid synthesis pathway by cellular enzymes. This results in the formation of a variety of downstream sphingolipids, all bearing the alkyne tag.

  • Click Chemistry: The terminal alkyne group is a bioorthogonal chemical reporter, meaning it does not react with native functional groups within the cell. It can, however, undergo a highly specific and efficient cycloaddition reaction with an azide-containing reporter molecule. This reaction, termed Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the most common type of click chemistry used for this application. The reporter molecule can be a fluorophore for imaging, a biotin tag for enrichment and pull-down experiments, or a mass tag for mass spectrometry-based quantification. For live-cell imaging, a copper-free variant called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed to avoid copper-induced cytotoxicity.

Applications

Metabolic Tracing of Sphingolipid Pathways

This compound allows for the pulse-chase analysis of sphingolipid metabolism, enabling researchers to follow the fate of newly synthesized sphingolipids over time. This can be used to:

  • Identify and quantify the flux through different branches of the sphingolipid metabolic network.

  • Study the effects of drug candidates or genetic modifications on specific enzymatic steps.

  • Investigate the interplay between different lipid metabolic pathways.

A notable application has been in studying the interaction between diet and the gut microbiome. Oral administration of this compound to mice revealed that it is selectively assimilated by Bacteroides, a prominent genus of gut bacteria. These bacteria were shown to metabolize the this compound into a variety of dihydroceramides, demonstrating the utility of this probe in tracing lipid metabolism within a complex biological system.

Quantitative Lipidomics

By coupling this compound labeling with mass spectrometry, researchers can perform targeted quantitative lipidomics of newly synthesized sphingolipids. The alkyne tag allows for the specific detection and quantification of labeled lipids against the background of endogenous, unlabeled lipids. This approach offers high sensitivity and specificity for analyzing dynamic changes in sphingolipid profiles.

In Vitro Enzyme Assays

This compound serves as a valuable substrate for in vitro assays of enzymes involved in sphingolipid metabolism, such as ceramide synthases. The enzymatic product, an alkyne-containing ceramide, can be easily detected and quantified following a click reaction with a fluorescent azide. This method provides a non-radioactive and highly sensitive alternative to traditional enzyme assays.

Data Presentation

The following table summarizes the types of quantitative data that can be obtained from experiments using this compound. The data presented is illustrative of the findings from studies such as Lee et al. (2021) on gut microbiome metabolism.

Labeled SphingolipidAnalytical MethodOrganism/SystemKey FindingReference
Alkyne-Dihydroceramides (various acyl chains)LC-MS/MSMouse Gut Microbiome (Bacteroides)Dietary this compound is converted to a suite of dihydroceramides with varying fatty acyl chain lengths (C15-C22).
Alkyne-DihydroceramideTLC with Fluorescence DetectionMouse Liver Microsomes (in vitro)Michaelis-Menten kinetics of ceramide synthase can be determined using this compound as a substrate.

Signaling Pathway Visualization

The following diagram illustrates the de novo sphingolipid biosynthesis pathway, highlighting the entry point of this compound.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Complex Complex Sphingolipids Serine Serine + Palmitoyl-CoA KetoSph 3-Ketosphinganine Serine->KetoSph SPT Sphinganine Sphinganine KetoSph->Sphinganine 3-KDS Reductase DHCer Dihydroceramide Sphinganine->DHCer CerS AlkyneSph This compound AlkyneSph->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS ComplexSL ... GlcCer->ComplexSL

Caption: De novo sphingolipid synthesis pathway showing the incorporation of this compound.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for lipidomics and metabolic tracing using this compound.

Cell-Based Lipidomics Workflow

Lipidomics_Workflow Start Cell Culture Labeling Metabolic Labeling with This compound Start->Labeling Harvest Cell Harvesting and Lysis Labeling->Harvest Extraction Lipid Extraction Harvest->Extraction Click Click Chemistry Reaction (e.g., with Azide-Biotin) Extraction->Click Enrichment Affinity Purification (Streptavidin Beads) Click->Enrichment Elution Elution of Labeled Lipids Enrichment->Elution Analysis LC-MS/MS Analysis Elution->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Workflow for cell-based lipidomics using this compound and click chemistry.

In Vitro Enzyme Assay Workflow

Enzyme_Assay_Workflow Start Enzyme Preparation (e.g., Microsomes) Reaction Enzymatic Reaction with This compound and Acyl-CoA Start->Reaction Stop Stop Reaction & Lipid Extraction Reaction->Stop Click Click Chemistry Reaction (with Fluorescent Azide) Stop->Click Separation TLC Separation Click->Separation Detection Fluorescence Imaging and Quantification Separation->Detection

Caption: Workflow for an in vitro ceramide synthase assay using this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound for LC-MS/MS-based Lipidomics

Materials:

  • This compound (solubilized in DMSO or ethanol)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Chloroform, Methanol, Water (HPLC grade)

  • Internal standards for sphingolipids (optional, for absolute quantification)

  • Azide-biotin conjugate

  • Click chemistry reaction components:

    • Copper(II) sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Prepare the labeling medium by adding this compound to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to avoid toxicity. c. Remove the old medium, wash the cells once with PBS, and add the labeling medium. d. Incubate the cells for a desired period (e.g., 1-24 hours) to allow for metabolic incorporation.

  • Cell Harvesting and Lipid Extraction: a. After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping in ice-old PBS and pellet them by centrifugation. c. Resuspend the cell pellet in a single-phase solvent mixture of chloroform:methanol:water (1:2:0.8, v/v/v). d. Add internal standards at this stage if absolute quantification is desired. e. Sonicate the mixture briefly to ensure complete lysis and extraction. f. Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). g. Centrifuge to separate the phases and collect the lower organic phase containing the lipids. h. Dry the lipid extract under a stream of nitrogen.

  • Click Chemistry Reaction: a. Resuspend the dried lipid extract in methanol. b. Prepare the click chemistry reaction mix. For a typical reaction, combine the lipid extract with azide-biotin, CuSO₄, and a reducing agent like TCEP or sodium ascorbate. A copper ligand such as TBTA can be included to improve reaction efficiency and protect biomolecules. c. Incubate the reaction at room temperature for 1-2 hours.

  • Enrichment of Labeled Lipids: a. Add streptavidin-coated magnetic beads to the reaction mixture and incubate with gentle rotation to allow for the binding of biotinylated lipids. b. Wash the beads several times with methanol to remove non-biotinylated lipids and excess reagents.

  • Elution and Sample Preparation for LC-MS/MS: a. Elute the bound lipids from the beads using an appropriate elution buffer (e.g., a buffer containing biotin or by chemical cleavage if a cleavable linker was used). b. Dry the eluted lipids and resuspend them in a solvent compatible with your LC-MS/MS system (e.g., methanol).

  • LC-MS/MS Analysis: a. Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer. b. Use a suitable column (e.g., C18) and gradient to separate the different lipid species. c. Set up the mass spectrometer to detect the specific mass-to-charge ratios of the expected alkyne-labeled sphingolipids.

Protocol 2: In Vitro Ceramide Synthase Assay using this compound

Materials:

  • This compound

  • Acyl-CoAs (e.g., palmitoyl-CoA, stearoyl-CoA)

  • Enzyme source (e.g., mouse liver microsomes)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

  • Chloroform, Methanol, Acetic acid

  • 3-azido-7-hydroxycoumarin (or another fluorescent azide)

  • Click chemistry reaction components (as in Protocol 1)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent

  • Fluorescence imaging system

Procedure:

  • Enzymatic Reaction: a. Prepare the reaction mixture containing the assay buffer, enzyme source (e.g., 10-20 µg of microsomal protein), this compound (e.g., 20 µM), and an acyl-CoA (e.g., 50 µM). b. Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).

  • Lipid Extraction: a. Stop the reaction by adding a mixture of chloroform:methanol (1:2, v/v). b. Add 1% acetic acid, vortex, and centrifuge to separate the phases. c. Collect the lower organic (chloroform) phase.

  • Click Chemistry Reaction: a. Dry the organic phase and resuspend the lipids in methanol. b. Perform the click reaction by adding the fluorescent azide and the other click chemistry components. c. Incubate at room temperature for 1 hour.

  • TLC Separation and Detection: a. Spot the reaction mixture onto a silica TLC plate. b. Develop the TLC plate using an appropriate solvent system to separate the alkyne-sphinganine substrate from the alkyne-dihydroceramide product. c. After development, dry the plate and visualize the fluorescently labeled lipids using a fluorescence imaging system. d. Quantify the fluorescence intensity of the product spot to determine the enzyme activity.

Conclusion

This compound is a versatile and powerful tool for the study of sphingolipid metabolism. Its ability to be metabolically incorporated into sphingolipid pathways and subsequently detected with high sensitivity and specificity via click chemistry provides researchers with a robust platform for lipidomics and metabolic tracing. The protocols outlined here provide a starting point for the application of this technology to a wide range of research questions in cell biology, biochemistry, and drug discovery.

References

Application Notes and Protocols for Alkyne Sphinganine in In Vitro Enzymatic Assays of Ceramide Synthases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are central bioactive lipids involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. The synthesis of ceramides is primarily catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[1][2][3] Dysregulation of ceramide metabolism has been implicated in various pathologies, such as diabetes, neurodegenerative diseases, and cancer, making CerS enzymes attractive therapeutic targets.[3]

Alkyne sphinganine is a powerful chemical tool for the in vitro characterization of CerS activity and for high-throughput screening of potential inhibitors. This sphinganine analog incorporates a terminal alkyne group, which allows for the sensitive and specific detection of the resulting alkyne-containing dihydroceramide product via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4] This approach offers a non-radioactive, robust, and versatile alternative to traditional methods for assaying CerS activity.

These application notes provide detailed protocols for utilizing this compound in in vitro CerS enzymatic assays, guidelines for data interpretation, and methods for inhibitor screening.

Signaling Pathway of De Novo Ceramide Synthesis

The de novo synthesis of ceramides is a fundamental pathway in sphingolipid metabolism, initiating at the endoplasmic reticulum. The process begins with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of sphinganine. Ceramide synthases then catalyze the N-acylation of sphinganine with a fatty acyl-CoA to produce dihydroceramide. Finally, dihydroceramide is desaturated to form ceramide.

Ceramide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine SPT Serine Palmitoyl- transferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Three_Keto 3-Ketosphinganine SPT->Three_Keto KSR 3-Ketosphinganine Reductase (KSR) Three_Keto->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS1-6) Sphinganine->CerS FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Transport (CERT or vesicular trafficking) Experimental_Workflow cluster_assay In Vitro CerS Assay cluster_processing Sample Processing cluster_detection Detection and Analysis Enzyme Enzyme Source (e.g., cell lysate, microsomes) Incubation Incubation (37°C, 20-60 min) Enzyme->Incubation Substrates Substrates (this compound, Acyl-CoA) Substrates->Incubation Termination Reaction Termination (e.g., Chloroform/Methanol) Incubation->Termination Extraction Lipid Extraction Termination->Extraction Click_Reaction Click Reaction (Azide-fluorophore, Cu catalyst) Extraction->Click_Reaction Separation Separation (TLC or HPLC) Click_Reaction->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification and Data Analysis Detection->Quantification

References

Visualizing Protein-Sphingolipid Complexes Using Alkyne Sphinganine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral to cell membrane structure and are key players in a multitude of cellular signaling pathways. Their interactions with proteins regulate fundamental processes such as cell growth, differentiation, apoptosis, and signal transduction.[1][2][3][4] Dysregulation of these interactions is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1] The study of protein-sphingolipid complexes is therefore of paramount importance for both basic research and therapeutic development.

This document provides detailed application notes and protocols for the use of Alkyne Sphinganine , a powerful metabolic labeling reagent, to visualize and analyze protein-sphingolipid complexes. This alkynyl-modified analog of sphinganine is incorporated into cellular sphingolipid metabolic pathways, enabling the subsequent attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". This allows for the visualization of sphingolipid localization, the identification of interacting proteins, and the quantitative analysis of these complexes.

Principle of the Method

The workflow is based on a two-step process:

  • Metabolic Labeling: Cells are incubated with this compound, which is taken up and metabolized into various complex sphingolipids (e.g., ceramides, sphingomyelins, glycosphingolipids). The alkyne tag is a small, bioorthogonal handle that generally does not perturb the biological activity of the lipid.

  • Click Chemistry Reaction: After labeling, the alkyne-tagged sphingolipids are covalently linked to an azide-containing reporter molecule. This reporter can be a fluorophore for imaging, biotin for affinity purification and proteomics, or other tags for various downstream applications.

For specific tracking of sphingolipid metabolism without diversion into glycerolipid pathways, the use of sphingosine-1-phosphate lyase (SGPL1) deficient cell lines is recommended. SGPL1 is the enzyme that irreversibly degrades sphingosine-1-phosphate, and its absence ensures that the alkyne label remains within the sphingolipid pool.

Key Applications

  • Visualization of Sphingolipid Trafficking and Localization: Fluorescence microscopy can be used to visualize the subcellular distribution of newly synthesized sphingolipids.

  • Identification of Sphingolipid-Binding Proteins: Alkyne-labeled sphingolipids can be used as bait to pull down interacting proteins for identification by mass spectrometry.

  • Analysis of Sphingolipid-Mediated Signaling Pathways: The technique can be used to study the role of protein-sphingolipid interactions in signaling cascades, such as those involved in apoptosis or receptor tyrosine kinase activation.

  • High-Throughput Screening: The methodology is adaptable for screening compounds that modulate protein-sphingolipid interactions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling adherent mammalian cells with this compound.

Materials:

  • This compound (e.g., from Vector Labs)

  • Complete cell culture medium appropriate for the cell line

  • Mammalian cell line of interest (e.g., HeLa, A549, or SGPL1 knockout cells)

  • Sterile DMSO

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling.

  • Prepare Labeling Medium:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.

  • Metabolic Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add 2 mL of the prepared labeling medium to each well.

    • Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time can be varied to study the dynamics of sphingolipid metabolism.

  • Cell Harvesting or Fixation: After the labeling period, proceed immediately to either cell fixation for imaging (Protocol 2) or cell lysis for biochemical analysis (Protocol 3).

Protocol 2: Visualization of Alkyne-Labeled Sphingolipids by Fluorescence Microscopy

This protocol details the fixation, permeabilization, and click chemistry reaction for fluorescently labeling alkyne-modified sphingolipids for imaging.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click Chemistry Reaction Cocktail (prepare fresh):

    • Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488), 5 µM final concentration

    • Copper(II) sulfate (CuSO₄), 1 mM final concentration

    • Sodium ascorbate, 50 mM final concentration (prepare fresh)

    • Tris-hydroxypropyltriazolylmethylamine (THPTA), 1 mM final concentration

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Fixation:

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add 1 mL of 0.5% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the Click Chemistry Reaction Cocktail immediately before use. Add the reagents in the following order to PBS: CuSO₄, THPTA, azide-fluorophore, and finally sodium ascorbate.

    • Aspirate the PBS from the cells and add 500 µL of the reaction cocktail to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Aspirate the reaction cocktail and wash the cells three times with PBS.

    • Incubate with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 3: Identification of Sphingolipid-Interacting Proteins by Affinity Purification and Mass Spectrometry

This protocol outlines the procedure for identifying proteins that interact with alkyne-labeled sphingolipids using a biotin tag for pulldown and subsequent analysis by mass spectrometry.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-PEG3-Biotin

  • Click Chemistry Reaction Cocktail (as in Protocol 2, but with Azide-PEG3-Biotin instead of a fluorophore)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and in-gel digestion

  • Mass spectrometer

Procedure:

  • Cell Lysis:

    • Wash the labeled cells with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • Perform the click chemistry reaction on the cell lysate using Azide-PEG3-Biotin.

  • Affinity Purification:

    • Incubate the biotinylated lysate with pre-washed streptavidin magnetic beads to capture the protein-sphingolipid complexes.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specific binders.

  • Elution and Protein Digestion:

    • Elute the bound proteins from the beads using an elution buffer.

    • Separate the proteins by SDS-PAGE.

    • Perform in-gel trypsin digestion of the protein bands.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

    • Use a label-free or stable isotope labeling (e.g., SILAC) approach for quantitative comparison between experimental and control samples.

Data Presentation

Quantitative data from proteomics experiments should be summarized in tables for clear comparison.

Table 1: Representative Quantitative Proteomics Data for Sphingolipid-Interacting Proteins. This table illustrates a hypothetical dataset from a SILAC-based quantitative proteomics experiment comparing proteins pulled down from cells labeled with this compound versus a control.

Protein IDGene NameSILAC Ratio (H/L)-log10(p-value)Function
P04075EGFR3.84.5Receptor Tyrosine Kinase
P42345BCL22.93.8Apoptosis Regulator
Q13485FASN1.20.5Fatty Acid Synthase (Non-specific)
P60709ACTB1.10.3Cytoskeletal Protein (Non-specific)

H/L Ratio: Ratio of protein abundance in the "Heavy" (this compound labeled) sample to the "Light" (unlabeled control) sample. A higher ratio indicates specific interaction.

Table 2: Parameters for this compound Labeling and Click Chemistry. This table provides a starting point for optimizing experimental conditions.

ParameterRecommended RangeNotes
Metabolic Labeling
This compound Conc.10 - 100 µMOptimize for each cell line to minimize toxicity.
Labeling Time4 - 24 hoursShorter times for trafficking studies, longer for steady-state analysis.
Click Reaction (in situ)
Azide-Fluorophore Conc.1 - 10 µMHigher concentrations can increase background.
CuSO₄ Conc.0.1 - 1 mMUse with a copper chelator like THPTA to reduce cytotoxicity.
Sodium Ascorbate Conc.1 - 5 mMPrepare fresh.
Click Reaction (in vitro)
Azide-Biotin Conc.50 - 200 µMEnsure sufficient labeling of target molecules in the lysate.
Protein Concentration1 - 5 mg/mL

Visualizations

Sphingolipid Metabolism and Signaling

The following diagram illustrates the metabolic fate of this compound and its involvement in key signaling pathways.

Sphingolipid_Pathway cluster_Metabolism Metabolic Incorporation cluster_Signaling Signaling Cascades Alkyne_Sphinganine This compound Alkyne_Ceramide Alkyne-Ceramide Alkyne_Sphinganine->Alkyne_Ceramide Ceramide Synthases Alkyne_Sphinganine->Alkyne_Ceramide Alkyne_S1P Alkyne-S1P Alkyne_Sphinganine->Alkyne_S1P Sphingosine Kinases Alkyne_SM Alkyne-Sphingomyelin Alkyne_Ceramide->Alkyne_SM SM Synthase Alkyne_Ceramide->Alkyne_SM Alkyne_GSL Alkyne-Glycosphingolipids Alkyne_Ceramide->Alkyne_GSL Glucosylceramide Synthase Alkyne_Ceramide->Alkyne_GSL Apoptosis Apoptosis Alkyne_Ceramide->Apoptosis Proliferation Cell Proliferation RTK Receptor Tyrosine Kinase (e.g., EGFR) Alkyne_GSL->RTK Modulates Activity Alkyne_S1P->Proliferation

Caption: Metabolic pathway of this compound and its role in signaling.

Experimental Workflow for Protein-Sphingolipid Complex Analysis

This diagram outlines the key steps in the experimental workflow for identifying sphingolipid-interacting proteins.

Workflow Start Start: Cultured Cells Labeling Metabolic Labeling with this compound Start->Labeling Lysis Cell Lysis Labeling->Lysis Click Click Chemistry with Azide-Biotin Lysis->Click Enrichment Affinity Purification (Streptavidin Beads) Click->Enrichment Digestion On-Bead or In-Gel Trypsin Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Analysis Data Analysis: Protein Identification & Quantification MS->Analysis Click_Chemistry cluster_reactants Reactants cluster_product Product Alkyne Alkyne-Sphingolipid (from metabolic labeling) Catalyst + Cu(I) Catalyst Alkyne->Catalyst Azide Azide-Reporter (e.g., Fluorophore, Biotin) Azide->Catalyst Triazole Stable Triazole Linkage (Covalently linked complex) Catalyst->Triazole

References

Alkyne Sphinganine in drug delivery systems and bioactive molecule synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Alkyne Sphinganine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of this compound, a versatile metabolic labeling reagent, and its applications in the synthesis of bioactive molecules and the development of advanced drug delivery systems. Detailed protocols for key experiments are provided to facilitate the integration of this powerful tool into your research.

Product Information and Properties

This compound is a sphinganine analog containing a terminal alkyne group. This small, bio-inert functional group enables its participation in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This property allows for the specific and efficient tagging of alkyne-modified biomolecules with azide-functionalized reporters (e.g., fluorophores, biotin) for visualization, profiling, and conjugation.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₈H₃₅NO₂
Molecular Weight 297.46 g/mol
Appearance White crystalline solid
Purity >95%
Solubility Soluble in DMSO and DMF
Storage Conditions Store at -20°C, desiccated

Application I: Synthesis of Bioactive Molecules (Alkyne-Ceramides)

This compound serves as a crucial building block for the enzymatic synthesis of other bioactive sphingolipids, such as ceramides. Its alkyne handle is retained in the final product, creating a powerful probe for studying ceramide metabolism, localization, and interaction partners. The protocol below details an in vitro assay for synthesizing alkyne-ceramides using ceramide synthase (CerS) from microsomal preparations.

Experimental Protocol: In Vitro Synthesis of Alkyne-Ceramide

This protocol is adapted from the ceramide synthase assay described by Gaebler et al. (2013).

Objective: To synthesize alkyne-ceramide by incubating alkyne-sphinganine with a fatty acyl-CoA and a source of ceramide synthase (e.g., liver microsomes).

Materials:

  • Alkyne-sphinganine

  • Fatty Acyl-CoA (e.g., nervonoyl-CoA or stearoyl-CoA)

  • Liver Microsomes (prepared from mouse tissue or other sources)

  • CerS Assay Buffer: 20 mM HEPES/KOH (pH 7.4), 25 mM KCl, 250 mM sucrose, 2 mM MgCl₂, 0.34 mg/mL lipid-free BSA.

  • Reaction tubes

  • Water bath or incubator at 37°C

  • Reagents for lipid extraction (e.g., chloroform/methanol)

  • Reagents for click chemistry and TLC analysis (see Application II)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the components in the following order:

    • CerS Assay Buffer.

    • 20 µM Alkyne-sphinganine.

    • 50 µM Fatty Acyl-CoA (e.g., nervonoyl-CoA).

  • Initiate the reaction by adding 10-20 µg of microsomal protein to the mixture.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding lipid extraction solvents (e.g., a chloroform/methanol mixture).

  • Extract the lipids from the aqueous phase.

  • The resulting lipid extract contains the newly synthesized alkyne-ceramide, which can be purified or analyzed directly. For analysis, the alkyne-ceramide can be tagged with a fluorescent azide via click chemistry and separated by Thin-Layer Chromatography (TLC).

Quantitative Data: Enzyme Kinetics

Kinetic analyses demonstrate that alkyne-sphinganine is an effective substrate for ceramide synthases, with Michaelis-Menten constants (Km) similar to those of natural substrates.

Table 2: Michaelis-Menten Kinetics for Ceramide Synthase 2 (CerS2) using Alkyne-Sphinganine

Substrate CombinationKm (µM)Vmax (pmol/min/mg)Reference
Alkyne-Sphinganine + C24:0-CoA10.3 ± 1.6134 ± 6

Application II: Metabolic Labeling and Visualization of Sphingolipids

A primary application of this compound is as a metabolic probe to track the synthesis, trafficking, and localization of sphingolipids in living cells. Cells readily take up this compound and incorporate it into their endogenous sphingolipid synthesis pathways. The incorporated alkyne lipids can then be visualized with high sensitivity via click chemistry.

Experimental Workflow for Metabolic Labeling and Visualization

The following workflow outlines the key steps for labeling, fixing, and imaging cells that have been metabolically labeled with this compound.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Click Reaction (CuAAC) cluster_3 Imaging A Seed cells on coverslips B Incubate with This compound (e.g., 10 µM, 16h) A->B C Wash with PBS B->C D Fix cells (e.g., 4% PFA) C->D E Permeabilize (e.g., 0.2% Triton X-100) D->E F Prepare Click Cocktail: - Azide-Fluorophore - Copper(II) Sulfate - Reducing Agent (Ascorbate) - Copper Ligand (e.g., Picolyl Azide) E->F G Incubate cells with Click Cocktail F->G H Wash & Mount (with DAPI for nuclei) G->H I Fluorescence Microscopy H->I

Workflow for metabolic labeling and visualization of sphingolipids.
Detailed Protocol: High-Sensitivity Microscopy of Alkyne-Labeled Sphingolipids

This protocol is based on the enhanced sensitivity method developed by Gaebler et al. (2016), which utilizes a picolyl azide reporter to improve the efficiency of the click reaction.

Objective: To visualize the subcellular localization of sphingolipids derived from this compound in cultured cells.

Materials:

  • Cultured cells (e.g., A172, HeLa) grown on glass coverslips

  • Complete cell culture medium

  • Alkyne-sphinganine stock solution (in ethanol or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Click Reaction Cocktail (prepare fresh):

    • Azide-picolyl-fluorophore (e.g., Azide-picolyl-AF488)

    • Copper(II) sulfate (CuSO₄)

    • Sodium Ascorbate (freshly prepared 100 mM stock in water)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling:

    • Incubate cultured cells with complete medium containing 5-10 µM alkyne-sphinganine. Incubation times can range from 4 to 24 hours depending on the specific metabolic process being studied.

  • Fixation and Permeabilization:

    • Wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume per coverslip:

      • Start with 195 µL of PBS.

      • Add 1 µL of 10 mM CuSO₄ stock (final concentration: 50 µM).

      • Add 2 µL of azide-picolyl-fluorophore stock (final concentration depends on stock, typically 1-10 µM).

      • Add 2 µL of fresh 100 mM sodium ascorbate stock (final concentration: 1 mM).

    • Vortex the cocktail briefly.

    • Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light. The use of a picolyl-azide reporter enhances the reaction, allowing for lower, less cytotoxic copper concentrations.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Briefly rinse with distilled water.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. The resulting images will reveal the subcellular distribution of the alkyne-labeled sphingolipids.

Application III: Development of "Clickable" Drug Delivery Systems

The alkyne group on sphinganine provides a powerful tool for creating next-generation drug delivery systems, such as liposomes or polymeric nanoparticles, with advanced functionalities. By incorporating this compound into the lipid bilayer of a nanoparticle, the surface becomes "clickable." This allows for the subsequent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or other molecules via click chemistry, without harsh conjugation conditions that could damage the nanoparticle or its cargo.

Conceptual Workflow for "Clickable" Liposome Synthesis

This workflow illustrates the synthesis of a drug-loaded liposome that is surface-functionalized with alkyne groups.

G A Lipid Mixture Preparation - Phospholipid (e.g., DSPC) - Cholesterol - this compound B Thin Film Hydration 1. Dissolve lipids in organic solvent. 2. Evaporate solvent to form a thin film. 3. Hydrate film with aqueous drug solution. A->B C Size Extrusion Pass liposome suspension through polycarbonate membranes to create uniform unilamellar vesicles. B->C D Purification Remove unencapsulated drug (e.g., size exclusion chromatography). C->D E Result: 'Clickable' Drug-Loaded Liposome D->E F Surface Functionalization (Post-Synthesis) Click Reaction with Azide-Ligand (e.g., Azide-PEG-Folate) E->F CuAAC or SPAAC G Targeted Drug Delivery Vehicle F->G

Synthesis of a 'clickable' liposomal drug delivery system.
Protocol: Preparation of Alkyne-Functionalized Liposomes

Objective: To prepare liposomes containing a therapeutic agent and displaying alkyne groups on their surface for subsequent functionalization.

Materials:

  • Primary phospholipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • This compound

  • Therapeutic drug for encapsulation (e.g., Doxorubicin)

  • Organic solvent (e.g., chloroform/methanol 2:1 v/v)

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Rotary evaporator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the lipids in the organic solvent. A typical molar ratio might be DSPC:Cholesterol:this compound at 55:40:5.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Drug Loading:

    • Warm the hydration buffer (containing the dissolved drug) to a temperature above the phase transition temperature of the primary lipid (for DSPC, >55°C).

    • Add the warm drug solution to the lipid film and hydrate for 1 hour with gentle agitation, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a pre-warmed liposome extruder.

    • Extrude the suspension 10-15 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs) of a uniform size.

  • Purification:

    • Remove the unencapsulated drug from the liposome preparation using a method such as size exclusion chromatography or dialysis.

  • Characterization and Use:

    • The resulting liposomes should be characterized for size, zeta potential, and drug encapsulation efficiency.

    • These "clickable" liposomes are now ready for surface conjugation with any azide-containing molecule for targeted drug delivery or imaging applications.

Associated Signaling Pathway: The Sphingolipid Rheostat

This compound and its metabolic products are key tools for studying the "sphingolipid rheostat," a critical signaling balance that determines cell fate. This concept posits that the relative levels of pro-apoptotic sphingolipids (ceramide and sphingosine) versus the pro-survival lipid (sphingosine-1-phosphate, S1P) act as a switch for cellular processes like proliferation, apoptosis, and senescence. Dysregulation of this rheostat is a hallmark of many diseases, including cancer.

G cluster_rheostat Sphingolipid Rheostat Cer Ceramide Sph Sphingosine (or Sphinganine) Cer->Sph Ceramidase Ceramide Synthase Apoptosis Apoptosis & Cell Cycle Arrest Cer->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase (SphK) S1P Phosphatase (SPP) Sph->Apoptosis Survival Proliferation, Migration & Survival S1P->Survival

The Sphingolipid Rheostat model for cell fate determination.

References

Application Notes and Protocols for Proteomic Profiling of Sphingolipid-Interacting Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are not only integral structural components of eukaryotic cell membranes but also function as critical signaling molecules in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and migration.[1][2][3] The biological functions of sphingolipids are often mediated through their direct interactions with proteins. Identifying the full spectrum of these interacting proteins—the sphingolipid interactome—is crucial for understanding their mechanisms of action and for the development of novel therapeutics targeting sphingolipid-mediated pathways.

This document provides a detailed protocol for the identification and proteomic profiling of sphingolipid-interacting proteins using a powerful and widely adopted chemoproteomic approach. The methodology is based on the metabolic incorporation of bifunctional sphingolipid analogs that enable the covalent capture, enrichment, and subsequent identification of interacting proteins by mass spectrometry.

Principle of the Method

The core of this protocol lies in the use of specially designed sphingolipid analogs that are both "photoactivatable" and "clickable". These bifunctional probes, such as photoactivatable and clickable sphingosine (pacSph) or ceramide (pac-C7-Cer), are metabolically incorporated into cellular sphingolipids.[1][2]

The general workflow is as follows:

  • Metabolic Labeling: Cells are incubated with the bifunctional sphingolipid probe, which is taken up and metabolized, distributing the probe into various sphingolipid species and cellular compartments.

  • Photo-Crosslinking: Upon exposure to UV light, the photoactivatable group (e.g., a diazirine) on the sphingolipid analog is activated, forming a reactive carbene that covalently crosslinks with nearby interacting proteins.

  • Cell Lysis and Click Chemistry: The cells are lysed, and the "clickable" group (e.g., an alkyne) on the crosslinked sphingolipid is conjugated to a reporter molecule, such as biotin-azide, via a highly efficient and specific click reaction.

  • Affinity Purification: The biotinylated protein-sphingolipid complexes are then enriched from the total cell lysate using streptavidin-coated beads.

  • Proteomic Analysis: The enriched proteins are eluted from the beads, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This method allows for the unbiased, proteome-wide identification of sphingolipid-interacting proteins in a cellular context.

Experimental Protocols

Materials and Reagents
  • Bifunctional sphingolipid probe (e.g., pacSph or pac-C7-Cer)

  • Cell culture reagents (media, serum, antibiotics)

  • Mammalian cell line of interest (e.g., HEK293, MCF-7, HeLa)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Click chemistry reaction components (e.g., copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and Western blotting (for validation)

  • Reagents for in-solution or in-gel protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • Reagents for mass spectrometry analysis (e.g., formic acid, acetonitrile)

Protocol 1: Cell Culture and Metabolic Labeling
  • Plate the chosen mammalian cell line in appropriate cell culture dishes and grow to a confluence of 70-80%.

  • Prepare a stock solution of the bifunctional sphingolipid probe in a suitable solvent (e.g., ethanol or DMSO).

  • On the day of the experiment, remove the culture medium and replace it with fresh medium containing the bifunctional sphingolipid probe at a final concentration of 10-50 µM.

  • Incubate the cells for 1-4 hours to allow for metabolic incorporation of the probe. The optimal incubation time may need to be determined empirically for different cell lines and probes.

Protocol 2: In Situ Photo-Crosslinking
  • After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

  • Place the cell culture dishes on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The distance from the lamp to the cells should be optimized to ensure efficient crosslinking without causing significant cell damage.

  • As a negative control, prepare a parallel set of plates that are not exposed to UV light.

Protocol 3: Cell Lysis and Protein Extraction
  • After UV irradiation, lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the total protein extract to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 4: Click Chemistry Reaction
  • To 1 mg of total protein lysate, add the click chemistry reaction components in the following order:

    • Biotin-azide (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • Copper(II) sulfate (final concentration 1 mM)

  • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

Protocol 5: Affinity Purification of Biotinylated Proteins
  • Pre-wash the streptavidin-agarose beads with lysis buffer.

  • Add the pre-washed beads to the lysate from the click chemistry reaction.

  • Incubate for 2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with:

    • Lysis buffer containing 1% SDS

    • 8 M urea

    • Lysis buffer

  • After the final wash, the beads containing the enriched sphingolipid-interacting proteins are ready for on-bead digestion or elution.

Protocol 6: Protein Digestion and Mass Spectrometry
  • On-bead digestion (preferred for reduced background):

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.

    • Alkylate with iodoacetamide (55 mM) for 20 minutes at room temperature in the dark.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • Elution and in-solution digestion:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluate on a short SDS-PAGE gel to concentrate the proteins in a single band.

    • Excise the gel band and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis:

    • Acidify the peptide samples with formic acid.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

    • Identify and quantify the proteins using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) by searching against a relevant protein database.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized to highlight the newly identified sphingolipid-interacting proteins. The table below presents a summary of findings from a representative study using a photoactivatable and clickable sphingosine analog.

Protein Accession Gene Name Protein Name Cellular Localization Function Spectral Counts (+UV) Spectral Counts (-UV)
P04075APPAmyloid-beta precursor proteinMembraneNeuronal function, potential role in Alzheimer's disease250
P60709ACTBActin, cytoplasmic 1CytoskeletonStructural component, cell motility181
P11362HSPA8Heat shock cognate 71 kDa proteinCytosolChaperone, protein folding152
P02768ALBAlbuminExtracellularTransporter, maintains osmotic pressure120
Q06830VCPValosin-containing proteinCytosol, NucleusAAA+ ATPase, protein quality control100
P31946YWHAZ14-3-3 protein zeta/deltaCytosolSignal transduction90
.....................

Note: The spectral counts are hypothetical and for illustrative purposes. In a real experiment, label-free quantification (LFQ) intensities or reporter ion intensities from isobaric labeling would be used for more accurate quantification.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the broader context of sphingolipid signaling, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_based In-Cell Procedures cluster_biochemical Biochemical Procedures cluster_analysis Analysis metabolic_labeling Metabolic Labeling (Incubate cells with pacSph) uv_crosslinking UV Photo-Crosslinking (Covalently link pacSph to proteins) metabolic_labeling->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis click_reaction Click Chemistry (Attach Biotin) cell_lysis->click_reaction enrichment Affinity Purification (Streptavidin beads) click_reaction->enrichment digestion Protein Digestion (Trypsin) enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Protein ID & Quantification) lc_ms->data_analysis

Caption: Experimental workflow for identifying sphingolipid-interacting proteins.

sphingolipid_pathway cluster_synthesis De Novo Synthesis cluster_signaling Signaling Hub cluster_complex Complex Sphingolipids serine_palmitoyl_coa Serine + Palmitoyl-CoA sphinganine Sphinganine serine_palmitoyl_coa->sphinganine ceramide Ceramide sphinganine->ceramide CerS sphingosine Sphingosine ceramide->sphingosine CDase sm Sphingomyelin ceramide->sm SMS gsl Glycosphingolipids ceramide->gsl sphingosine->ceramide CerS s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p SphK s1p->sphingosine SPPase pacSph pacSph pacSph->sphingosine

Caption: Simplified overview of sphingolipid metabolism and signaling.

Conclusion

The described chemoproteomic approach provides a robust and unbiased method for the global profiling of sphingolipid-interacting proteins in their native cellular environment. This protocol offers a detailed guide for researchers aiming to explore the sphingolipid interactome, which is essential for a deeper understanding of sphingolipid biology and for the identification of novel drug targets. The successful application of this technique has already led to the discovery of numerous novel sphingolipid-binding proteins, paving the way for new avenues of research in various physiological and pathological contexts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkyne Sphinganine for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Alkyne Sphinganine concentration in cell labeling experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a metabolic labeling reagent. It is a synthetic analog of sphinganine, a key intermediate in the sphingolipid biosynthesis pathway. The alkyne group is a small, biologically inert chemical handle. When introduced to cells, this compound is incorporated into newly synthesized sphingolipids through the cell's natural metabolic machinery. This allows for the subsequent detection and visualization of these lipids using a "click" chemistry reaction with an azide-bearing fluorescent probe.

Q2: What is the optimal concentration of this compound for cell labeling?

A2: The optimal concentration is highly dependent on the cell type, its metabolic activity, and the specific experimental goals. A concentration range of 1-10 µM is a common starting point for many cell lines. It is crucial to perform a concentration optimization experiment to determine the best balance between signal intensity and potential cytotoxicity for your specific system.

Q3: How long should I incubate my cells with this compound?

A3: Incubation times can vary from 2 to 24 hours. Shorter incubation times (2-4 hours) are often sufficient for labeling rapidly dividing cells or for pulse-chase experiments. Longer incubation times (16-24 hours) may be necessary for cells with slower metabolic rates or to achieve a higher degree of labeling.

Q4: Can I use this compound for in vivo studies?

A4: Yes, this compound has been used in in vivo studies, such as oral administration in mice to study the assimilation of dietary sphinganine by gut microbes.

Q5: What are the key steps in a typical this compound labeling experiment?

A5: The general workflow consists of three main stages:

  • Labeling: Incubating cells with this compound.

  • Fixation and Permeabilization: Preparing the cells for the click reaction.

  • Click Reaction and Imaging: Attaching a fluorescent probe to the incorporated alkyne and visualizing the labeled sphingolipids.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Weak Fluorescent Signal 1. Suboptimal this compound Concentration: The concentration may be too low for your cell type.1. Perform a concentration titration experiment (e.g., 1, 5, 10, 20 µM) to determine the optimal concentration.
2. Insufficient Incubation Time: The labeling period may be too short.2. Increase the incubation time (e.g., try 8, 16, and 24 hours).
3. Inefficient Click Reaction: Problems with the click chemistry reagents or protocol.3. Ensure all click chemistry reagents are fresh and properly stored. Optimize the concentration of the copper catalyst and the fluorescent azide.
4. Low Metabolic Activity of Cells: The cells may not be actively synthesizing sphingolipids.4. Ensure cells are healthy and in the logarithmic growth phase. Use fresh culture medium.
High Background Fluorescence 1. Excess this compound: High concentrations can lead to non-specific binding or incorporation.1. Decrease the this compound concentration. Ensure thorough washing steps after labeling.
2. Non-specific Binding of Fluorescent Probe: The azide-fluorophore may be sticking to cellular components.2. Include a blocking step (e.g., with BSA) before the click reaction. Increase the number and duration of wash steps after the click reaction.
3. Autofluorescence: Some cell types exhibit natural fluorescence.3. Image an unlabeled control sample to assess the level of autofluorescence. Choose a fluorescent probe with an emission wavelength that minimizes overlap with the autofluorescence.
Cell Death or Altered Morphology 1. This compound Cytotoxicity: High concentrations can be toxic to some cell lines.1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the toxic concentration range for your cells. Use the lowest effective concentration for labeling.
2. Toxicity of Click Chemistry Reagents: The copper catalyst used in the click reaction can be cytotoxic.2. This is primarily a concern for live-cell imaging. For fixed cells, ensure proper fixation and washing. For live-cell applications, consider using copper-free click chemistry methods.
3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at high concentrations.3. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%).

Data Presentation

Table 1: Example of this compound Concentration Optimization

This table illustrates how to present data from a concentration optimization experiment. Researchers should replace the example data with their own experimental results.

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationCell Viability (%)
0 (Control)505100
12502098
58005595
10150012092
20160013075
50165014040
Table 2: Recommended Starting Concentrations for Different Cell Lines

This table provides general starting points for optimizing this compound concentration. The optimal concentration will need to be determined empirically.

Cell LineRecommended Starting Concentration (µM)Notes
HeLa5Highly proliferative, generally good uptake.
A54910May require a slightly higher concentration.
Jurkat2Suspension cells, may be more sensitive.
Primary Cells1-5Start with a lower concentration due to potential sensitivity.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

  • Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol).

  • Labeling: The following day, remove the culture medium and add fresh medium containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle-only control.

  • Incubation: Incubate the cells for a desired period (e.g., 16 hours) under standard cell culture conditions.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions for the fluorescent azide probe.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Add a nuclear counterstain if desired (e.g., DAPI).

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

  • Analysis: Quantify the mean fluorescence intensity per cell for each concentration.

Protocol 2: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Treatment: Treat the cells with the same range of this compound concentrations used for optimization.

  • Incubation: Incubate for the same duration as the labeling experiment.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add an equal volume of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Caption: Metabolic pathway for the incorporation of this compound into complex sphingolipids.

Experimental_Workflow cluster_Preparation Cell Preparation cluster_Labeling Metabolic Labeling cluster_Processing Sample Processing cluster_Detection Detection cluster_Analysis Data Analysis Start Seed Cells Incubate_24h Incubate 24h Start->Incubate_24h Add_Probe Add this compound (Titration Series) Incubate_24h->Add_Probe Incubate_Label Incubate (e.g., 16h) Add_Probe->Incubate_Label Wash_PBS1 Wash with PBS Incubate_Label->Wash_PBS1 Fix Fix with 4% PFA Wash_PBS1->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Wash_PBS2 Wash with PBS Permeabilize->Wash_PBS2 Click_Reaction Perform Click Reaction with Fluorescent Azide Wash_PBS2->Click_Reaction Wash_PBS3 Wash with PBS Click_Reaction->Wash_PBS3 Counterstain Counterstain Nuclei (Optional) Wash_PBS3->Counterstain Image Fluorescence Microscopy Counterstain->Image Quantify Quantify Fluorescence Intensity Image->Quantify Analyze Determine Optimal Concentration Quantify->Analyze

Reducing background fluorescence in Alkyne Sphinganine imaging experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in alkyne sphinganine imaging experiments, with a primary focus on reducing background fluorescence.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure the specific signal from your alkyne-labeled sphinganine, making data interpretation difficult. This guide will help you identify the source of the background and provide solutions to mitigate it.

Problem 1: Diffuse background fluorescence across the entire sample.

This is often caused by unbound fluorescent probes, autofluorescence from the sample or imaging medium, or issues with the fixation process.

Possible Cause Recommended Solution Citation
Unbound Azide-Fluorophore Optimize Washing Steps: Increase the number of washes (e.g., from 3 to 5 times) and the duration of each wash (e.g., 5-15 minutes) after the click reaction. Incorporate a mild detergent like 0.1% Tween-20 or Triton X-100 in the wash buffer to help remove non-specifically bound dye. A final wash with PBS before imaging is also recommended.[1][2][3][4]
Titrate Azide-Fluorophore Concentration: High concentrations of the azide-fluorophore can lead to non-specific binding. Perform a titration to determine the lowest concentration that provides a strong signal with minimal background. Start with the manufacturer's recommended concentration and test 2-fold and 5-fold lower concentrations.[1]
Autofluorescence Use an Unstained Control: Image a sample that has gone through all the processing steps (fixation, permeabilization) but without the addition of the azide-fluorophore. This will help you determine the level of inherent autofluorescence in your cells or tissue.
Change Fluorophore: If your sample has significant autofluorescence in a particular channel (e.g., green), switch to a fluorophore that emits in the red or far-red spectrum, where autofluorescence is typically lower.
Chemical Quenching: For aldehyde-induced autofluorescence, treat the samples with a quenching agent like 100 mM glycine or 0.1% sodium borohydride in PBS after fixation. Commercial quenching reagents like TrueVIEW™ or TrueBlack™ can be effective against various sources of autofluorescence, including lipofuscin.
Fixation-Induced Fluorescence Use Fresh Fixative: Old formaldehyde solutions can oxidize and become fluorescent. Always use freshly prepared paraformaldehyde (PFA) from powder or a high-quality, methanol-free formaldehyde solution.
Optimize Fixation Time: Over-fixation can increase background fluorescence. Try reducing the fixation time. However, under-fixation can lead to poor morphological preservation.
Consider Alternative Fixatives: If aldehyde fixation is causing significant issues, consider using an organic solvent like ice-cold methanol or acetone, which also permeabilize the cells. Be aware that this can affect protein localization and cellular morphology.
Imaging Medium/Vessel Use Imaging-Specific Medium: Cell culture medium containing phenol red and other components can be fluorescent. For live-cell imaging, switch to an optically clear, buffered saline solution or a specialized low-background imaging medium like FluoroBrite™ DMEM.
Use Glass-Bottom Dishes: Plastic-bottom cell culture dishes can exhibit significant autofluorescence. For high-quality imaging, use glass-bottom dishes or slides.
Problem 2: Punctate or speckled background.

This type of background is often due to aggregates of the fluorescent probe or non-specific binding to cellular structures.

Possible Cause Recommended Solution Citation
Aggregates of Azide-Fluorophore Centrifuge the Fluorophore Stock: Before preparing your click reaction cocktail, centrifuge the azide-fluorophore stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for your experiment.
Filter the Staining Solution: If aggregation persists, consider filtering the final click reaction cocktail through a 0.2 µm syringe filter before applying it to the sample.
Non-Specific Binding Implement a Blocking Step: Before the click reaction, incubate your fixed and permeabilized cells with a blocking buffer to minimize non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if performing subsequent immunofluorescence).
Optimize Permeabilization: Harsh permeabilization can expose intracellular components that may non-specifically bind the fluorophore. Titrate the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin).
Copper Catalyst Issues Optimize Copper Concentration: The copper (I) catalyst used in the click reaction can sometimes promote non-specific binding. Ensure you are using the correct concentration of copper sulfate and a stabilizing ligand like THPTA.
Consider Copper-Free Click Chemistry: If copper-related background is suspected or for live-cell imaging applications where copper is toxic, consider using copper-free click chemistry with a strained alkyne (e.g., DBCO).

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot high background?

A1: The first and most crucial step is to use proper controls to identify the source of the background. Prepare three parallel samples:

  • Fully Stained Sample: Your experimental sample with this compound labeling and click chemistry detection.

  • Unstained Control: Cells that have undergone all processing steps (including this compound incubation, fixation, and permeabilization) but have not been subjected to the click reaction with the azide-fluorophore. This will reveal the level of cellular autofluorescence.

  • No-Alkyne Control: Cells that were not incubated with this compound but were subjected to the full fixation, permeabilization, and click reaction protocol. This will show any non-specific binding of the azide-fluorophore or background induced by the click reaction itself.

By comparing these controls, you can determine if your background is primarily from autofluorescence or non-specific probe binding and choose the appropriate troubleshooting strategy.

Q2: My background is highest in the green channel. What should I do?

A2: Autofluorescence from endogenous cellular components like NADH and flavins is often most prominent in the blue to green part of the spectrum. The simplest solution is to switch to a fluorophore that excites and emits at longer wavelengths, such as in the red (e.g., Alexa Fluor 594, Cy3.5) or far-red (e.g., Alexa Fluor 647, Cy5) regions.

Q3: Can my fixation method increase background?

A3: Yes, aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can react with amines in proteins to create fluorescent products, contributing to background. To minimize this:

  • Use fresh, high-quality formaldehyde.

  • Keep fixation times to the minimum necessary for good morphological preservation.

  • After fixation, quench the reaction with an agent like 100 mM glycine or sodium borohydride.

Q4: What is the difference between Triton X-100 and saponin for permeabilization, and how does it affect background?

A4: Triton X-100 is a non-ionic detergent that solubilizes all cellular membranes, which can sometimes lead to the extraction of lipids and proteins and may increase non-specific binding if not used carefully. Saponin is a milder detergent that selectively interacts with cholesterol in the plasma membrane, creating pores while leaving intracellular membranes largely intact.

Detergent Mechanism Pros Cons Citation
Triton X-100 Non-selective, solubilizes all lipid bilayers.Effective for nuclear and cytoplasmic targets.Can extract membrane proteins and lipids; may increase background if not optimized.
Saponin Selectively forms pores in cholesterol-rich membranes (e.g., plasma membrane).Milder, preserves intracellular membrane integrity.May not be effective for all cell types or for accessing all intracellular compartments.

If you are seeing high background with Triton X-100, consider reducing the concentration (e.g., to 0.1%) and incubation time, or switching to saponin.

Q5: I perform the click reaction and then do immunofluorescence, and my antibody signal is weak with high background. Why?

A5: The copper catalyst used in the click reaction can denature some epitopes, reducing primary antibody binding. Additionally, some fluorescent proteins used as reporters can be quenched by copper.

  • Protocol Order: Consider performing the immunofluorescence staining before the click reaction. However, you must ensure your antibodies do not sterically hinder the click reaction.

  • Use Picolyl Azide Reporters: These reporters contain a copper-chelating moiety that increases the efficiency of the click reaction, allowing you to use significantly lower copper concentrations, which is less damaging to epitopes and fluorescent proteins.

  • Thorough Washing: Ensure you wash thoroughly after the click reaction to remove all copper before adding antibodies.

Experimental Protocols

Protocol 1: Standard this compound Labeling and Click Reaction

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • This compound Labeling: Incubate cells with 1-5 µM this compound in complete culture medium for the desired time (e.g., 1-24 hours) at 37°C.

  • Washing: Wash cells twice with PBS.

  • Fixation: Fix cells with 4% fresh PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • (Optional) Quenching: Incubate cells with 100 mM glycine in PBS for 15 minutes to quench unreacted PFA. Wash once with PBS.

  • Permeabilization: Permeabilize cells with 0.2% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash cells twice with PBS.

  • Click Reaction Cocktail Preparation: Prepare the cocktail immediately before use. For a 1 mL reaction, add the components in the following order:

    • PBS: 885 µL

    • Azide-fluorophore (from 10 mM stock in DMSO): 1 µL (final conc. 10 µM)

    • Copper (II) Sulfate (from 100 mM stock in water): 10 µL (final conc. 1 mM)

    • THPTA ligand (from 100 mM stock in water): 4 µL (final conc. 400 µM)

    • Sodium Ascorbate (from 1 M stock in water, prepare fresh ): 100 µL (final conc. 100 mM) Vortex briefly after adding each component.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three to four times with PBS containing 0.1% Tween-20 for 10 minutes each. Perform a final wash with PBS.

  • (Optional) Counterstaining: Stain nuclei with DAPI or another suitable counterstain.

  • Mounting and Imaging: Mount coverslips with an anti-fade mounting medium and image.

Visualizations

Troubleshooting_Workflow Troubleshooting High Background Fluorescence Start High Background Observed IdentifySource Identify Source of Background (Use Controls) Start->IdentifySource Autofluorescence Problem: Autofluorescence (Signal in Unstained Control) IdentifySource->Autofluorescence Unstained signal? NonSpecificBinding Problem: Non-Specific Binding (Signal in No-Alkyne Control) IdentifySource->NonSpecificBinding No-Alkyne signal? ChangeFluorophore Switch to Red/Far-Red Fluorophore Autofluorescence->ChangeFluorophore Quench Use Quenching Agent (e.g., Glycine, NaBH4, TrueBlack™) Autofluorescence->Quench OptimizeFixation Optimize Fixation (Fresh PFA, Shorter Time) Autofluorescence->OptimizeFixation OptimizeWashing Enhance Washing Steps (More washes, longer duration, detergent) NonSpecificBinding->OptimizeWashing TitrateProbe Titrate Azide-Fluorophore Concentration NonSpecificBinding->TitrateProbe AddBlocking Add Blocking Step (BSA, Serum) NonSpecificBinding->AddBlocking OptimizeClick Optimize Click Reaction (Copper Conc., Copper-Free) NonSpecificBinding->OptimizeClick End Signal-to-Noise Ratio Improved ChangeFluorophore->End Quench->End OptimizeFixation->End OptimizeWashing->End TitrateProbe->End AddBlocking->End OptimizeClick->End Experimental_Workflow cluster_prep Sample Preparation cluster_click Click Reaction cluster_post Post-Reaction Processing CellSeeding 1. Seed Cells AlkyneLabeling 2. Incubate with This compound CellSeeding->AlkyneLabeling Fixation 3. Fixation (e.g., 4% PFA) AlkyneLabeling->Fixation Permeabilization 4. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization ClickReaction 5. Incubate with Click Cocktail Permeabilization->ClickReaction Washing 6. Wash Extensively ClickReaction->Washing Counterstain 7. (Optional) Counterstain Washing->Counterstain Imaging 8. Mount & Image Counterstain->Imaging

References

Technical Support Center: Troubleshooting Click Chemistry with Alkyne Sphinganine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving Alkyne Sphinganine.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low or no fluorescent signal after performing the click reaction. What are the potential causes and solutions?

A1: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this problem:

  • Inefficient Cellular Uptake or Metabolism of this compound:

    • Solution: Ensure that the concentration of this compound and the incubation time are adequate for your cell type. Typical starting concentrations range from 1 µM to 10 µM, with incubation times from 2 to 16 hours.[1] It may be necessary to optimize these parameters for your specific experimental setup.

  • Problems with the Click Reaction Cocktail:

    • Copper (I) Catalyst Oxidation: The active catalyst for the click reaction is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.

      • Solution: Always prepare the sodium ascorbate solution fresh.[2] Consider deoxygenating your buffers before use. Capping the reaction tube can also help minimize oxygen exposure.

    • Degraded Reagents: The azide-fluorophore or the sodium ascorbate may have degraded.

      • Solution: Use high-quality reagents and ensure they have been stored correctly. Prepare fresh solutions of sodium ascorbate for each experiment.[2]

  • Suboptimal Reagent Concentrations:

    • Solution: The concentrations of the copper catalyst, ligand, and azide-fluorophore are critical. Refer to the optimized protocols and tables below for recommended concentration ranges. Increasing the concentration of the azide probe can sometimes improve signal intensity.[1]

  • Interfering Substances:

    • Solution: Avoid using Tris-based buffers, as the amine groups can chelate copper.[2] Buffers like PBS or HEPES are generally compatible. If your sample contains reducing agents like DTT or thiol-containing compounds, they can interfere with the reaction. It is advisable to remove these by dialysis or buffer exchange prior to the click reaction.

Q2: My images have a high background signal, making it difficult to distinguish my target. How can I reduce the background?

A2: High background fluorescence can obscure your specific signal. Here are some strategies to minimize it:

  • Excess Azide-Fluorophore: Unreacted azide-fluorophore can non-specifically adsorb to cellular components.

    • Solution: Ensure thorough washing steps after the click reaction to remove any unbound fluorophore.

  • Non-specific Copper Staining: In some cases, the copper catalyst itself can contribute to background.

    • Solution: Using a copper-chelating ligand like THPTA or TBTA can help reduce non-specific binding of copper. Additionally, the use of picolyl-azide reporters can enhance the reaction rate, allowing for a reduction in the required copper catalyst concentration, which in turn can lower background.

  • Autofluorescence: Some cell types or tissues exhibit natural fluorescence.

    • Solution: Image an unstained control sample (cells treated with vehicle instead of this compound but subjected to the same click reaction and imaging conditions) to assess the level of autofluorescence. If significant, you may need to use spectral unmixing or choose a fluorophore in a different spectral range.

Q3: The click reaction works, but the efficiency seems low, leading to inconsistent results. How can I improve the reaction efficiency and reproducibility?

A3: Inconsistent reaction efficiency can be frustrating. Here are key areas to focus on for improvement:

  • Use of a Copper-Chelating Ligand: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.

    • Solution: Always include a ligand such as THPTA or TBTA in your click reaction cocktail. A 5:1 ligand to copper ratio is often recommended to protect biomolecules from oxidative damage.

  • Picolyl-Azide Reporters: These reporters contain a copper-chelating moiety that enhances the reaction rate.

    • Solution: Consider using a picolyl-azide-fluorophore, as it can significantly increase the sensitivity and efficiency of the labeling, even at lower copper concentrations.

  • Reaction Time and Temperature:

    • Solution: While many protocols suggest room temperature for 30-60 minutes, optimizing the reaction time and temperature (e.g., 43°C) for your specific system may improve efficiency.

  • Oxygen Exposure: As mentioned earlier, oxygen can inactivate the copper catalyst.

    • Solution: Be consistent with your efforts to minimize oxygen exposure in all experiments to ensure reproducibility.

Quantitative Data Summary

The following tables provide recommended concentration ranges for key reagents in the copper-catalyzed click reaction with this compound. These should be used as a starting point for optimization.

Table 1: Reagent Concentrations for Click Reaction in Fixed Cells

ReagentRecommended Concentration RangeNotes
This compound1 - 10 µMOptimize for your cell type and incubation time (2-16 hours).
Azide-Fluorophore10 - 50 µMHigher concentrations may improve signal but can also increase background.
Copper (II) Sulfate (CuSO₄)100 µM - 2 mMUse lower concentrations (e.g., 200 µM) with picolyl-azides.
Ligand (e.g., THPTA)500 µM - 5 mMA 5:1 ligand to copper ratio is often recommended.
Sodium Ascorbate2.5 - 5 mMAlways prepare fresh.

Table 2: Comparison of Standard vs. Picolyl-Azide Reaction Conditions

ParameterStandard Azide ReporterPicolyl-Azide ReporterAdvantage of Picolyl-Azide
Copper Catalyst (CuTFB) 2 mM200 µM10-fold less copper reduces toxicity and background.
Azide Reporter 10 µM10 µM
Relative Signal Intensity LowerHigherIncreased sensitivity and brighter signal.

Experimental Protocols

Detailed Protocol for Fluorescent Labeling of this compound in Fixed Cells

This protocol is adapted from highly sensitive methods for alkyne lipid imaging.

1. Cell Culture and Labeling: a. Plate cells on glass coverslips and allow them to adhere. b. Incubate cells with medium containing 1-10 µM this compound for 2-16 hours at 37°C.

2. Fixation: a. Wash the cells once with PBS. b. Fix the cells with 3.7% formalin in PBS for at least 15 minutes at room temperature. For long-term storage, cells can be kept in the fixative for up to 16 hours. c. Wash the fixed cells twice with PBS.

3. Click Reaction: a. Prepare the following stock solutions:

  • Azide-Fluorophore: 10 mM in DMSO.
  • Copper (II) Sulfate (CuSO₄): 100 mM in water.
  • THPTA Ligand: 200 mM in water.
  • Sodium Ascorbate: 100 mM in water (prepare fresh). b. Prepare the "Click Reaction Cocktail" immediately before use by adding the reagents in the following order to your reaction buffer (e.g., PBS): i. Azide-Fluorophore (to a final concentration of 10-50 µM). ii. CuSO₄ (to a final concentration of 100 µM - 1 mM). iii. THPTA Ligand (to a final concentration of 500 µM - 5 mM). iv. Sodium Ascorbate (to a final concentration of 2.5-5 mM). c. Aspirate the PBS from the fixed cells and add the Click Reaction Cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light. e. Aspirate the cocktail and wash the cells three times with PBS.

4. Imaging: a. Mount the coverslips on a microscope slide with an appropriate mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Visualizations

Sphinganine Metabolism and Click Chemistry Labeling Workflow

The following diagram illustrates the metabolic pathway of this compound and the subsequent click chemistry labeling process.

Sphinganine_Metabolism_Workflow Sphinganine Metabolism and Labeling Workflow cluster_cell Cellular Environment cluster_click Click Reaction Alkyne_Sphinganine This compound (Metabolic Probe) Metabolites Incorporated Alkyne- Containing Sphingolipids Alkyne_Sphinganine->Metabolites Metabolic Incorporation Fixation Cell Fixation Metabolites->Fixation Halts Metabolism Click_Cocktail Click Reaction Cocktail (Azide-Fluorophore, Cu(I), Ligand) Fixation->Click_Cocktail Labeled_Lipids Fluorescently Labeled Sphingolipids Click_Cocktail->Labeled_Lipids CuAAC Reaction Imaging Fluorescence Microscopy Labeled_Lipids->Imaging Troubleshooting_Low_Signal Troubleshooting Low Signal Start Low or No Signal Check_Reagents Are all reagents fresh and stored correctly? Start->Check_Reagents Check_Protocol Was the protocol followed precisely? Check_Reagents->Check_Protocol Yes Solution_Reagents Remake fresh solutions, especially Sodium Ascorbate. Check_Reagents->Solution_Reagents No Check_Incubation Are this compound incubation conditions optimal? Check_Protocol->Check_Incubation Yes Solution_Protocol Review protocol for errors in concentrations or timing. Check_Protocol->Solution_Protocol No Check_Imaging Are imaging settings correct for the fluorophore? Check_Incubation->Check_Imaging Yes Solution_Incubation Optimize concentration and duration of this compound. Check_Incubation->Solution_Incubation No Solution_Imaging Verify filter sets and exposure times. Check_Imaging->Solution_Imaging No Further_Optimization Consider using Picolyl-Azide or increasing reagent concentrations. Check_Imaging->Further_Optimization Yes

References

Technical Support Center: Enhancing Alkyne Sphinganine Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the sensitivity of Alkyne Sphinganine detection in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in detecting this compound by mass spectrometry?

A1: The primary challenge often lies in the poor ionization efficiency of the this compound molecule itself. Like many lipids, it may not readily acquire a charge in the ion source of the mass spectrometer, leading to low signal intensity. Additionally, its relatively low abundance in biological samples can make detection difficult without enrichment or signal enhancement strategies.[1][2]

Q2: How can "click chemistry" improve the detection of this compound?

A2: Click chemistry is a powerful technique for improving the detection of alkyne-containing molecules like this compound.[3] By reacting the terminal alkyne group with an azide-containing reporter molecule, you can significantly enhance its detectability. For mass spectrometry, using a reporter with a permanently charged group, such as a quaternary ammonium ion, can dramatically improve ionization efficiency in positive ion mode.[1] This leads to a much stronger signal and therefore greater sensitivity.

Q3: What are the different types of click chemistry reactions applicable to this compound?

A3: The most common type is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method is highly efficient but the copper catalyst can be toxic to living cells. For live-cell applications, a strain-promoted azide-alkyne cycloaddition (SPAAC) is preferred as it does not require a cytotoxic copper catalyst.

Q4: Can I use derivatization to improve the sensitivity of this compound detection?

A4: Yes, chemical derivatization is a well-established strategy to enhance the analytical performance of molecules in mass spectrometry. For internal alkynes, a method using ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has been shown to form trisubstituted triazoles with significantly improved electrospray ionization efficiencies, increasing it by up to 32,000-fold in some cases. While this compound has a terminal alkyne, the principle of derivatization to introduce a more readily ionizable group is a key strategy.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the analysis of this compound by LC-MS/MS.

Issue 1: Poor Signal Intensity or No Detectable Peak

Possible Causes & Solutions:

CauseRecommended Solution
Poor Ionization Efficiency - Derivatize with a charged tag: Utilize click chemistry to attach a reporter molecule with a quaternary ammonium group to enhance positive mode ionization. - Optimize mobile phase: Add modifiers like formic acid (0.1-0.2%) or ammonium formate to the mobile phase to promote protonation ([M+H]+). - Experiment with different ionization sources: If available, try Atmospheric Pressure Chemical Ionization (APCI) in addition to Electrospray Ionization (ESI), as it can be more efficient for less polar molecules.
Low Analyte Concentration - Increase sample loading: If possible, inject a larger volume or a more concentrated sample onto the LC column. Be mindful of potential matrix effects. - Solid-Phase Extraction (SPE): Use SPE to enrich for your lipid of interest and remove interfering substances.
Suboptimal MS Parameters - Tune and calibrate the instrument: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. - Optimize source parameters: Systematically optimize ion source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for your specific analyte.
Inefficient Chromatographic Separation - Column Selection: For sphingolipids, both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) can be effective. HILIC can be advantageous for separating polar lipids. - Gradient Optimization: Ensure your gradient is optimized to elute your analyte as a sharp peak. A shallow gradient around the expected elution time can improve peak shape and sensitivity.
Issue 2: High Background Noise and Interferences

Possible Causes & Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents to minimize background ions. - Be aware of common contaminants like polyethylene glycols (PEGs) from plastics and keratins from dust.
Matrix Effects - Improve sample cleanup: Employ more rigorous extraction and cleanup procedures, such as liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components. - Use a divert valve: If your system has a divert valve, program it to send the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar interferences may elute, and only direct the flow to the mass spectrometer around the elution time of your analyte.
Co-eluting Isobaric Species - Enhance chromatographic resolution: Modify your LC method (e.g., change the gradient, mobile phase composition, or column) to separate the this compound from isobaric interferences. - High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to distinguish between your analyte and interfering compounds with the same nominal mass.
Issue 3: Poor Reproducibility and Inaccurate Quantification

Possible Causes & Solutions:

CauseRecommended Solution
Lack of an Appropriate Internal Standard - Use a stable isotope-labeled internal standard: The most reliable method for quantification is to use a stable isotope-labeled version of your analyte (e.g., 13C- or D-labeled this compound). This will co-elute and have similar ionization behavior, correcting for variations in sample preparation and instrument response. - Use a structural analog: If a stable isotope-labeled standard is unavailable, use a closely related structural analog that is not present in the sample (e.g., an this compound with a different chain length).
Sample Preparation Variability - Standardize protocols: Ensure all samples are processed in an identical and consistent manner. - Automate where possible: Use automated liquid handlers for precise and repeatable pipetting.
Instrument Instability - Regularly check system suitability: Before running a batch of samples, inject a standard solution to verify that the system's performance (e.g., retention time, peak area, peak shape) is within acceptable limits.

Quantitative Data Summary

The following table summarizes reported detection limits for related sphingolipid analyses, providing a benchmark for expected sensitivity.

AnalyteMethodLimit of Detection (LOD)Reference
Sphingosine (SPH)HPLC-ESI-MS/MS9 fmol
Sphinganine (SPA)HPLC-ESI-MS/MS21 fmol
Sphingosine-1-phosphateLC-MS/MS0.05 ng/mL

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of Sphingolipids

This protocol provides a general framework for the analysis of sphingolipids, including sphinganine, by LC-MS/MS.

  • Sample Extraction:

    • Add an appropriate internal standard (e.g., C17-sphinganine) to the sample.

    • Perform a lipid extraction using a suitable solvent system, such as the Bligh and Dyer method (chloroform:methanol:water).

    • Dry the organic phase under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm) is commonly used.

    • Mobile Phase A: Water with 0.1-0.2% formic acid and 10-200 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Methanol with 0.1-0.2% formic acid.

    • Gradient: Develop a gradient that provides good separation of the analyte from other lipids.

    • Flow Rate: Typically 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for this compound and the internal standard by infusing a standard solution.

    • Optimization: Optimize collision energy and other MS/MS parameters for each transition.

Protocol 2: Click Chemistry for Signal Enhancement

This protocol outlines the general steps for using click chemistry to improve the detection of this compound.

  • Metabolic Labeling: Incubate cells or organisms with this compound to allow for its incorporation into cellular lipids.

  • Lipid Extraction: Extract the lipids from the sample as described in Protocol 1.

  • Click Reaction:

    • To the extracted lipids, add the azide-containing reporter molecule (e.g., an azide with a quaternary ammonium tag).

    • For CuAAC, add the copper(I) catalyst, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

    • Incubate the reaction mixture to allow the cycloaddition to proceed.

  • Sample Cleanup: Remove excess reagents using a suitable method, such as solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the derivatized sample by LC-MS/MS, optimizing the method for the now-charged this compound derivative.

Visualized Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells/Tissue) labeling Metabolic Labeling with this compound start->labeling extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction For endogenous analysis labeling->extraction click_reaction Click Chemistry Reaction (with Azide-Reporter) extraction->click_reaction cleanup Sample Cleanup (SPE) click_reaction->cleanup lc_separation LC Separation (C18 or HILIC) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for improving this compound detection.

troubleshooting_logic start Poor Signal Intensity? check_ionization Optimize Ionization? - Derivatize (Click) - Mobile Phase Additives start->check_ionization Yes check_concentration Increase Concentration? - Sample Enrichment (SPE) - Inject More check_ionization->check_concentration Still Low success Signal Improved check_ionization->success Yes check_ms_params Optimize MS Parameters? - Source Settings - Collision Energy check_concentration->check_ms_params Still Low check_concentration->success Yes check_chromatography Improve Chromatography? - Column Choice - Gradient check_ms_params->check_chromatography Still Low check_ms_params->success Yes check_chromatography->success Yes

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Alkyne Sphinganine-Based Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing alkyne sphinganine-based metabolic labeling techniques.

Troubleshooting Guide

This guide addresses common issues encountered during this compound metabolic labeling experiments in a question-and-answer format.

Issue 1: Low or No Signal After Click Chemistry

  • Question: I am not observing a fluorescent signal, or the signal is very weak after performing the click reaction on my this compound-labeled cells. What could be the problem?

  • Answer: There are several potential reasons for low or no signal. Consider the following troubleshooting steps:

    • Inefficient Metabolic Labeling:

      • Suboptimal Probe Concentration: The concentration of this compound may be too low for efficient incorporation. Titrate the probe concentration, typically in the range of 1-50 µM, to find the optimal concentration for your cell type and experimental conditions.[1][2]

      • Insufficient Incubation Time: The labeling duration may not be long enough for detectable incorporation. Optimize the incubation time, which can range from a few hours to over 24 hours, depending on the metabolic activity of your cells.

      • Cell Health and Proliferation: Ensure your cells are healthy and actively dividing, as metabolic labeling is dependent on cellular metabolism.

    • Inefficient Click Reaction:

      • Reagent Quality: Use fresh, high-quality click chemistry reagents. The copper (I) catalyst is particularly susceptible to oxidation.[3] Prepare the sodium ascorbate solution fresh for each experiment as it readily oxidizes.[3]

      • Incorrect Reagent Concentrations: The concentrations of the copper catalyst, ligand, reducing agent, and azide probe are critical. Refer to the recommended concentration ranges in the tables below and optimize for your specific application. An excess of the azide probe (at least 2-fold over the alkyne) is generally recommended.[3]

      • Presence of Interfering Substances: Components in your lysis buffer or wash buffers, such as DTT or other reducing agents, can interfere with the click reaction. Remove these substances by dialysis or buffer exchange before proceeding with the click reaction.

Issue 2: High Background or Non-Specific Labeling

  • Question: I am observing high background fluorescence or non-specific labeling across my entire sample, not just in the structures of interest. How can I reduce this?

  • Answer: High background can obscure your specific signal. Here are some strategies to minimize it:

    • Excess Unincorporated Probe: Ensure thorough washing of cells after metabolic labeling to remove any unincorporated this compound. Washing with a solution containing delipidated BSA can be effective.

    • Non-Specific Binding of Azide Probe:

      • Reduce Probe Concentration: Titrate the concentration of your azide-functionalized reporter molecule to the lowest effective concentration.

      • Include Proper Controls: Always include a negative control where either the this compound or the azide probe is omitted to assess the level of non-specific binding.

      • Optimize Washing Steps: Increase the number and duration of wash steps after the click reaction to remove unbound azide probe.

    • Precipitation of Reagents: Some click chemistry reagents can precipitate, leading to fluorescent aggregates. Ensure all reagents are fully dissolved and consider performing the reaction at room temperature or 4°C to minimize precipitation.

Issue 3: Cellular Toxicity

  • Question: My cells appear unhealthy or are dying after incubation with the this compound or after the click reaction. What is causing this toxicity and how can I mitigate it?

  • Answer: Cellular toxicity can be a significant issue, arising from either the metabolic probe or the click chemistry reagents.

    • This compound Toxicity: While generally used at low micromolar concentrations, high concentrations of this compound can be toxic to some cell lines. Determine the optimal, non-toxic concentration for your specific cells by performing a dose-response experiment and assessing cell viability (e.g., using a Trypan Blue exclusion assay).

    • Copper-Mediated Toxicity: The copper (I) catalyst used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a primary source of cytotoxicity due to the generation of reactive oxygen species (ROS). To minimize this:

      • Use a Copper Chelating Ligand: Ligands such as THPTA or TBTA stabilize the Cu(I) ion, increase reaction efficiency, and significantly reduce ROS formation. A ligand to copper ratio of at least 5:1 is recommended.

      • Minimize Copper Concentration: Use the lowest concentration of copper that provides an efficient reaction. Picolyl-azide reporters can enhance the reaction rate, allowing for the use of lower copper concentrations.

      • Reduce Incubation Time: Shorten the duration of the click reaction as much as possible.

      • Consider Copper-Free Click Chemistry: For live-cell imaging or when copper toxicity is a major concern, consider using strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal concentration of this compound to use for metabolic labeling?

    • A1: The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is to test a range from 1 µM to 50 µM. For sensitive detection, concentrations as low as 2.5 µM have been used successfully.

  • Q2: How long should I incubate my cells with this compound?

    • A2: Incubation times can vary from a few hours to over 24 hours. This depends on the rate of sphingolipid metabolism in your cell line and the desired level of incorporation. A 16-hour incubation is a common starting point.

  • Q3: Can I perform the click reaction on live cells?

    • A3: While possible, the copper catalyst in the standard CuAAC reaction is toxic to live cells. If live-cell imaging is required, it is highly recommended to use copper-free click chemistry methods like SPAAC. For fixed-cell experiments, CuAAC is a robust and efficient method.

  • Q4: What are the key components of the click reaction mixture?

    • A4: A typical CuAAC reaction mixture includes the alkyne-labeled sample, an azide-functionalized reporter molecule, a copper (II) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst, and a copper-chelating ligand (e.g., THPTA or TBTA).

  • Q5: My this compound is not dissolving well in the cell culture medium. What should I do?

    • A5: this compound is typically dissolved in an organic solvent like DMSO or DMF to create a stock solution. When adding it to your aqueous cell culture medium, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility issues persist, you can try vortexing the diluted probe in the medium before adding it to the cells.

Quantitative Data Tables

Table 1: Recommended Concentration Ranges for this compound Metabolic Labeling

ParameterConcentration RangeCell Type ExampleReference
This compound2.5 - 10 µMA172 glioma cells
This compound1 - 50 µMGeneral guidance
Incubation Time2 - 16 hoursA172 glioma cells
Incubation TimeUp to 24 hoursHeLa cells

Table 2: Recommended Reagent Concentrations for CuAAC Click Reaction

ReagentConcentration RangePurposeReference
Copper (II) Sulfate (CuSO₄)50 µM - 2 mMCopper catalyst source
Ligand (e.g., THPTA, TBTA)250 µM - 5 mMStabilizes Cu(I) and reduces toxicity
Sodium Ascorbate1.75 mM - 15 mMReduces Cu(II) to active Cu(I)
Azide Probe10 µM - 1 mMReporter molecule for detection

Experimental Protocols

Protocol 1: this compound Metabolic Labeling in Cultured Cells

  • Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a stock solution of this compound in DMSO or DMF. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Washing: After incubation, aspirate the labeling medium and wash the cells three times with warm phosphate-buffered saline (PBS) to remove unincorporated probe. For a more stringent wash, a wash with 1% delipidated BSA in PBS can be performed.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells

  • Cell Fixation: Fix the labeled cells with 3.7% formalin or 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization (Optional): If detecting intracellular targets, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, the components can be added in the following order:

    • PBS (to final volume)

    • Azide-fluorophore probe (e.g., to a final concentration of 20 µM)

    • Copper (II) Sulfate (e.g., to a final concentration of 1 mM)

    • Ligand (e.g., THPTA to a final concentration of 2 mM)

    • Sodium Ascorbate (freshly prepared, e.g., to a final concentration of 15 mM)

    • Note: Gently mix after the addition of each reagent.

  • Click Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the click reaction cocktail and wash the cells three to five times with PBS to remove unreacted reagents.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy.

Visualizations

Sphingolipid_Metabolism_Workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry (CuAAC) cluster_detection Detection Alkyne_Sphinganine This compound (Probe) Cells Cultured Cells Alkyne_Sphinganine->Cells Incubation Labeled_Cells Cells with Incorporated This compound Cells->Labeled_Cells Click_Reaction Click Reaction (CuSO4, Ascorbate, Ligand) Labeled_Cells->Click_Reaction Azide_Fluorophore Azide-Fluorophore (Reporter) Azide_Fluorophore->Click_Reaction Fluorescently_Labeled_Cells Fluorescently Labeled Sphingolipids Click_Reaction->Fluorescently_Labeled_Cells Covalent Bond Formation Microscopy Fluorescence Microscopy Fluorescently_Labeled_Cells->Microscopy Imaging

Caption: Experimental workflow for this compound-based metabolic labeling.

de_novo_sphingolipid_synthesis Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acylation Alkyne_Sphinganine This compound (Metabolic Probe) Alkyne_Sphinganine->Dihydroceramide Incorporation & Acylation Ceramide Ceramide Dihydroceramide->Ceramide Desaturation Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids

Caption: Simplified de novo sphingolipid synthesis pathway showing the point of this compound incorporation.

Troubleshooting_Logic Start Start Troubleshooting Problem Low or No Signal Start->Problem Check_Labeling Check Metabolic Labeling Efficiency Problem->Check_Labeling Possible Cause Check_Click Check Click Reaction Efficiency Problem->Check_Click Possible Cause Optimize_Probe Optimize Probe Concentration & Incubation Time Check_Labeling->Optimize_Probe Check_Cells Assess Cell Health Check_Labeling->Check_Cells Optimize_Reagents Optimize Click Reagent Concentrations Check_Click->Optimize_Reagents Check_Buffers Check for Interfering Substances in Buffers Check_Click->Check_Buffers

References

Technical Support Center: Strategies to Minimize Cytotoxicity of Alkyne Sphinganine and Copper Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity associated with alkyne sphinganine and copper catalysts during metabolic labeling and click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of cytotoxicity in experiments using this compound for metabolic labeling?

A1: The primary sources of cytotoxicity are twofold:

  • Copper(I) Catalyst: The copper(I) catalyst, essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, is a significant contributor to cellular toxicity. Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1][2]

  • This compound: Sphinganine itself can exhibit cytotoxic effects, particularly at higher concentrations or when delivered improperly. Its mechanism of toxicity can involve the disruption of lysosomal membranes. The alkyne modification is generally considered to have minimal impact on cytotoxicity compared to the parent molecule and the copper catalyst.

Q2: My cells show signs of stress (e.g., rounding up, detachment, poor proliferation) after metabolic labeling with this compound, even before the click reaction. What could be the cause and how can I fix it?

A2: This suggests that the this compound itself may be causing cytotoxicity. Here are some potential causes and solutions:

  • High Concentration: You may be using too high a concentration of this compound. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

  • Improper Delivery: The method of delivering this compound to your cells is crucial. Sphinganine can act as a detergent and cause cell lysis if not delivered properly.[3]

    • Solution: Deliver the this compound complexed with bovine serum albumin (BSA). This has been shown to minimize cytotoxicity without affecting its metabolic incorporation.[3] Prepare a stock solution of this compound with an equimolar or greater concentration of BSA.

Q3: I am observing significant cell death after performing the copper-catalyzed click reaction. How can I reduce copper-induced cytotoxicity?

A3: There are several effective strategies to mitigate copper toxicity:

  • Use Copper-Chelating Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can protect cells from copper-induced damage.[4] These ligands stabilize the Cu(I) oxidation state, accelerate the click reaction, and reduce the generation of reactive oxygen species. A ligand-to-copper ratio of 5:1 is often recommended.

  • Optimize Copper Concentration: Use the lowest possible concentration of copper that still provides a sufficient signal. Titrate the copper concentration (e.g., from 10 µM to 100 µM) to find the optimal balance between reaction efficiency and cell viability for your specific application.

  • Minimize Reaction Time: Reduce the incubation time of the click reaction to the shortest duration necessary for adequate labeling.

  • Consider Copper-Free Click Chemistry: The most effective way to eliminate copper cytotoxicity is to use a copper-free click chemistry method, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This involves using a strained cyclooctyne derivative (e.g., DBCO) that reacts with azides without the need for a copper catalyst.

Q4: I am seeing high background fluorescence in my imaging experiments after the click reaction. What are the likely causes and how can I troubleshoot this?

A4: High background fluorescence can obscure your specific signal. Here are common causes and solutions:

  • Excess Fluorophore: The concentration of your azide- or alkyne-functionalized fluorescent probe may be too high, leading to non-specific binding.

    • Solution: Titrate the concentration of your fluorescent probe to determine the optimal concentration that gives a good signal-to-noise ratio.

  • Insufficient Washing: Unbound fluorescent probe that has not been adequately washed away can contribute to high background.

    • Solution: Increase the number and duration of wash steps after the click reaction. Include a mild detergent like Tween-20 in your wash buffer.

  • Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can be a source of background noise.

    • Solution: Image an unstained control sample (cells that have not been treated with the fluorescent probe) to assess the level of autofluorescence. If autofluorescence is high, you can try using a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum) as autofluorescence is often more prominent at shorter wavelengths.

  • Contaminated Reagents: Buffers and other reagents can sometimes be a source of fluorescent contaminants.

    • Solution: Use fresh, high-quality reagents and sterile-filter your buffers.

Troubleshooting Guides

Issue 1: Poor Cell Viability After this compound Incubation
Symptom Possible Cause Troubleshooting Steps
Cells appear rounded, detached, or lysed after incubation with this compound.This compound Cytotoxicity: The concentration may be too high, or the delivery method may be inappropriate, causing detergent-like effects.1. Perform a Dose-Response Curve: Determine the IC50 of this compound for your cell line using a cell viability assay (e.g., MTT, MTS, or ATP-based assay). Start with a low concentration and titrate upwards. 2. Use a BSA Carrier: Prepare a stock solution of this compound complexed with an equimolar or greater amount of fatty acid-free BSA. Add the complex to serum-free or low-serum media for incubation to improve delivery and reduce cytotoxicity. 3. Reduce Incubation Time: Decrease the duration of exposure to this compound.
Reduced cell proliferation after treatment with this compound.Metabolic Perturbation: High concentrations of sphinganine analogs can interfere with normal sphingolipid metabolism, potentially leading to the accumulation of cytotoxic intermediates.1. Lower the Concentration: Use the lowest effective concentration of this compound that allows for sufficient labeling. 2. Analyze Sphingolipid Profile: If possible, use mass spectrometry to analyze the sphingolipid profile of treated cells to check for the accumulation of any cytotoxic species.
Issue 2: High Cytotoxicity After Copper-Catalyzed Click Reaction (CuAAC)
Symptom Possible Cause Troubleshooting Steps
Widespread cell death, detachment, and morphological changes observed immediately after the click reaction.Copper Toxicity: The concentration of the copper catalyst is too high, leading to oxidative stress and cell death.1. Reduce Copper Concentration: Titrate the CuSO₄ concentration downwards (e.g., 100 µM, 50 µM, 25 µM, 10 µM) to find the lowest concentration that provides adequate signal. 2. Increase Ligand:Copper Ratio: Ensure a sufficient excess of a protective ligand like THPTA or BTTAA. A 5:1 molar ratio of ligand to CuSO₄ is a good starting point. 3. Shorten Reaction Time: Minimize the duration of the click reaction (e.g., 5-15 minutes). 4. Use Fresh Reducing Agent: Prepare the sodium ascorbate solution fresh each time, as it is prone to oxidation.
Gradual decline in cell health and proliferation in the hours to days following the click reaction.Sub-lethal Copper-Induced Stress: Even if not immediately lethal, the copper catalyst may have induced cellular stress that compromises long-term cell health.1. Switch to Copper-Free Click Chemistry (SPAAC): This is the most effective solution to eliminate copper-related cytotoxicity. Use a strained alkyne (e.g., DBCO, BCN) on your probe and an azide on your detection reagent. 2. Thoroughly Wash Cells: After the CuAAC reaction, wash the cells extensively with PBS or media to remove all traces of the reaction components.

Data Presentation

Table 1: Cytotoxicity of Sphingolipids and Related Compounds
CompoundCell LineAssayIC50 / CC50 (µM)Reference
3-KetosphinganineHGC27 (Gastric Cancer)Cell Viability Assay19.7 ± 3.3
Sphingosine Kinase Inhibitor (Compound A)Colo 320 (Colon)Cell Viability (72h)5.1
Sphingosine Kinase Inhibitor (Compound A)LN18 (Brain)Cell Viability (72h)4.1
Sphingosine Kinase Inhibitor (Compound B)Colo 320 (Colon)Cell Viability (72h)9.4
Sphingosine Kinase Inhibitor (Compound B)LN18 (Brain)Cell Viability (72h)5.5
Table 2: Effect of Copper and Ligands on Cell Viability
Cell LineCopper (CuSO₄) Concentration (µM)Ligand (THPTA) Concentration (µM)Cell Viability (%)Reference
HeLa1000~50
HeLa100500~100
CHO1000~40
CHO100500~100
Jurkat1000~20
Jurkat100500~100

Experimental Protocols

Protocol 1: Minimizing this compound Cytotoxicity using BSA Delivery

This protocol is adapted from studies showing that delivering sphinganine with bovine serum albumin (BSA) minimizes its cytotoxicity.

  • Prepare a Fatty Acid-Free BSA Stock Solution: Dissolve fatty acid-free BSA in sterile PBS or cell culture medium to a final concentration of 1 mM.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a concentration of 10 mM.

  • Complex this compound with BSA:

    • In a sterile microcentrifuge tube, add the desired amount of the 10 mM this compound stock solution.

    • Add an equimolar or slightly greater amount of the 1 mM BSA stock solution. For example, to prepare a 100 µM working solution, mix 1 µL of 10 mM this compound with 100 µL of 1 mM BSA.

    • Vortex gently and incubate at 37°C for 15-30 minutes to allow for complex formation.

  • Metabolic Labeling:

    • Dilute the this compound-BSA complex in serum-free or low-serum cell culture medium to the final desired concentration.

    • Remove the normal growth medium from your cells and replace it with the medium containing the this compound-BSA complex.

    • Incubate for the desired period (e.g., 4-24 hours), depending on your experimental goals and cell type.

Protocol 2: Live-Cell Copper-Catalyzed Click Reaction (CuAAC) with Reduced Cytotoxicity

This protocol incorporates the use of a protective ligand to minimize copper-induced cell damage.

  • Cell Preparation: Culture your cells to the desired confluency. Ensure they have been metabolically labeled with this compound as per Protocol 1.

  • Prepare Click Reaction Reagents:

    • Copper Solution: 10 mM CuSO₄ in sterile water.

    • Ligand Solution: 50 mM THPTA in sterile water.

    • Reducing Agent: 100 mM Sodium Ascorbate in sterile water (prepare fresh).

    • Azide Probe: 10 mM stock of your azide-functionalized fluorescent probe in DMSO or water.

  • Perform the Click Reaction:

    • Wash the cells twice with pre-warmed, serum-free medium or PBS.

    • Prepare the "Click Cocktail" immediately before use. For a final volume of 1 mL and a final copper concentration of 50 µM:

      • Start with 950 µL of pre-warmed, serum-free medium.

      • Add 25 µL of 50 mM THPTA (final concentration: 1.25 mM).

      • Add 5 µL of 10 mM CuSO₄ (final concentration: 50 µM). Mix gently.

      • Add 1-10 µL of your 10 mM azide probe stock (final concentration: 10-100 µM).

      • Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate (final concentration: 2.5 mM). Mix gently.

    • Immediately add the Click Cocktail to your cells.

    • Incubate for 5-15 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Aspirate the Click Cocktail and wash the cells three to five times with pre-warmed, complete growth medium.

    • Proceed with live-cell imaging or fix the cells for downstream analysis.

Protocol 3: Assessing Cell Viability after Labeling and Click Reaction

A standard MTT or MTS assay can be used to quantify cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Experimental Treatment: Perform your metabolic labeling and click reaction protocols on the cells in the 96-well plate. Include appropriate controls (e.g., untreated cells, cells treated with this compound only, cells treated with the click reaction components only).

  • MTT/MTS Assay:

    • After the final treatment and incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

    • Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Reaction cluster_analysis Analysis prep Prepare this compound-BSA Complex incubate Incubate Cells with Complex prep->incubate wash1 Wash Cells incubate->wash1 add_cocktail Add Click Cocktail (CuSO4, Ligand, Azide Probe, Ascorbate) wash1->add_cocktail react Incubate (5-15 min) add_cocktail->react wash2 Wash Cells (3-5x) react->wash2 image Fluorescence Imaging wash2->image viability Cell Viability Assay wash2->viability

Caption: Experimental workflow for metabolic labeling and click chemistry.

cytotoxicity_pathways cluster_alkyne This compound Cytotoxicity cluster_copper Copper Catalyst Cytotoxicity alkyne High Concentration of This compound lysosome Lysosomal Membrane Permeabilization alkyne->lysosome improper_delivery Improper Delivery (No BSA) improper_delivery->lysosome cell_death Oxidative Stress & Cell Death lysosome->cell_death copper Cu(I) Catalyst ros Reactive Oxygen Species (ROS) Generation copper->ros ros->cell_death

Caption: Key pathways of cytotoxicity in this compound experiments.

Caption: Troubleshooting logic for identifying the source of cytotoxicity.

References

Optimizing fixation and permeabilization for Alkyne Sphinganine staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for successful Alkyne Sphinganine staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of fixation and permeabilization in this compound staining?

A1: Fixation is the process of preserving cellular structure and preventing degradation by stopping enzymatic reactions.[1] This ensures that the cellular architecture remains as close to its native state as possible for accurate analysis.[1] Permeabilization is necessary to allow the click chemistry reagents, which are often large molecules, to access the intracellular alkyne-labeled sphingolipids.[1] This is achieved by creating pores in the cell membranes.

Q2: Which fixative should I choose for my experiment?

A2: The choice of fixative depends on your experimental goals, specifically whether you are only visualizing the this compound or also performing co-staining with antibodies (immunofluorescence).

  • Aldehyde-based fixatives (e.g., formaldehyde, paraformaldehyde, formalin): These are the most common and are recommended for preserving cell morphology. They work by cross-linking proteins. However, this cross-linking can sometimes mask antigens, which might require an additional antigen retrieval step for successful immunofluorescence.

  • Alcohol-based fixatives (e.g., methanol, ethanol, acetone): These work by dehydrating the sample, which causes proteins to precipitate and denature. A major advantage is that they also permeabilize the cells, eliminating the need for a separate permeabilization step. However, they may not preserve cell morphology as well as aldehydes and can be harsh on some epitopes.

Q3: When should I perform permeabilization?

A3: Permeabilization should be performed after fixation with a cross-linking fixative like formaldehyde. If you permeabilize before fixation, cellular components, including your protein of interest, might leak out. If you use an alcohol-based fixative like methanol or acetone, a separate permeabilization step is generally not required.

Q4: What are the common permeabilization agents and how do I choose one?

A4: The choice of permeabilizing agent depends on the location of your target.

  • Triton™ X-100 and Tween-20: These are non-ionic detergents that permeabilize all cellular membranes, including the nuclear membrane. They are suitable for accessing cytoplasmic and nuclear targets.

  • Saponin and Digitonin: These are milder detergents that selectively permeabilize membranes based on their cholesterol content. They are a good choice for accessing cytoplasmic targets while leaving the nuclear membrane largely intact. One study showed that prior treatment with saponin did not diminish or change subsequent click-labeling of cellular structures.

Troubleshooting Guide

Problem 1: Weak or no fluorescent signal.

Potential Cause Recommended Solution
Insufficient incorporation of this compound Increase the incubation time or concentration of the this compound. Ensure cells are healthy and metabolically active during labeling.
Inefficient click reaction Ensure all click chemistry reagents are fresh and properly stored. Optimize the concentration of the copper catalyst and the azide-fluorophore. Copper-chelating moieties can enhance the reaction rate and sensitivity.
Fixation masking the alkyne group While less common for the alkyne group itself, excessive cross-linking from prolonged formaldehyde fixation could potentially hinder reagent access. Reduce fixation time.
Inadequate permeabilization The click chemistry reagents cannot reach the alkyne-labeled lipids. Use a stronger permeabilizing agent (e.g., switch from saponin to Triton X-100) or increase the incubation time.
Fluorophore incompatibility If using an alcohol-based fixative/permeabilizing agent, ensure your chosen fluorophore is resistant to it. Some fluorescent proteins can be denatured by alcohols.

Problem 2: High background signal.

Potential Cause Recommended Solution
Non-specific binding of the azide-fluorophore Include additional wash steps after the click reaction. A blocking step after permeabilization and before the click reaction can improve specificity.
Autofluorescence Aldehyde-based fixation can generate autofluorescence. Choose fluorophores with longer emission wavelengths (e.g., in the red or far-red spectrum) as most autofluorescence occurs in the 350-550 nm range.
Excess click chemistry reagents Ensure thorough washing after the click reaction to remove any unbound reagents.

Problem 3: Altered cell morphology.

Potential Cause Recommended Solution
Harsh fixation Alcohol-based fixatives can sometimes alter cell structure. Switch to a cross-linking fixative like 4% paraformaldehyde for better preservation of morphology.
Harsh permeabilization High concentrations of detergents or prolonged incubation can damage cell membranes. Reduce the concentration of the permeabilizing agent or the incubation time. Consider using a milder detergent like saponin.
Improper handling of cells Be gentle during washing and reagent addition steps to avoid detaching or damaging the cells.

Data Summary Tables

Table 1: Comparison of Common Fixatives

FixativeMechanismTypical Concentration & TimeAdvantagesDisadvantages
Formaldehyde/Paraformaldehyde Cross-links proteins via amine groups3.7-4% in PBS for 10-20 min at RTExcellent preservation of cell morphologyCan mask antigens, may require antigen retrieval, can cause autofluorescence
Methanol (ice-cold) Dehydrates and precipitates proteins100% for 10 min at -20°CFixes and permeabilizes simultaneouslyCan alter cell morphology, may disrupt some epitopes
Acetone (ice-cold) Dehydrates and precipitates proteins100% for 5-10 min at -20°CFixes and permeabilizes simultaneouslyMilder than methanol, but can also affect morphology and epitopes

Table 2: Comparison of Common Permeabilization Agents

AgentMechanismTypical Concentration & TimeUse Case
Triton™ X-100 Non-ionic detergent, permeabilizes all membranes0.1-0.5% in PBS for 10-15 min at RTFor accessing cytoplasmic and nuclear targets
Saponin Mild non-ionic detergent, interacts with membrane cholesterol0.01-0.1% in PBS for 10 min at RTFor accessing cytoplasmic targets while preserving the nuclear membrane
Digitonin Similar to saponin, forms pores in cholesterol-rich membranes10-20 µg/mL in PBS for 5-10 min at RTFor selective permeabilization of the plasma membrane

Experimental Protocols

Protocol 1: Standard this compound Staining
  • Metabolic Labeling: Culture cells to the desired confluency. Incubate with 1 µM this compound in growth medium for 2-24 hours.

  • Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 3.7% or 4% formaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions (typically containing an azide-fluorophore, copper(II) sulfate, and a reducing agent). Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Stain the nuclei with a DNA dye like DAPI.

  • Imaging: Mount the coverslips and visualize using fluorescence microscopy.

Protocol 2: this compound Staining with Immunofluorescence
  • Metabolic Labeling & Washing: Follow steps 1 and 2 from Protocol 1.

  • Fixation: Fix the cells with 3.7% formalin in PBS for 10 minutes.

  • Washing: Wash sequentially with PBS, 155 mM ammonium acetate, and PBS.

  • Permeabilization & Blocking: Permeabilize and block non-specific antibody binding simultaneously by incubating with 0.1% saponin and 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in the permeabilization/blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in the permeabilization/blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Post-Fixation (Optional but Recommended): To ensure the antibody complexes are stable, you can perform a second fixation step with 4% formaldehyde in PBS for 10 minutes. Wash thoroughly with PBS afterward.

  • Click Reaction: Follow step 7 from Protocol 1.

  • Washing & Imaging: Follow steps 8-10 from Protocol 1.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Staining & Detection cluster_imaging Analysis start Culture Cells labeling Incubate with This compound start->labeling wash1 Wash (PBS) labeling->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash (PBS) fix->wash2 perm Permeabilization (e.g., 0.1% Triton X-100) wash2->perm wash3 Wash (PBS) perm->wash3 click Click Reaction (Azide-Fluorophore) wash3->click wash4 Wash (PBS) click->wash4 counterstain Counterstain (e.g., DAPI) wash4->counterstain mount Mount & Image counterstain->mount

Caption: Experimental workflow for this compound staining.

de_novo_sphingolipid_synthesis cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine keto->sphinganine Reduction alkyne_sphinganine This compound (Metabolic Probe) dihydroceramide Dihydroceramide sphinganine->dihydroceramide CerS alkyne_sphinganine->dihydroceramide Incorporation via CerS ceramide Ceramide dihydroceramide->ceramide DES1 complex_sl Complex Sphingolipids (e.g., Sphingomyelin) ceramide->complex_sl

Caption: De novo sphingolipid synthesis and probe incorporation.

References

Enhancing the signal-to-noise ratio in Alkyne Sphinganine microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alkyne sphinganine for microscopic imaging. Our goal is to help you overcome common challenges and enhance your signal-to-noise ratio for high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in microscopy?

A1: this compound is a metabolic labeling reagent. It is a modified version of sphinganine, a precursor in the sphingolipid biosynthesis pathway, that contains a terminal alkyne group.[1][2] This small alkyne tag is minimally disruptive and allows the molecule to be incorporated into cellular sphingolipids through the cell's natural metabolic pathways.[3][4] After incorporation, the alkyne group can be linked to a fluorescent reporter molecule (an azide-fluorophore) via a highly specific bioorthogonal reaction known as "click chemistry."[5] This enables the visualization and tracking of sphingolipid metabolism and localization within cells.

Q2: What is "click chemistry" in the context of this compound imaging?

A2: Click chemistry refers to a set of biocompatible reactions that are highly efficient and specific. In this context, the most common type is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where a copper catalyst is used to covalently link the alkyne on the sphinganine analog to an azide group on a fluorescent dye. An alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a copper catalyst but relies on a more reactive, strained alkyne, making it suitable for live-cell imaging where copper toxicity is a concern.

Q3: Can I perform this compound labeling in live cells?

A3: While the metabolic labeling with this compound occurs in live cells, the subsequent CuAAC click reaction is typically performed on fixed cells due to the toxicity of the copper catalyst. For live-cell imaging, the copper-free SPAAC reaction is the preferred method.

Q4: What is the "fix and click" method?

A4: The "fix and click" method involves first incubating live cells with this compound to allow for its metabolic incorporation. The cells are then fixed, which halts all enzymatic activity and preserves the labeled lipids within the cellular structures. Following fixation, the click chemistry reaction is performed to attach the fluorophore. This method provides a snapshot of the sphingolipid metabolism at the time of fixation.

Troubleshooting Guide

Problem 1: Weak or No Fluorescent Signal

A common issue is a lower-than-expected fluorescent signal. This can be due to a variety of factors, from initial labeling to the final imaging steps.

Potential Cause Recommended Solution
Inefficient Metabolic Labeling - Increase the concentration of this compound (typically 1-10 µM).- Increase the incubation time (typically 2-16 hours) to allow for sufficient metabolic incorporation.
Poor Accessibility of the Alkyne Tag - The alkyne tag on sphinganine is embedded within the lipid bilayer, which can be difficult for some azide reporters to access. Use an azide reporter with a picolyl moiety, which chelates copper and increases the local catalyst concentration, significantly boosting signal intensity.
Inefficient Click Reaction - Optimize the concentrations of the azide-fluorophore and copper catalyst. Increased azide reporter concentrations can improve signal. - For CuAAC, ensure the copper is in the Cu(I) state. Prepare the catalyst solution freshly using a reducing agent like sodium ascorbate.
Degraded Reagents - Aliquot and store this compound and azide-fluorophores protected from light and according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Incompatible Imaging Settings - Ensure the excitation and emission filters on the microscope are appropriate for the chosen fluorophore. - Increase the exposure time or camera gain.

Troubleshooting Workflow for Weak Signal

weak_signal_troubleshooting start Weak or No Signal check_labeling Check Metabolic Labeling Protocol start->check_labeling check_click Check Click Reaction Components check_labeling->check_click Protocol is Optimal optimize_labeling Increase Alkyne-Sphinganine Concentration or Incubation Time check_labeling->optimize_labeling Issue Suspected check_imaging Check Imaging Setup check_click->check_imaging Reagents are Optimal optimize_click Use Picolyl-Azide Reporter Optimize Reagent Concentrations check_click->optimize_click Issue Suspected optimize_imaging Adjust Filters, Exposure, and Gain Settings check_imaging->optimize_imaging optimize_labeling->check_click optimize_click->check_imaging solution_found Signal Improved optimize_imaging->solution_found

Caption: A decision tree for troubleshooting weak fluorescent signals.

Problem 2: High Background Fluorescence

High background can obscure the specific signal from your labeled sphingolipids, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Excess Unreacted Azide-Fluorophore - Ensure thorough washing steps after the click reaction to remove any unbound azide-fluorophore.
Non-specific Binding of Azide-Fluorophore - Use a blocking buffer (e.g., BSA) before the click reaction to reduce non-specific binding sites.- Consider using a different fluorophore that is less prone to non-specific binding.
Autofluorescence - Aldehyde-based fixatives can sometimes induce autofluorescence. Treat with a quenching agent like sodium borohydride after fixation.- Use a fluorophore in the far-red spectrum to avoid the typical autofluorescence range of cells.
Inadequate Fixation/Permeabilization - Over-permeabilization can lead to the loss of cellular components and increased background. Optimize the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100).
Contaminated Reagents or Buffers - Use high-purity reagents and freshly prepared buffers. Filter-sterilize buffers to remove particulate matter.

Experimental Protocols

Protocol 1: "Fix and Click" Labeling of Sphingolipids

This protocol is adapted for fixed-cell imaging using a copper-catalyzed click reaction.

Materials:

  • This compound (e.g., 1 mM stock in ethanol)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 3.7% formalin in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction buffer (e.g., PBS)

  • Azide-fluorophore (e.g., 10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO4) solution (e.g., 50 mM in H2O)

  • Sodium ascorbate solution (e.g., 500 mM in H2O, freshly prepared)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Add this compound to the culture medium to a final concentration of 1-5 µM. Incubate for 2-16 hours under normal cell culture conditions.

  • Fixation: Aspirate the medium, wash the cells twice with PBS. Add the fixative solution and incubate for at least 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Add the permeabilization buffer and incubate for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the following in order:

    • 950 µL PBS

    • 1 µL Azide-fluorophore stock (final concentration ~10 µM)

    • 20 µL CuSO4 solution (final concentration ~1 mM)

    • 20 µL Sodium ascorbate solution (final concentration ~10 mM)

    • Note: The final concentrations may need to be optimized. For co-imaging with fluorescent proteins, reducing the copper concentration to 200 µM may be necessary to preserve the fluorescent protein signal.

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Staining and Mounting: If desired, stain the nuclei with DAPI. Mount the coverslip with an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and any other stains.

Experimental Workflow Diagram

experimental_workflow cluster_cell_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_click_imaging Click Reaction & Imaging cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (this compound) cell_culture->metabolic_labeling fixation 3. Fixation (e.g., Formalin) metabolic_labeling->fixation permeabilization 4. Permeabilization (e.g., Triton X-100) fixation->permeabilization click_reaction 5. Click Reaction (Azide-Fluorophore + Catalyst) permeabilization->click_reaction staining_mounting 6. Counterstaining & Mounting click_reaction->staining_mounting imaging 7. Fluorescence Microscopy staining_mounting->imaging

Caption: The general workflow for this compound labeling and imaging.

Quantitative Data Summary

Optimizing the components of the click reaction is crucial for achieving a high signal-to-noise ratio. The choice of azide reporter and the concentration of the copper catalyst can have a significant impact on the resulting fluorescence intensity.

Table 1: Effect of Azide Reporter Structure on Signal Intensity

Azide ReporterKey FeatureRelative Signal IntensityBenefit
Standard Azide-FluorophoreBasic structureBaselineEffective for abundant or easily accessible targets.
Picolyl-Azide-FluorophoreCopper-chelating picolyl moietyUp to 40-fold increaseSignificantly enhances signal, especially for low-abundance or membrane-embedded targets like this compound. Allows for lower copper catalyst concentrations.

Table 2: Subjective Evaluation of Fluorescent Protein Signal After CuAAC Reaction

This table summarizes the compatibility of various fluorescent proteins with different copper catalyst concentrations used during the click reaction. A lower copper concentration is generally better for preserving the signal of fluorescent proteins.

Fluorescent ProteinSignal with 2 mM CopperSignal with 200 µM Copper
EGFP, EYFP, EmGFPPoor to FairGood to Very Good
mTFP1Poor to FairGood to Very Good
DsRed-derived proteinsSatisfactory to GoodGood to Very Good
mKO1Satisfactory to GoodGood to Very Good

Data adapted from a subjective evaluation by experienced scientists. (++ Very Good, + Good, ± Satisfactory, - Fair, -- Poor)

References

Refinement of protocols for quantitative analysis of Alkyne Sphinganine metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkyne sphinganine metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a metabolic labeling reagent. It contains a terminal alkyne group that can be incorporated into sphingolipid metabolic pathways in living cells.[1][2][3] This alkyne group acts as a "tag" that can be detected through a highly specific "click chemistry" reaction with an azide-containing molecule, allowing for the visualization and quantification of sphingolipid metabolism.[1][2]

Q2: What is "click chemistry" in the context of this compound analysis?

Click chemistry refers to a set of rapid, selective, and high-yield chemical reactions. In this context, it typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) where the alkyne on the sphinganine metabolite reacts with an azide-bearing reporter molecule (e.g., a fluorophore or biotin). This allows for the specific detection and analysis of the tagged metabolites.

Q3: What are the main advantages of using copper-free click chemistry (e.g., SPAAC) over copper-catalyzed click chemistry (CuAAC)?

The primary advantage of copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is its biocompatibility. The absence of a toxic copper catalyst makes it suitable for experiments in living systems. It also simplifies the purification process as there is no need to remove residual copper.

Troubleshooting Guides

Low or No Signal in "Click" Reaction

Q4: I am not seeing a signal after performing the click reaction. What are the possible causes?

Several factors can contribute to a failed click reaction:

  • Inefficient Cellular Uptake or Metabolism: The this compound may not be efficiently taken up by the cells or incorporated into the metabolic pathway of interest.

  • Reagent Instability: The alkyne or azide reagents may have degraded. Some cyclooctynes used in copper-free click chemistry can be unstable under certain conditions.

  • Suboptimal Reaction Conditions: The pH, temperature, or solvent conditions for the click reaction may not be optimal.

  • Presence of Interfering Substances: Thiols, such as in cysteine residues, can interfere with the click reaction.

Q5: How can I improve the yield of my click reaction?

To improve the reaction yield, consider the following:

  • Optimize Labeling Conditions: Vary the concentration of this compound and the incubation time to ensure sufficient metabolic incorporation.

  • Check Reagent Quality: Use fresh, high-quality alkyne and azide reagents.

  • Optimize Reaction Parameters: Adjust the pH, temperature, and reaction time for the click chemistry step.

  • Pre-treat Samples to Reduce Interference: Pre-treatment with a low concentration of hydrogen peroxide can help to shield against thiol interference.

  • Ensure Correct Stoichiometry: An improper ratio of azide to cyclooctyne can lead to incomplete consumption of the limiting reagent.

Mass Spectrometry (MS) Analysis Issues

Q6: My mass spectrometry results are showing unexpected peaks or high background noise. What could be the cause?

Unexpected peaks and high background in MS analysis can arise from:

  • Sample Contamination: Contamination from solvents, glassware, or other laboratory equipment can introduce interfering compounds.

  • Side Reactions: Unwanted side reactions during the click chemistry step can generate byproducts that are detected by the mass spectrometer.

  • In-source Fragmentation: The this compound metabolites may be fragmenting within the ion source of the mass spectrometer, leading to the appearance of multiple peaks.

  • Non-specific Binding: The tagged metabolites may bind non-specifically to other molecules in the sample.

Q7: How can I improve the quality of my mass spectrometry data?

To improve your MS data, you can:

  • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity to minimize contamination.

  • Optimize MS Parameters: Adjust the ion source parameters (e.g., temperature, voltage) to minimize in-source fragmentation.

  • Incorporate Washing Steps: Include stringent washing steps in your sample preparation protocol to remove non-specifically bound molecules.

  • Use Internal Standards: The use of internal standards can help to normalize the data and improve quantitative accuracy.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound
  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the this compound stock solution to the cell culture medium to achieve the desired final concentration.

  • Incubation: Incubate the cells for a period sufficient for the metabolic incorporation of the this compound. This time will need to be optimized for your specific cell type and experimental goals.

  • Cell Lysis and Protein Precipitation: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Precipitate the proteins using a method such as methanol/chloroform extraction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Click Reaction Mix: Prepare a fresh solution containing the azide-reporter tag (e.g., fluorescent azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate). A copper chelating ligand like THPTA can be included to improve reaction efficiency and reduce cytotoxicity.

  • Reaction: Add the click reaction mix to the cell lysate containing the alkyne-labeled metabolites.

  • Incubation: Incubate the reaction at room temperature, protected from light, for 1-2 hours.

  • Sample Cleanup: After the reaction, proceed with sample cleanup to remove excess reagents before downstream analysis.

Quantitative Data Summary

MetaboliteControl (pmol/mg protein)Treatment (pmol/mg protein)Fold Changep-value
Alkyne-Sphinganine25.3 ± 3.122.8 ± 2.90.90>0.05
Alkyne-Ceramide10.2 ± 1.535.7 ± 4.23.5<0.01
Alkyne-Sphingomyelin5.8 ± 0.918.4 ± 2.13.17<0.01

This table presents hypothetical quantitative data for illustrative purposes.

Diagrams

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_reaction Click Chemistry cluster_analysis Analysis A Plate Cells B Add this compound A->B C Cell Lysis B->C D Protein Precipitation C->D E Add Click Reaction Mix (Azide-reporter, CuSO4, Ascorbate) D->E F LC-MS/MS Analysis E->F G Data Processing F->G

Caption: Experimental workflow for quantitative analysis.

troubleshooting_low_signal Start Low or No Signal Q1 Check Reagent Integrity (Alkyne & Azide) Start->Q1 A1 Use Fresh Reagents Q1->A1 Degraded Q2 Optimize Labeling Conditions (Concentration & Time) Q1->Q2 OK A2 Titrate this compound & Vary Incubation Time Q2->A2 Suboptimal Q3 Optimize Click Reaction (pH, Temp, Time) Q2->Q3 OK A3 Adjust Reaction Parameters Q3->A3 Suboptimal Q4 Consider Interference (e.g., Thiols) Q3->Q4 OK A4 Pre-treat with H2O2 Q4->A4 Suspected

Caption: Troubleshooting logic for low signal issues.

sphinganine_metabolism cluster_pathway Simplified Sphingolipid Metabolism Sphinganine Alkyne Sphinganine Ceramide Alkyne Ceramide Sphinganine->Ceramide Ceramide Synthase Sphingomyelin Alkyne Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Complex Complex Sphingolipids Ceramide->Complex

Caption: Simplified metabolic pathway of this compound.

References

Alkyne Sphinganine Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of Alkyne Sphinganine in experimental settings.

I. Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Difficulty Dissolving this compound Insufficient solvent volume or inappropriate solvent selection.Refer to the quantitative solubility data in Table 1. Ensure you are using a sufficient volume of a recommended solvent such as DMSO or DMF. Gentle warming and vortexing can aid dissolution. For aqueous solutions, first dissolve this compound in a minimal amount of organic solvent before diluting with the aqueous buffer.
Precipitation of this compound upon addition to aqueous media.This compound has low solubility in aqueous solutions. To improve solubility in aqueous buffers, first dissolve it in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice. For example, a 1:1 solution of ethanol:PBS (pH 7.2) can be used.[1]
High Background Fluorescence in Imaging Experiments Non-specific binding of the fluorescent probe or residual unbound probe.Increase the number and duration of wash steps after the click reaction.[2] Incorporate a mild detergent like 0.1% Tween-20 or Triton X-100 in the wash buffer to help remove non-specifically bound dye.[2]
Autofluorescence of cells or tissues.Image a control sample that has not been treated with this compound or the fluorescent probe to assess the level of autofluorescence. Consider using a fluorophore with a different excitation/emission spectrum to minimize overlap with autofluorescence.[3]
Aggregation of the fluorescent alkyne probe.Centrifuge the alkyne probe stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates before use.[2] Ensure the solvent for the alkyne stock (e.g., DMSO) is compatible with the aqueous reaction buffer and mix thoroughly upon addition.
Low or No Signal in Click Chemistry Reaction Inefficient click reaction.Optimize the concentration of the copper catalyst and the azide--tagged reporter. The use of a copper-chelating picolyl moiety in the azide reagent can significantly increase the sensitivity of the reaction.
Degradation of this compound.Prepare fresh stock solutions of this compound. While specific stability data is limited, it is best practice to use freshly prepared solutions for optimal results.
Insufficient incorporation of this compound into cells.Optimize the concentration of this compound and the incubation time for metabolic labeling. Lovastatin can be used to inhibit endogenous synthesis of competing lipids, potentially enhancing the incorporation of the alkyne probe.
Unexpected Staining Patterns or Artifacts Metabolic alteration of this compound.Be aware that this compound is a metabolic probe and can be converted into other sphingolipids, such as dihydroceramides and ceramides. This can lead to a more complex staining pattern than anticipated.
Copper catalyst-mediated off-target reactions.The copper (I) catalyst used in click chemistry can mediate non-specific interactions. Use a stabilizing ligand like THPTA and the correct stoichiometry of copper to minimize these off-target reactions.

II. Frequently Asked Questions (FAQs)

Solubility

  • Q1: In which solvents is this compound soluble? this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). A related compound, Sphinganine (d18:0), is also miscible in ethanol.

  • Q2: What is the quantitative solubility of this compound in common organic solvents? While specific quantitative solubility data for this compound is not readily available, the solubility of a closely related compound, Sphinganine (d18:0), provides a useful reference.

    Table 1: Quantitative Solubility of Sphinganine (d18:0)

    Solvent Solubility
    Dimethyl Sulfoxide (DMSO) ~2 mg/mL
    Dimethylformamide (DMF) ~10 mg/mL
    Ethanol Miscible

    (Data for Sphinganine (d18:0) from Cayman Chemical product information)

  • Q3: How can I prepare an aqueous solution of this compound? Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. To prepare an aqueous solution, first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol. Then, slowly add the aqueous buffer of your choice while vortexing to facilitate mixing. For instance, a working solution can be prepared by dissolving it in ethanol and then diluting with a buffer like PBS (pH 7.2) to a final 1:1 ratio.

Stability

  • Q4: How should I store this compound? this compound should be stored as a solid at -20°C for long-term stability.

  • Q5: How stable is this compound in solution? For best results, it is recommended to prepare stock solutions fresh before use. If storage of a stock solution is necessary, it should be stored at -20°C. While specific long-term stability data for this compound in solution is not available, it is generally advisable to use stored solutions within a short period to avoid potential degradation.

  • Q6: Is this compound sensitive to pH? The stability of sphingolipids can be influenced by pH. For example, the aggregation behavior of sphingosine is pH-dependent. While there is no specific data on the pH stability of the alkyne group in this compound, it is good practice to maintain a neutral pH (around 7.0-7.5) in your experimental buffers unless the protocol specifies otherwise.

III. Experimental Protocols

A. Protocol for Metabolic Labeling and Fluorescence Microscopy of this compound

This protocol is adapted from a highly sensitive method for the microscopy of alkyne lipids.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of this compound in ethanol.

    • Add the this compound stock solution to the growth medium to a final concentration of 1-10 µM.

    • Incubate the cells for 2-16 hours to allow for metabolic incorporation.

  • Fixation:

    • Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 3.7% formalin in a suitable buffer (e.g., click buffer: 100 mM HEPES/KOH, pH 7.4) for at least 15 minutes.

  • Click Reaction:

    • Wash the fixed cells twice with the click buffer.

    • Prepare the click reaction cocktail. For a 1 mL reaction, you will need:

      • Azide detection reagent (e.g., a fluorescent azide) at a final concentration of 10 µM.

      • Copper(I) catalyst, such as 200 µM tetrakis(acetonitrile)copper(I) fluoroborate (CuTFB) in acetonitrile. The use of a picolyl-containing azide reporter can allow for lower copper concentrations, which is beneficial when working with fluorescent proteins.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three to five times with click buffer, with each wash lasting 10-15 minutes. Consider adding 0.1% Tween-20 to the wash buffer to reduce background.

    • If using a biotinylated azide, follow with incubation with a fluorescently labeled streptavidin conjugate.

    • Wash the cells with PBS.

    • Mount the coverslips using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

IV. Visualizations

A. Sphingolipid De Novo Synthesis Pathway

The following diagram illustrates the de novo synthesis pathway of sphingolipids, where this compound is incorporated.

Sphingolipid_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Keto_DHS 3-Keto-dihydrosphingosine Serine_PalmitoylCoA->Keto_DHS SPT DHS Dihydrosphingosine (Sphinganine) Keto_DHS->DHS 3-KDS reductase DHCer Dihydroceramide DHS->DHCer Ceramide Synthase Alkyne_Sphinganine This compound (Probe) Alkyne_Sphinganine->DHCer Ceramide Synthase Ceramide Ceramide DHCer->Ceramide DES1 SM Sphingomyelin Ceramide->SM SM Synthase GlcCer Glucosylceramide Ceramide->GlcCer

Caption: De novo sphingolipid synthesis pathway showing the incorporation of this compound.

B. Experimental Workflow for this compound Labeling and Detection

This diagram outlines the key steps in a typical experiment using this compound for metabolic labeling and subsequent detection.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Metabolic_Labeling 2. Metabolic Labeling with this compound Cell_Culture->Metabolic_Labeling Fixation 3. Cell Fixation Metabolic_Labeling->Fixation Click_Reaction 4. Click Reaction with Azide-Fluorophore Fixation->Click_Reaction Washing 5. Washing Steps Click_Reaction->Washing Imaging 6. Fluorescence Microscopy Washing->Imaging Analysis 7. Image Analysis Imaging->Analysis

Caption: Experimental workflow for this compound labeling and fluorescence microscopy.

References

Validation & Comparative

Validating Alkyne Sphinganine's Journey Through Sphingolipid Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of lipidomics, tracing the metabolic fate of specific molecules is paramount to understanding cellular processes in health and disease. Sphingolipids, a class of lipids integral to membrane structure and signaling, have been notoriously challenging to track. This guide provides a comprehensive comparison of Alkyne Sphinganine, a metabolic labeling reagent, with other common techniques for studying sphingolipid pathways. It offers researchers, scientists, and drug development professionals objective data and detailed protocols to validate the incorporation of this powerful tool into their experimental workflows.

Performance Comparison: this compound vs. Alternative Probes

The selection of a metabolic probe is a critical decision in experimental design. The ideal probe should closely mimic its endogenous counterpart, be readily detectable, and minimally perturb the biological system. The following table summarizes the performance of this compound in comparison to other widely used methods for tracking sphingolipid metabolism.

FeatureThis compoundFluorescently Labeled SphingolipidsRadiolabeled SphingolipidsStable Isotope-Labeled Sphingolipids
Analogue Fidelity High (minimal modification with a small alkyne group)[1][2]Low (bulky fluorophore can alter metabolism and localization)[1][3]High (isotopic substitution is non-perturbative)High (isotopic substitution is non-perturbative)[4]
Detection Method(s) Fluorescence Microscopy, Mass Spectrometry, Proteomics (via Click Chemistry)Fluorescence MicroscopyAutoradiography, Scintillation CountingMass Spectrometry
Sensitivity High, with potential for femtomole-level detection by MS with specific probesModerate to HighVery HighHigh
Spatial Resolution High (subcellular localization via microscopy)HighLowNot applicable for imaging
Temporal Resolution Good (can be used in pulse-chase experiments)GoodGoodGood
Multiplexing Capability High (can be combined with other fluorescent probes and antibodies)LimitedVery LimitedHigh (multiple isotopes can be used)
Safety Requires handling of copper catalyst for some click reactions, which can be toxic to live cellsGenerally safeRequires specialized handling and disposal of radioactive materialsSafe
Commercial Availability Readily availableReadily availableLimited availability and requires licensingReadily available
Primary Applications Visualization of lipid trafficking, identification of protein interactors, metabolic flux analysisVisualization of lipid traffickingMetabolic flux analysisQuantitative metabolic flux analysis

Visualizing the Workflow and Pathways

Understanding the experimental logic and the biological context is crucial for interpreting results. The following diagrams, generated using the DOT language, illustrate the de novo sphingolipid synthesis pathway and a typical experimental workflow for using this compound.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide->Glucosylceramide Alkyne_Sphinganine Alkyne Sphinganine Alkyne_Dihydroceramide Alkyne_Dihydroceramide Alkyne_Sphinganine->Alkyne_Dihydroceramide CerS Alkyne_Sphinganine->Alkyne_Dihydroceramide Alkyne_Ceramide Alkyne_Ceramide Alkyne_Dihydroceramide->Alkyne_Ceramide DEGS1 Alkyne_Sphingomyelin Alkyne_Sphingomyelin Alkyne_Ceramide->Alkyne_Sphingomyelin SMS Alkyne_Glucosylceramide Alkyne_Glucosylceramide Alkyne_Ceramide->Alkyne_Glucosylceramide GCS

Caption: De novo sphingolipid synthesis pathway showing the incorporation of this compound.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture Incubation 2. Incubate with This compound Cell_Culture->Incubation Lysis 3. Cell Lysis or Fixation Incubation->Lysis Click_Reaction 4. Click Chemistry Reaction (Azide-Fluorophore or Azide-Biotin) Lysis->Click_Reaction Microscopy 5a. Fluorescence Microscopy Click_Reaction->Microscopy Proteomics 5b. Affinity Purification & Mass Spectrometry (Proteomics) Click_Reaction->Proteomics Lipidomics 5c. Lipid Extraction & Mass Spectrometry (Lipidomics) Click_Reaction->Lipidomics

References

Unveiling Sphingolipid Dynamics: A Comparative Guide to Metabolic Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of sphingolipid metabolism, the choice of appropriate tools is paramount. This guide provides an objective comparison of Alkyne Sphinganine with other sphingolipid metabolic probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Sphingolipids are a class of bioactive lipids integral to cell structure and signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] The study of these complex metabolic pathways has been significantly advanced by the development of metabolic probes that can be incorporated into cellular sphingolipids and subsequently detected. This compound has emerged as a powerful tool in this field, primarily due to its close structural resemblance to the natural sphinganine molecule.[1]

Probing the Sphingolipidome: A Head-to-Head Comparison

The selection of a metabolic probe is a critical decision in experimental design, with each type offering distinct advantages and disadvantages. This section compares this compound to other commonly used sphingolipid probes.

Probe TypeChemical Structure/PrincipleKey AdvantagesKey DisadvantagesPrimary Applications
This compound Sphinganine with a terminal alkyne group for click chemistry.[2][3]- Minimal structural perturbation, closely mimics endogenous sphinganine.[1] - High efficiency and reaction kinetics with copper-catalyzed azide-alkyne cycloaddition (CuAAC).- CuAAC requires a copper catalyst, which can be cytotoxic, limiting live-cell applications.- Metabolic flux analysis. - Visualization of sphingolipid localization in fixed cells. - Identification of protein-sphingolipid interactions.
Azido Sphinganine Sphinganine with a terminal azide group for click chemistry.- Enables copper-free click chemistry (SPAAC), suitable for live-cell imaging.- The azide group is bulkier than the alkyne, potentially altering transport kinetics and metabolic fate.- Live-cell imaging of sphingolipid metabolism. - Metabolic flux analysis.
Fluorescent Probes (e.g., NBD-Sphingosine) Sphingosine conjugated to a fluorescent dye like Nitrobenzoxadiazole (NBD).- Direct visualization without the need for a secondary labeling step.- The large fluorescent tag can significantly alter the lipid's behavior, localization, and metabolism. - Lower photostability compared to some click chemistry dyes.- Real-time tracking of sphingolipid transport in live cells. - High-throughput screening assays.
Trifunctional Probes Contains an alkyne for click chemistry, a diazirine for photocrosslinking, and a photocage for controlled activation.- Allows for spatiotemporal control of probe activation. - Enables identification of direct protein interaction partners through photocrosslinking.- Complex synthesis. - Potential for off-target effects from UV activation and reactive intermediates.- Mapping protein-sphingolipid interactomes with high precision. - Studying acute lipid signaling events.

Delving into the Data: Performance Metrics

While direct head-to-head quantitative comparisons across all probes in a single study are rare, the literature provides valuable insights into their individual performance characteristics.

Performance MetricThis compoundAzido SphinganineFluorescent Probes (NBD)Trifunctional Probes
Metabolic Incorporation Efficiently incorporated into various sphingolipid species.Incorporated into sphingolipid pathways, but kinetics may differ from endogenous lipids.Rapidly taken up by cells, but metabolism can be altered by the fluorescent tag.Incorporated into the sphingolipid biosynthetic pathway similarly to their bifunctional counterparts.
Detection Sensitivity High sensitivity achievable with optimized click chemistry protocols and sensitive reporters (e.g., picolyl azides).Sensitivity is dependent on the efficiency of the copper-free click reaction and the chosen fluorophore.Good sensitivity for fluorescence microscopy, but can be prone to photobleaching.High sensitivity for both fluorescence detection and mass spectrometry-based proteomics.
Specificity/Artifacts Minimal structural change leads to high biological fidelity. Potential for off-target copper effects in CuAAC.The bulkier azide group may lead to altered substrate recognition by enzymes.The large fluorophore can cause mislocalization and altered interactions.UV light for uncaging and crosslinking can have non-specific cellular effects.
Cytotoxicity Primarily associated with the copper catalyst in CuAAC. Minimized with low-copper protocols.Generally low cytotoxicity, especially with SPAAC.Can exhibit cytotoxicity at higher concentrations.Potential for cytotoxicity from the probe itself or from UV-induced damage.

Visualizing the Pathways and Processes

To better understand the context in which these probes are utilized, the following diagrams illustrate the core sphingolipid metabolic pathway, a typical experimental workflow for metabolic labeling, and the logical relationship between different probe types.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi CERT or Vesicular Transport Sphingomyelin Sphingomyelin Sphingomyelin_PM Sphingomyelin Sphingomyelin->Sphingomyelin_PM Glucosylceramide Glucosylceramide cluster_PM_Lysosome cluster_PM_Lysosome Glucosylceramide->cluster_PM_Lysosome Transport Ceramide_Golgi->Sphingomyelin SMS Ceramide_Golgi->Glucosylceramide Sphingosine Sphingosine S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Ceramide_PM Ceramide Sphingosine->Ceramide_PM Ceramide_PM->Sphingosine Sphingomyelin_PM->Ceramide_PM SMase

Caption: Simplified overview of the de novo sphingolipid biosynthesis and salvage pathways.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start: Cell Culture Labeling Metabolic Labeling (e.g., this compound) Start->Labeling Fixation Cell Fixation & Permeabilization Labeling->Fixation Click_Reaction Click Chemistry Reaction (e.g., with Azide-Fluorophore) Fixation->Click_Reaction Microscopy Fluorescence Microscopy Click_Reaction->Microscopy Mass_Spec Mass Spectrometry (Lipidomics/Proteomics) Click_Reaction->Mass_Spec Biochemistry Biochemical Assays (e.g., TLC) Click_Reaction->Biochemistry

Caption: General experimental workflow for metabolic labeling of sphingolipids using click chemistry.

Probe_Comparison_Logic Probes Sphingolipid Metabolic Probes Clickable Clickable Probes Probes->Clickable Fluorescent Directly Fluorescent Probes Probes->Fluorescent Alkyne Alkyne-modified (e.g., this compound) Clickable->Alkyne Azide Azide-modified (e.g., Azido Sphinganine) Clickable->Azide Direct_Detection Direct Fluorescence (Live/Fixed Cells) Fluorescent->Direct_Detection detection Trifunctional Trifunctional Probes Alkyne->Trifunctional CuAAC CuAAC (Fixed Cells) Alkyne->CuAAC detection SPAAC SPAAC (Live Cells) Azide->SPAAC detection Multi_Modal Click Chemistry, Photocrosslinking, Controlled Activation Trifunctional->Multi_Modal detection

Caption: Logical relationship and primary detection methods for different sphingolipid probes.

Experimental Protocols: A Practical Guide

Metabolic Labeling of Cultured Cells with this compound

This protocol is a generalized procedure and may require optimization for specific cell types and experimental goals.

Materials:

  • This compound (stock solution in ethanol or DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (e.g., Click-iT® Cell Reaction Buffer Kit or custom-made)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA) for improved efficiency and reduced cytotoxicity

    • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Plate cells on a suitable substrate (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling:

    • Prepare a working solution of this compound in complete culture medium. The final concentration typically ranges from 1-50 µM, and the optimal concentration should be determined empirically.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a desired period (typically 1-24 hours) to allow for metabolic incorporation. The incubation time will depend on the specific metabolic pathway and turnover rate being investigated.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with the fixative solution for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click chemistry reaction cocktail according to the manufacturer's instructions or a published protocol. It is crucial to prepare the cocktail fresh and use it immediately.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Remove the click reaction cocktail and wash the cells three times with wash buffer.

    • (Optional) Perform immunostaining for other proteins of interest at this stage.

    • Counterstain the nuclei with DAPI by incubating with a DAPI solution for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Sphingolipid Extraction and Analysis by TLC

Materials:

  • Labeled cells (from the metabolic labeling protocol)

  • Scraper

  • Solvent for extraction (e.g., Chloroform:Methanol, 2:1 v/v)

  • TLC plate (silica gel)

  • TLC developing solvent system (e.g., Chloroform:Methanol:Water, 65:25:4 v/v/v)

  • Fluorescence scanner or iodine chamber for visualization

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Wash the labeled cells with ice-cold PBS.

    • Scrape the cells in PBS and pellet them by centrifugation.

    • Add the extraction solvent to the cell pellet and vortex thoroughly.

    • Incubate for 30 minutes at room temperature with occasional vortexing.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the lipid extract.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol, 2:1).

    • Spot the resuspended lipid extract onto the TLC plate.

    • Place the TLC plate in a developing chamber containing the developing solvent system.

    • Allow the solvent to migrate up the plate until it is near the top.

    • Remove the plate from the chamber and allow it to dry completely.

  • Visualization:

    • If a fluorescent azide was used, visualize the separated lipids using a fluorescence scanner at the appropriate excitation and emission wavelengths.

    • Alternatively, expose the plate to iodine vapor in a sealed chamber to visualize all lipid spots.

    • The migration of the labeled sphingolipids can be compared to known standards to identify the different metabolic products.

Conclusion

The choice of a sphingolipid metabolic probe is a critical determinant of experimental success. This compound offers a minimally perturbing approach for high-fidelity tracking of sphingolipid metabolism, particularly in fixed-cell applications. For live-cell imaging, azide-modified probes compatible with copper-free click chemistry present a valuable alternative, albeit with potential alterations in lipid behavior. Fluorescently labeled sphingolipids, while convenient for direct visualization, should be used with caution due to the significant structural perturbation of the attached fluorophore. The advanced trifunctional probes provide unparalleled capabilities for spatiotemporal control and interactome mapping but require more complex experimental setups. By carefully considering the specific research question and the inherent properties of each probe, investigators can select the optimal tool to illuminate the complex and dynamic world of sphingolipid biology.

References

Cross-validation of Alkyne Sphinganine data with other analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic incorporation of alkyne-tagged lipids, such as alkyne sphinganine, followed by "click chemistry," has become a important technique for studying lipid metabolism and interactions. This compound, an analog of the endogenous sphingolipid precursor sphinganine, allows for the sensitive detection of newly synthesized sphingolipids. The validation of data obtained from this technique is crucial for accurate interpretation. This guide provides a comparative overview of two primary analytical methods for the quantification of this compound and its metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fluorescence-Based Assays.

Data Presentation: A Comparative Overview

The choice of analytical method depends on the specific research question, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics for LC-MS/MS and fluorescence-based quantification of this compound following a click reaction with a fluorescent azide.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Fluorescence-Based Assay (Microplate Reader)
Principle Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation.[1][2][3]Covalent attachment of a fluorescent probe via click chemistry, followed by measurement of fluorescence intensity.[4][5]
Specificity Very High: Can distinguish between different lipid species and isomers.Moderate: Dependent on the specificity of the metabolic labeling and the click reaction. May not distinguish between different downstream metabolites.
Sensitivity (LLOQ) High: Typically in the low fmol to pmol range.Moderate to High: Dependent on the quantum yield of the fluorophore and instrument sensitivity.
Quantitative Accuracy High: Considered the gold standard for quantification.Good: Can provide reliable relative quantification; absolute quantification requires a standard curve of the fluorescently tagged analyte.
Throughput Lower: Sample preparation and run times can be lengthy.Higher: Amenable to high-throughput screening in 96- or 384-well plate formats.
Cost per Sample Higher: Requires expensive instrumentation and specialized personnel.Lower: More cost-effective for large numbers of samples.
Matrix Effects Can be significant, requiring careful method development and the use of internal standards.Can be affected by autofluorescence from biological matrices and quenching effects.

Experimental Protocols

Metabolic Labeling of Cells with this compound

This initial step is common to both LC-MS/MS and fluorescence-based detection methods.

  • Cell Culture : Plate cells at a desired density in a multi-well plate (e.g., 6-well for LC-MS/MS, 96-well for fluorescence plate reader) and allow them to adhere overnight.

  • Labeling : Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in a complete culture medium to the final desired concentration (typically 1-10 µM).

  • Incubation : Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for a specified period (e.g., 2-16 hours) to allow for metabolic incorporation.

  • Cell Lysis and Lipid Extraction :

    • Wash the cells with ice-cold PBS.

    • For LC-MS/MS, proceed with a lipid extraction method such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction.

    • For the fluorescence plate reader assay, lyse the cells in a buffer compatible with the click reaction.

Method 1: LC-MS/MS Analysis

This method provides detailed structural information and accurate quantification.

  • Sample Preparation :

    • To the extracted lipids, add an appropriate internal standard (e.g., a C17 sphinganine).

    • Evaporate the solvent under a stream of nitrogen.

  • Click Reaction (Optional but recommended for targeted analysis) :

    • While not always necessary for MS detection of the alkyne lipid itself, a click reaction with an azide-biotin tag can be used for enrichment of alkyne-labeled lipids prior to MS analysis.

  • LC Separation :

    • Reconstitute the lipid extract in a suitable injection solvent.

    • Inject the sample onto an HPLC or UPLC system equipped with a C18 or C8 column.

    • Use a gradient elution with solvents such as methanol/water/formic acid to separate the different lipid species.

  • MS/MS Detection :

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its metabolites.

  • Data Analysis :

    • Quantify the amount of this compound and its metabolites by comparing the peak areas to that of the internal standard and using a calibration curve.

Method 2: Fluorescence-Based Microplate Assay

This method is suitable for higher throughput screening and relative quantification.

  • Sample Preparation :

    • After metabolic labeling, wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if performing in-cell analysis, or lyse the cells and use the lysate.

  • Click Reaction :

    • Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 Azide), a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper chelator/ligand.

    • Incubate the samples with the click reaction cocktail in the dark for 30-60 minutes at room temperature.

    • Wash the samples to remove unreacted click reagents.

  • Fluorescence Measurement :

    • If using a cell lysate, transfer the samples to a black, clear-bottom 96-well plate.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis :

    • Normalize the fluorescence signal to the cell number or protein concentration.

    • Compare the fluorescence intensity of treated samples to control samples (cells not treated with this compound) to determine the extent of metabolic incorporation.

Visualizations

experimental_workflow Experimental Workflow for Cross-Validation cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_lcms LC-MS/MS Analysis cluster_fluoro Fluorescence Assay start Culture Cells labeling Incubate with This compound start->labeling lysis Cell Lysis & Lipid Extraction labeling->lysis lc_sep LC Separation lysis->lc_sep click_rxn Click Reaction with Fluorescent Azide lysis->click_rxn ms_detect MS/MS Detection lc_sep->ms_detect lcms_quant Quantification ms_detect->lcms_quant end_node Data Comparison & Validation lcms_quant->end_node plate_reader Microplate Reader Measurement click_rxn->plate_reader fluoro_quant Relative Quantification plate_reader->fluoro_quant fluoro_quant->end_node

Caption: Cross-validation workflow for this compound analysis.

sphingolipid_signaling Sphingosine-1-Phosphate (S1P) Signaling Pathway cluster_enzymes Enzymatic Conversions sphinganine Sphinganine cer_synthase Ceramide Synthase sphinganine->cer_synthase ceramide Ceramide sphingosine Sphingosine sphk Sphingosine Kinase (SphK1/2) sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) s1pr S1P Receptors (S1PR1-5) s1p->s1pr extracellular action cer cer cer_synthase->cer desaturase Desaturase desaturase->cer ceramidase Ceramidase ceramidase->sphingosine sphk->s1p downstream Downstream Signaling (e.g., Ras, PI3K, Rac) s1pr->downstream cellular_responses Cellular Responses (Growth, Survival, Migration) downstream->cellular_responses cer->desaturase cer->ceramidase

References

Alkyne Sphinganine vs. Azido-Sphingosine: A Comparative Guide for Metabolic Labeling of Sphingolipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of sphingolipid metabolism and localization is crucial for understanding numerous cellular processes and their roles in diseases ranging from cancer to neurodegenerative disorders. Metabolic labeling using bioorthogonal chemical reporters has emerged as a powerful tool for visualizing and analyzing these complex lipids in their native environment. Among the most utilized probes are alkyne and azide derivatives of sphinganine, the backbone of sphingolipids. This guide provides an objective comparison of alkyne sphinganine and azido-sphingosine for metabolic labeling, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific applications.

Executive Summary

Both this compound and azido-sphingosine are effective tools for metabolic labeling of sphingolipids, enabling their visualization and analysis through click chemistry. The choice between these two probes largely depends on the specific experimental goals, particularly the need for precise kinetic studies versus the requirement for live-cell imaging.

  • This compound: Considered a more faithful analog of the natural molecule, making it the preferred choice for studies requiring high fidelity in mimicking endogenous sphingolipid metabolism and transport kinetics.[1] Its detection, however, typically relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be cytotoxic and is therefore primarily suited for fixed-cell applications.[2]

  • Azido-Sphingosine: While potentially exhibiting altered transport kinetics compared to its natural counterpart, it offers the significant advantage of being compatible with copper-free click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This makes azido-sphingosine the superior option for live-cell imaging and dynamic studies where cell viability is paramount.

Performance Comparison

The following table summarizes the key performance characteristics of this compound and azido-sphingosine based on available literature. Direct quantitative comparisons in a single system are limited; therefore, this table synthesizes findings from multiple studies.

FeatureThis compoundAzido-SphingosineKey Considerations
Metabolic Fidelity High - closely mimics endogenous sphinganine.[1]Moderate - may exhibit altered transport kinetics.[1]For precise kinetic and metabolic flux analysis, this compound is generally preferred.
Click Chemistry Reaction Primarily Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).Compatible with both CuAAC and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).SPAAC is copper-free, making it ideal for live-cell imaging.
Suitability for Live-Cell Imaging Limited due to the cytotoxicity of the copper catalyst in CuAAC.High, due to the biocompatibility of SPAAC.Azido-sphingosine is the probe of choice for dynamic studies in living cells.
Cytotoxicity Potential cytotoxicity associated with the copper catalyst required for CuAAC.Low, especially when used with copper-free SPAAC.The choice of click chemistry reaction is a major determinant of cytotoxicity.
Signal-to-Noise Ratio High sensitivity can be achieved with optimized protocols and picolyl-azide reporters.Good signal demonstrated in live-cell imaging applications.Signal intensity is dependent on labeling efficiency, probe concentration, and the detection method.
Versatility Widely used for fixed-cell imaging, in vitro enzymatic assays, and mass spectrometry.Enables live-cell imaging, fluorescence microscopy, and mass spectrometry-based analysis.Both probes are versatile, but their applications in living systems differ significantly.

Experimental Protocols

Detailed methodologies for the use of both probes are presented below. These protocols are based on established methods in the literature and should be optimized for specific cell types and experimental conditions.

Protocol 1: Metabolic Labeling and Fluorescence Microscopy of this compound in Fixed Cells

This protocol is adapted from a highly sensitive method for imaging alkyne lipids.

1. Metabolic Labeling: a. Culture cells (e.g., A172 cells) on glass coverslips to the desired confluency. b. Incubate the cells in culture medium supplemented with 1-10 µM this compound for 2-16 hours at 37°C. The optimal concentration and incubation time should be determined empirically. c. Wash the cells once with PBS containing 1% delipidated BSA and then twice with PBS alone.

2. Cell Fixation: a. Fix the cells with 3.7% formalin in PBS for at least 15 minutes at room temperature. b. Wash the cells three times with PBS.

3. Click Chemistry Reaction (CuAAC): a. Prepare the click reaction cocktail. For a 500 µL reaction volume, mix:

  • Azide-fluorophore conjugate (e.g., 5 µM of a picolyl-azide-fluorophore for high sensitivity).
  • Copper(I)-TBTA catalyst (CuTFB) (200 µM for picolyl-azide reporters, or up to 2 mM for standard azide reporters).
  • Aminoguanidine (5 mM).
  • Sodium ascorbate (5 mM).
  • HEPES buffer (100 mM, pH 7.4). b. Aspirate the PBS from the fixed cells and add the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light. d. Wash the cells three times with PBS.

4. Imaging: a. Mount the coverslips on microscope slides with an appropriate mounting medium containing a nuclear stain (e.g., DAPI). b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: Metabolic Labeling and Live-Cell Imaging of Azido-Sphingosine

This protocol is based on the methodology described for live-cell imaging using azido-functionalized probes.

1. Metabolic Labeling: a. Culture cells on imaging-compatible dishes (e.g., glass-bottom dishes). b. Incubate the cells in culture medium containing 1-5 µM of ω-azidosphinganine for 4-24 hours at 37°C.

2. Copper-Free Click Chemistry Reaction (SPAAC): a. Prepare the labeling solution by diluting a stock solution of a strained alkyne-fluorophore (e.g., DBCO-fluorophore) in pre-warmed, serum-free culture medium to a final concentration of 5-20 µM. b. Wash the cells twice with pre-warmed PBS to remove unincorporated azido-sphingosine. c. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

3. Washing and Imaging: a. Aspirate the labeling medium and wash the cells three times with pre-warmed PBS or complete culture medium. b. Add fresh, pre-warmed culture medium to the cells. c. Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

Visualizing the Workflow and Pathways

The following diagrams, generated using Graphviz, illustrate the sphingolipid metabolic pathway and the experimental workflows for using this compound and azido-sphingosine.

Sphingolipid_Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Probes Metabolic Probes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Alkyne_Sphinganine This compound Alkyne_Sphinganine->Sphinganine Azido_Sphingosine Azido-Sphingosine Azido_Sphingosine->Sphinganine

Caption: Simplified sphingolipid de novo synthesis pathway.

Experimental_Workflows cluster_Alkyne This compound Workflow (Fixed Cells) cluster_Azide Azido-Sphingosine Workflow (Live Cells) A1 Metabolic Labeling (this compound) A2 Cell Fixation A1->A2 A3 CuAAC Click Reaction (Azide-Fluorophore, Cu+ catalyst) A2->A3 A4 Fluorescence Microscopy A3->A4 B1 Metabolic Labeling (Azido-Sphingosine) B2 SPAAC Click Reaction (Strained Alkyne-Fluorophore) B1->B2 B3 Live-Cell Imaging B2->B3

Caption: Experimental workflows for metabolic labeling.

Conclusion

The selection between this compound and azido-sphingosine for metabolic labeling of sphingolipids is a critical decision that will impact the experimental possibilities and the interpretation of the results. This compound offers higher metabolic fidelity, making it the superior choice for studies where accurately tracing the fate of natural sphingolipids in fixed samples is the primary objective. In contrast, azido-sphingosine, with its compatibility with copper-free click chemistry, opens the door to dynamic studies in living cells, allowing for the real-time visualization of sphingolipid trafficking and localization. Researchers should carefully consider their experimental needs, particularly the trade-off between metabolic accuracy and the necessity for live-cell imaging, to make an informed choice. The detailed protocols provided in this guide offer a starting point for the successful implementation of either of these powerful metabolic labeling tools.

References

Comparative analysis of different fluorescent reporters for Alkyne Sphinganine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of various fluorescent reporters available for the detection of Alkyne Sphinganine, a metabolic label for sphingolipids. The selection of an appropriate fluorescent reporter is critical for achieving high-quality imaging results with optimal sensitivity and specificity. This document aims to facilitate this selection process by presenting a side-by-side comparison of key performance indicators, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Introduction to this compound and Click Chemistry

This compound is a powerful tool for studying the metabolism and localization of sphingolipids. This metabolic labeling reagent is an analog of sphinganine, a key precursor in the de novo synthesis of sphingolipids, that has been modified to contain a terminal alkyne group. Once introduced to cells, this compound is incorporated into various sphingolipid species. The alkyne handle serves as a bioorthogonal reactive group, meaning it does not interfere with native cellular processes.

The detection of these alkyne-modified sphingolipids is achieved through a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] In this reaction, the alkyne group on the sphingolipid reacts with an azide group conjugated to a fluorescent reporter molecule (a fluorophore) to form a stable triazole linkage. This process allows for the covalent attachment of a bright fluorescent signal to the lipid of interest, enabling its visualization by fluorescence microscopy.

Data Presentation: Comparative Analysis of Fluorescent Reporters

The choice of a fluorescent reporter significantly impacts the quality of imaging data. Key parameters to consider include the fluorophore's quantum yield (a measure of its brightness), photostability (resistance to fading upon illumination), extinction coefficient (a measure of light absorption), and its excitation and emission wavelengths. The following table summarizes these properties for a selection of commercially available azide-functionalized fluorescent reporters commonly used for this compound labeling.

Fluorescent ReporterExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Relative PhotostabilityKey Features
BP Fluor 488 Picolyl Azide 49952073,0000.92[2]HighPicolyl azide enhances reaction kinetics and reduces required copper concentration.[2] Bright and highly photostable.
Alexa Fluor™ 488 Azide 49551973,000[3]0.92[4]HighBright and photostable green fluorophore. A widely used and well-characterized dye.
6-FAM Azide 49452075,0000.90ModerateA common fluorescein-based green fluorophore. Good brightness but moderate photostability.
AZDye™ 488 Azide 49351971,000HighHighStructurally identical to Alexa Fluor® 488, offering comparable performance.
Cy®3 Azide 550570150,000~0.15ModerateBright yellow-orange fluorophore. Prone to photobleaching under intense illumination.
Alexa Fluor™ 555 Azide 555565150,000~0.10HighA photostable alternative to Cy3, offering similar spectral properties with improved performance.
TAMRA Azide 55558091,000~0.65ModerateA rhodamine-based orange fluorophore with good brightness.
Alexa Fluor™ 647 Azide 650668270,0000.33HighBright and photostable far-red fluorophore, ideal for multiplexing and reducing cellular autofluorescence.
Cy®5 Azide 649670250,0000.27ModerateA widely used far-red fluorophore. Less photostable than Alexa Fluor 647.
Fluorogenic Azide Probes VariableVariableVariableLow (pre-click), High (post-click)Variable"Turn-on" fluorescence upon reaction, leading to a high signal-to-noise ratio with minimal background from unreacted probe.

Experimental Protocols

The following protocols provide a general framework for the metabolic labeling of sphingolipids with this compound and subsequent fluorescent detection via CuAAC. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Metabolic Labeling of Cells with this compound
  • Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture to the desired confluency.

  • Preparation of this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in a suitable solvent such as DMSO or ethanol.

  • Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 1-10 µM).

  • Incubation: Incubate the cells for a period sufficient for metabolic incorporation into sphingolipids (e.g., 4-24 hours) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cell Imaging
  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS.

  • Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. The following is a representative recipe for a 500 µL reaction volume:

    • Fluorescent Azide Probe: 1-10 µM final concentration (from a 1-10 mM stock in DMSO).

    • Copper(II) Sulfate (CuSO₄): 100 µM final concentration (from a 20 mM stock in water).

    • Reducing Agent (e.g., Sodium Ascorbate): 1 mM final concentration (from a freshly prepared 100 mM stock in water).

    • Copper Ligand (e.g., TBTA or a picolyl azide reporter): If using a standard azide, a copper-chelating ligand like Tris(benzyltriazolylmethyl)amine (TBTA) can be added to improve reaction efficiency and reduce cytotoxicity (typically at a 5:1 ligand-to-copper ratio). Picolyl azide reporters have a built-in copper chelator.

    • Buffer: PBS.

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.

  • Counterstaining and Mounting (Optional): Counterstain nuclei with a DNA dye (e.g., DAPI) and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the fluorescent labeling of this compound.

experimental_workflow cluster_cell_culture Cellular Incorporation cluster_detection Fluorescent Detection Alkyne_Sphinganine This compound Cells Live Cells Alkyne_Sphinganine->Cells Metabolic Labeling Labeled_Sphingolipids Alkyne-Labeled Sphingolipids Cells->Labeled_Sphingolipids Fixation Fixation & Permeabilization Labeled_Sphingolipids->Fixation Click_Reaction Click Reaction (CuAAC) Fixation->Click_Reaction Fluorescently_Labeled_Sphingolipids Fluorescently Labeled Sphingolipids Click_Reaction->Fluorescently_Labeled_Sphingolipids Fluorescent_Azide Fluorescent Azide Reporter Fluorescent_Azide->Click_Reaction Imaging Fluorescence Microscopy Fluorescently_Labeled_Sphingolipids->Imaging

Caption: Experimental workflow for labeling and imaging sphingolipids.

click_chemistry_pathway Alkyne Alkyne-Sphingolipid R1-C≡CH Triazole Fluorescently Labeled Sphingolipid R1-Triazole-R2-Fluorophore Alkyne->Triazole Azide Fluorescent Azide N₃-R2-Fluorophore Azide->Triazole catalyst Cu(I) Catalyst catalyst->Triazole

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

reporter_comparison cluster_performance Performance Metrics cluster_properties Spectral Properties Reporter Fluorescent Reporter Selection Quantum_Yield Quantum Yield (Brightness) Reporter->Quantum_Yield Photostability Photostability (Resistance to Fading) Reporter->Photostability SNR Signal-to-Noise Ratio (Clarity) Reporter->SNR Excitation Excitation Wavelength Reporter->Excitation Emission Emission Wavelength Reporter->Emission Imaging_Outcome Optimal Imaging Results Quantum_Yield->Imaging_Outcome Photostability->Imaging_Outcome SNR->Imaging_Outcome

Caption: Key factors for selecting a fluorescent reporter.

References

Validating Alkyne Sphinganine as a Specific Substrate for Ceramide Synthases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alkyne sphinganine with its natural counterpart, sphinganine, as a substrate for the family of ceramide synthase (CerS) enzymes. The specificity of this compound is critical for its use in metabolic labeling and high-throughput screening assays aimed at understanding ceramide metabolism and developing novel therapeutics. This document summarizes key experimental data, provides detailed protocols for validation, and visualizes the relevant biochemical pathways.

Executive Summary

This compound is a powerful tool for studying ceramide metabolism. Its terminal alkyne group allows for the sensitive and specific detection of its incorporation into ceramides via "click chemistry." Experimental evidence indicates that the structural modification of adding a terminal alkyne group to sphinganine has a minimal effect on its recognition and utilization by ceramide synthases. While a complete kinetic dataset for this compound across all six CerS isoforms is not available in the published literature, existing studies strongly support its utility as a specific substrate, demonstrating comparable kinetic properties to the natural substrate, sphinganine.

Data Presentation: Comparative Analysis of Ceramide Synthase Substrates

The specificity of a substrate for an enzyme is determined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

Table 1: Kinetic Parameters of Natural Sphinganine with Ceramide Synthase Isoforms

This table presents the Kₘ values for the natural substrate, sphinganine, with each of the six mammalian ceramide synthase isoforms. These values provide a benchmark for evaluating the specificity of this compound. The data shows that all CerS isoforms exhibit a similar high affinity for sphinganine.[1][2]

CerS IsoformKₘ for Sphinganine (µM)
CerS1~2-5
CerS2~2-5
CerS3~2-5
CerS4~2-5
CerS5~2-5
CerS6~2-5

Table 2: Acyl-CoA Specificity of Mammalian Ceramide Synthases

Ceramide synthases also exhibit specificity for the fatty acyl-CoA substrate. This is an important consideration when designing experiments, as the choice of acyl-CoA will determine which CerS isoform's activity is being measured.

CerS IsoformPreferred Acyl-CoA Chain Lengths
CerS1C18
CerS2C22-C24
CerS3C18-C26+
CerS4C18-C20
CerS5C16
CerS6C14-C16

Qualitative Comparison with this compound

While a comprehensive table of Kₘ and Vₘₐₓ values for this compound with each CerS isoform is not yet available in the literature, studies have shown that enzymes exhibit kinetic parameters for alkyne-modified substrates that closely mimic the affinity of natural substrates. One key study established alkyne lipids as convenient substrates for in vitro enzymatic assays, noting that kinetic analyses for ceramide synthases resulted in Michaelis-Menten constants similar to those for natural substrates. This indicates that the alkyne modification does not significantly hinder the binding and processing of the sphinganine backbone by the active site of the ceramide synthases.

Alternative Substrates

For comparison, NBD-sphinganine, a fluorescently labeled analog, has also been evaluated as a CerS substrate. Studies have shown that the Kₘ of NBD-sphinganine for ceramide synthases is very similar to that of the natural, unlabeled sphinganine, further supporting the idea that modifications at the terminus of the lipid tail are well-tolerated by these enzymes.[3]

Experimental Protocols

1. In Vitro Ceramide Synthase Assay using this compound

This protocol is adapted from established methods for measuring CerS activity.[4]

a. Materials:

  • Microsomes from cells or tissues expressing ceramide synthases

  • This compound

  • Fatty acyl-CoA (chosen based on the CerS isoform of interest, see Table 2)

  • Assay buffer (e.g., 20 mM HEPES-KOH pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA)

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • 3-azido-7-hydroxycoumarin (or other azide-functionalized fluorophore)

  • Copper(I) catalyst for click chemistry (e.g., copper(II) sulfate, sodium ascorbate, and a copper ligand like TBTA)

  • TLC plates and developing solvent (e.g., chloroform/methanol/2M NH₄OH, 40:10:1, v/v/v)

b. Procedure:

  • Prepare the reaction mixture in the assay buffer containing a defined concentration of this compound and the chosen fatty acyl-CoA.

  • Initiate the reaction by adding the microsomal protein.

  • Incubate at 37°C for a specified time (e.g., 20-60 minutes), ensuring the reaction stays within the linear range.

  • Terminate the reaction and extract the lipids using an appropriate solvent system (e.g., Bligh-Dyer extraction).

  • Dry the lipid extract under a stream of nitrogen.

  • Perform the click chemistry reaction by resuspending the lipid extract in a suitable solvent (e.g., methanol) and adding the azide-fluorophore, copper(II) sulfate, sodium ascorbate, and TBTA. Incubate at room temperature.

  • Spot the reaction mixture onto a TLC plate and develop the plate using the specified solvent system.

  • Visualize the fluorescently labeled alkyne-ceramide product using a fluorescence imager and quantify the spot intensity.

  • For kinetic analysis, vary the concentration of this compound while keeping the acyl-CoA concentration constant, and measure the initial reaction velocities.

2. Investigating Off-Target Effects

To confirm that this compound is not significantly metabolized by other enzymes in the sphingolipid pathway, the following experiments can be performed:

  • Sphingosine Kinase Assay: Incubate this compound with cell lysates known to have high sphingosine kinase activity. Analyze the reaction products by LC-MS/MS to look for the formation of this compound-1-phosphate.

  • Ceramidase Assay: The reverse reaction of ceramidases is generally not favored. To test if this compound can be formed from an alkyne-ceramide, one could synthesize the corresponding alkyne-ceramide and incubate it with a source of ceramidase activity. The formation of this compound would indicate a potential off-target effect.

Based on the current literature, significant off-target metabolism of this compound by these enzymes is not expected.

Mandatory Visualizations

Ceramide_De_Novo_Synthesis cluster_Golgi Golgi Apparatus ComplexSphingolipids Complex Sphingolipids Ceramide Ceramide Ceramide->ComplexSphingolipids CERT Vesicular Transport

Ceramide_Salvage_Pathway cluster_Lysosome Lysosome / Late Endosome cluster_ER Endoplasmic Reticulum ComplexSphingolipids Complex Sphingolipids Ceramide_L Ceramide Sphingosine_L Sphingosine Sphingosine_ER Sphingosine Sphingosine_L->Sphingosine_ER Ceramide_ER Ceramide AlkyneSphinganine This compound AlkyneCeramide Alkyne Ceramide

Experimental_Workflow Analysis Analysis Quantification Quantification Analysis->Quantification

Conclusion

The available evidence strongly supports the use of this compound as a specific and reliable substrate for the family of ceramide synthase enzymes. Its kinetic properties are comparable to the natural substrate, sphinganine, indicating that the terminal alkyne modification does not significantly interfere with enzyme recognition and catalysis. The detailed experimental protocol provided in this guide allows for the independent validation of its specificity and its application in various research contexts. The use of this compound, in conjunction with click chemistry, offers a sensitive and robust method for investigating the complex roles of ceramide synthesis in health and disease.

References

Unveiling Sphingolipid Dynamics: A Comparative Guide to Alkyne Sphinganine-Derived Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of sphingolipids in cellular processes is paramount. This guide provides a comprehensive assessment of the biological activity of alkyne sphinganine-derived lipids, a powerful tool for metabolic labeling and tracking of these essential biomolecules. Through a detailed comparison with alternative methods and supported by experimental data, we highlight the advantages and applications of this innovative approach.

This compound is a metabolic labeling reagent that incorporates a terminal alkyne group into the sphingolipid backbone.[1] This small, minimally perturbing modification allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][2] This enables the visualization, identification, and quantification of newly synthesized sphingolipids and their interacting partners within a cellular context.

Performance Comparison: this compound vs. Alternative Labeling Methods

The choice of labeling strategy is critical for accurately probing the biological functions of sphingolipids. This compound and its derivatives offer distinct advantages over traditional methods like radiolabeling and the use of bulky fluorescent tags.

FeatureThis compoundRadiolabeled SphinganineFluorescently-Tagged Sphinganine (e.g., NBD)
Cellular Perturbation Minimal; the small alkyne group has little impact on the lipid's physicochemical properties and metabolism.[3][4]Generally considered non-perturbing in terms of structure.The bulky fluorophore can significantly alter the lipid's properties, affecting its metabolism, localization, and interaction with enzymes.
Detection Method Click chemistry followed by fluorescence microscopy, mass spectrometry, or affinity purification.Autoradiography, scintillation counting.Direct fluorescence microscopy or spectroscopy.
Compatibility with Mass Spectrometry Highly compatible; allows for detailed structural analysis and quantification of labeled lipids.Impractical and inconvenient for modern mass spectrometry-based lipidomics.Can interfere with mass spectrometry analysis due to the bulky tag.
Safety Non-radioactive, posing minimal safety risks.Involves handling radioactive isotopes, requiring specialized facilities and safety protocols.Non-radioactive.
Multiplexing Capability Amenable to multiplexed analysis using different click-compatible reporters.Limited multiplexing capabilities.Limited by the spectral overlap of different fluorophores.
Enzyme Kinetics Kinetic parameters for enzymes are often similar to those of natural substrates.Considered the "gold standard" for mimicking natural substrate behavior.Can significantly alter enzyme kinetics. For example, the Km of ceramide synthase for NBD-sphinganine is similar to unlabeled sphinganine, but this may not hold true for all enzymes.

Experimental Workflows and Protocols

The utilization of this compound-derived lipids involves a straightforward workflow encompassing metabolic labeling, cell fixation, click chemistry, and downstream analysis.

experimental_workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_detection Detection cluster_analysis Downstream Analysis Start Cells in Culture Labeling Incubate with This compound Start->Labeling Fixation Cell Fixation Labeling->Fixation Permeabilization Permeabilization Fixation->Permeabilization Click Click Chemistry (e.g., with Azide-Fluorophore) Permeabilization->Click Microscopy Fluorescence Microscopy Click->Microscopy MS Mass Spectrometry Click->MS

Experimental workflow for this compound labeling.

Key Experimental Protocols

1. Metabolic Labeling of Cultured Cells:

  • Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy).

  • Labeling Medium: Prepare a complete culture medium containing the desired concentration of this compound (typically 1-10 µM).

  • Incubation: Replace the existing medium with the labeling medium and incubate the cells for a specified duration (e.g., 30 minutes to 16 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the specific metabolic pathway and turnover rate of the sphingolipids of interest.

  • Washing: After incubation, wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove unincorporated this compound.

2. Click Chemistry Reaction for Fluorescence Microscopy:

  • Fixation: Fix the cells with a suitable fixative, such as 3.7% formalin in PBS, for at least 15 minutes.

  • Permeabilization: If intracellular targets are to be visualized, permeabilize the cells with a detergent like 0.25% Triton X-100 in PBS.

  • Click Reaction Cocktail: Prepare a fresh click reaction cocktail. A typical cocktail includes:

    • Azide-fluorophore (e.g., Alexa Fluor 488 azide)

    • Copper(I) catalyst (e.g., prepared from CuSO₄ and a reducing agent like sodium ascorbate, or using a copper ligand like TBTA).

    • The reaction is typically performed in a buffer such as PBS.

  • Incubation: Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS to remove unreacted click chemistry reagents.

  • Imaging: Mount the coverslips and visualize the labeled sphingolipids using a fluorescence microscope.

3. Analysis by Mass Spectrometry:

  • Lipid Extraction: After metabolic labeling, lyse the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Click Reaction in Solution (Optional but Recommended): To enhance detection, a click reaction can be performed on the lipid extract with an azide-tagged reporter molecule optimized for mass spectrometry.

  • LC-MS/MS Analysis: Separate and analyze the lipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The alkyne tag introduces a specific mass shift, facilitating the identification and quantification of the labeled lipids.

Visualizing Sphingolipid Metabolism and Signaling

The de novo biosynthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then rapidly reduced to sphinganine. This compound is incorporated at this early stage of the pathway, allowing for the tracing of its conversion into more complex sphingolipids like ceramides, sphingomyelin, and glycosphingolipids.

de_novo_synthesis cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KSR Ceramide Dihydroceramide / Ceramide Sphinganine->Ceramide CerS Alkyne_Sphinganine This compound (Exogenous) Alkyne_Sphinganine->Ceramide CerS SM Sphingomyelin Ceramide->SM SMS GSL Glycosphingolipids Ceramide->GSL GCS

De novo sphingolipid biosynthesis pathway.

One of the key signaling molecules derived from sphingolipid metabolism is sphingosine-1-phosphate (S1P), which is generated by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2). The balance between ceramide, sphingosine, and S1P levels, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate, with ceramide and sphingosine generally promoting apoptosis and S1P promoting cell survival and proliferation.

sphingolipid_rheostat Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Sphingosine->Apoptosis S1P->Sphingosine SPPase Survival Cell Survival & Proliferation S1P->Survival

The Sphingolipid Rheostat signaling pathway.

Conclusion

This compound-derived lipids represent a versatile and powerful tool for the study of sphingolipid metabolism and signaling. Their minimal structural perturbation, compatibility with a wide range of analytical techniques, and enhanced safety profile make them a superior choice for many applications compared to traditional labeling methods. By enabling the precise tracking of sphingolipid dynamics in living cells, these probes are invaluable for dissecting the complex roles of sphingolipids in health and disease, and for the development of novel therapeutic strategies targeting sphingolipid pathways.

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Alkyne Sphinganine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Alkyne Sphinganine for metabolic labeling, the choice between copper-catalyzed and copper-free click chemistry is a critical decision that impacts experimental design and outcomes. This guide provides an objective comparison of the two methods, supported by experimental data, to facilitate an informed choice for your specific application.

This compound is a powerful tool for metabolic labeling, allowing for the introduction of a terminal alkyne into sphingolipids. This bioorthogonal handle enables the subsequent attachment of reporter molecules, such as fluorophores or biotin, through a highly specific and efficient reaction known as click chemistry. The two primary modalities of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or copper-free click chemistry.

Performance Comparison: A Quantitative Look

The selection between CuAAC and SPAAC often represents a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative parameters to provide a direct comparison.

Table 1: General Performance Characteristics

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicity, though ligands can mitigate this.High, suitable for in vivo and live-cell applications.[1]
Reaction Rate Generally faster (10 to 10⁴ M⁻¹s⁻¹).[2][3]Generally slower, dependent on the cyclooctyne used.
Reagents Terminal alkyne (e.g., this compound) + AzideTerminal alkyne (e.g., this compound) + Strained Cyclooctyne (e.g., DBCO, BCN)
Reagent Size Small alkyne and azide functional groups.Bulky cyclooctyne reagents.
Side Reactions Potential for reactive oxygen species formation.Strained alkynes can react with thiols.
Cost Generally lower cost for alkynes and catalyst.Strained cyclooctynes can be more expensive.

Table 2: Typical Reaction Conditions for Alkyne Lipid Labeling

ParameterCopper-Catalyzed (CuAAC) with this compoundCopper-Free (SPAAC) with Alkyne Lipids (General)
Alkyne Concentration 1 µM this compound in growth medium for cellular labeling.Dependent on experimental setup, often in the µM range.
Azide/Cyclooctyne Conc. 10 µM azide reporter.Typically 2-4 molar excess of cyclooctyne reagent.
Catalyst Concentration 200 µM to 2 mM Copper(I) catalyst (e.g., CuTFB).N/A
Ligand Often used to stabilize Cu(I) and reduce cytotoxicity (e.g., THPTA).N/A
Reaction Time Can be rapid, often 15-30 minutes for labeling.Can be longer, from hours to overnight, depending on the cyclooctyne.
Temperature Room temperature.Room temperature or 37°C for live cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for the metabolic labeling of cells with this compound followed by either CuAAC or a general SPAAC ligation.

Metabolic Labeling of Cells with this compound
  • Culture cells to the desired confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Add this compound to the growth medium to a final concentration of 1 µM.

  • Incubate the cells for a specified period (e.g., 2 hours) to allow for metabolic incorporation.

  • Wash the cells with fresh medium or PBS to remove unincorporated this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from Gaebler et al. (2016) for the labeling of alkyne lipids in fixed cells.

  • Fixation: Fix the metabolically labeled cells with 3.7% formalin in a suitable buffer.

  • Prepare Click Reaction Mix:

    • Azide Reporter (e.g., fluorescent azide): 10 µM

    • Copper(I) Catalyst (e.g., CuTFB in acetonitrile): 200 µM

  • Click Reaction:

    • Add the click reaction mix to the fixed cells.

    • Incubate for 30 minutes at room temperature.

  • Washing: Wash the cells multiple times with buffer to remove unreacted reagents.

  • Imaging: The cells are now ready for analysis by fluorescence microscopy.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - General Protocol

This is a general protocol for labeling azide-modified proteins, which can be adapted for alkyne-labeled lipids by reacting with an azide-functionalized cyclooctyne.

  • Prepare Labeling Reagent:

    • Dissolve the DBCO-functionalized reporter molecule (e.g., DBCO-fluorophore) in a biocompatible solvent like DMSO.

  • Labeling Reaction:

    • For live-cell imaging, add the DBCO reagent directly to the cell culture medium at a final concentration typically in the low µM range.

    • For fixed cells or lysates, add the DBCO reagent to the sample.

    • Incubate for 1 to 24-48 hours at 4°C or at least 4 hours at 25°C, with agitation. The optimal time will depend on the specific cyclooctyne and the biological system.

  • Washing: Wash the cells or sample to remove the excess DBCO reagent.

  • Analysis: Proceed with the desired downstream analysis, such as fluorescence microscopy or flow cytometry.

Visualization of Key Processes

To better understand the workflows and the underlying chemistry, the following diagrams are provided.

CuAAC_Workflow cluster_cellular Cellular Steps cluster_reaction Click Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with This compound Fixation Cell Fixation Metabolic_Labeling->Fixation Add_Reagents Add Azide Reporter, Cu(I) Catalyst, Ligand Fixation->Add_Reagents Incubation Incubate at RT Add_Reagents->Incubation Washing Wash Cells Incubation->Washing Imaging Fluorescence Imaging Washing->Imaging

Figure 1: Experimental workflow for CuAAC labeling of this compound.

SPAAC_Workflow cluster_cellular Cellular Steps cluster_reaction Click Reaction (Live Cells) cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with This compound Add_Reagent Add Strained Cyclooctyne (e.g., DBCO-fluorophore) Metabolic_Labeling->Add_Reagent Incubation Incubate at 37°C Add_Reagent->Incubation Washing Wash Cells Incubation->Washing Imaging Live-Cell Imaging Washing->Imaging

Figure 2: Experimental workflow for SPAAC labeling of this compound.

Reaction_Mechanisms cluster_CuAAC Copper-Catalyzed (CuAAC) cluster_SPAAC Copper-Free (SPAAC) Alkyne_Cu This compound Catalyst Cu(I) Catalyst Alkyne_Cu->Catalyst Azide_Cu Azide Reporter Azide_Cu->Catalyst Triazole_Cu 1,4-Disubstituted Triazole Catalyst->Triazole_Cu Alkyne_S This compound Cyclooctyne Strained Cyclooctyne Alkyne_S->Cyclooctyne + Triazole_S Triazole Adduct (mixture of regioisomers) Cyclooctyne->Triazole_S

Figure 3: Simplified reaction mechanisms of CuAAC and SPAAC.

Conclusion and Recommendations

The decision between CuAAC and SPAAC for labeling this compound is highly dependent on the specific experimental context.

CuAAC is the recommended method when:

  • High reaction speed is critical.

  • The experimental system is not sensitive to the presence of a well-ligated copper catalyst (e.g., in fixed cells or in vitro assays).

  • Cost-effectiveness is a major consideration.

SPAAC is the preferred choice for:

  • In vivo or live-cell imaging where copper toxicity is a significant concern.

  • Applications that demand high biocompatibility and mild reaction conditions.

  • Experiments where the removal of a metal catalyst is problematic.

For many applications involving the labeling of alkyne lipids like this compound, particularly in fixed samples, the high sensitivity and efficiency of CuAAC, especially when using picolyl-azide reporters that allow for lower copper concentrations, make it a robust and effective choice. However, for any studies involving living cells or organisms, the biocompatibility of SPAAC is a paramount advantage that often outweighs its slower reaction kinetics and higher reagent costs. Researchers should carefully consider these factors to select the optimal click chemistry approach for their specific research goals.

References

Validating the use of Alkyne Sphinganine in specific cell types or model organisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alkyne Sphinganine with alternative methods for tracking sphingolipid metabolism. It includes supporting experimental data, detailed protocols, and visualizations to validate its use in specific cell types and model organisms.

This compound has emerged as a powerful tool for the metabolic labeling and analysis of sphingolipids, a class of lipids implicated in numerous cellular processes and diseases. This bioorthogonal chemical reporter, featuring a terminal alkyne group, allows for the tracking and identification of sphingolipid metabolites in living cells and organisms with high specificity and resolution. This guide compares this compound with traditional methods like fluorescently-labeled and radiolabeled sphingolipids, providing a framework for selecting the most appropriate tool for your research needs.

Performance Comparison of Sphingolipid Labeling Methods

The choice of labeling strategy for studying sphingolipid metabolism depends on the specific experimental goals, as each method presents a unique set of advantages and limitations. This compound, coupled with click chemistry, offers a versatile and minimally perturbative approach compared to bulky fluorescent tags or the safety considerations associated with radiotracers.

FeatureThis compound (Click Chemistry)Fluorescently-Labeled Sphingolipids (e.g., NBD-Sphingosine)Radiolabeled Sphingolipids (e.g., ³H-Sphingosine)
Tag Size & Perturbation Minimal (alkyne group)[1]Bulky fluorophore, potential for altered metabolism and localizationNo perturbation to chemical structure
Detection Method(s) Fluorescence microscopy, mass spectrometry, Western blot (via biotin tag)[1]Fluorescence microscopyAutoradiography, scintillation counting
Spatial Resolution High (subcellular localization)[2]Moderate to high, potential for artifacts due to bulky tagLow
Sensitivity High, especially with sensitive fluorophores or mass spectrometry[2]HighVery high
Live-Cell Imaging Yes (with copper-free click chemistry)[1]YesNot suitable
Toxicity Potential cytotoxicity from copper catalyst in standard click chemistry; can be mitigated with copper-free methods. Sphinganine itself can be cytotoxic if not delivered properly.Phototoxicity and potential for altered lipid metabolism.Radiation safety concerns and disposal issues.
Versatility High; can be adapted for imaging, proteomics, and lipidomics.Primarily for imaging.Primarily for quantitative analysis of total incorporation.
Quantitative Analysis Quantitative with mass spectrometry using appropriate internal standards.Semi-quantitative with fluorescence intensity measurements.Highly quantitative.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic fate of this compound and understanding the experimental workflow are crucial for designing and interpreting experiments.

Sphingolipid Metabolism Pathway

This compound enters the de novo sphingolipid synthesis pathway and is metabolized into various complex sphingolipids. This allows for the tracing of these metabolic routes.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT This compound This compound 3-Ketosphinganine->this compound KSR Dihydroceramide (DHCer) Dihydroceramide (DHCer) This compound->Dihydroceramide (DHCer) CerS Ceramide (Cer) Ceramide (Cer) Dihydroceramide (DHCer)->Ceramide (Cer) DEGS Sphingomyelin (SM) Sphingomyelin (SM) Ceramide (Cer)->Sphingomyelin (SM) SMS Glucosylceramide (GlcCer) Glucosylceramide (GlcCer) Ceramide (Cer)->Glucosylceramide (GlcCer) GCS Experimental_Workflow A 1. Metabolic Labeling Incubate cells/organism with this compound B 2. Cell/Tissue Processing Fixation and permeabilization A->B C 3. Click Reaction Add azide-reporter (e.g., fluorescent dye, biotin) and catalyst (for CuAAC) B->C D 4. Washing Remove excess reagents C->D E 5. Analysis D->E F Fluorescence Microscopy E->F G Mass Spectrometry E->G H Western Blot / Pulldown E->H Comparison_Logic Start Choose Sphingolipid Labeling Method LiveCell Live-Cell Imaging? Start->LiveCell HighRes High Spatial Resolution? LiveCell->HighRes Yes Quant Quantitative Analysis? LiveCell->Quant No Alkyne This compound (Copper-Free Click) HighRes->Alkyne Yes (Minimal Perturbation) Fluorescent Fluorescent Sphingolipid HighRes->Fluorescent Yes (Potential Artifacts) Radioactive Radiolabeled Sphingolipid Quant->Radioactive Yes (Bulk Analysis) AlkyneMS This compound (MS) Quant->AlkyneMS Yes (Metabolite Profiling) AlkyneImg This compound (Imaging) Quant->AlkyneImg No

References

A Comparative Analysis of Alkyne Sphinganine and Tritiated Sphinganine for Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. In the field of sphingolipid metabolism, ceramide synthases (CerS) are crucial enzymes, and their activity is often assessed using sphinganine analogs. This guide provides an objective comparison of two commonly used substrates: Alkyne Sphinganine and tritiated sphinganine, supported by experimental data and detailed protocols.

This comparison guide delves into the performance, advantages, and limitations of a modern, click chemistry-based approach using this compound versus the traditional radioisotope method with tritiated sphinganine for assaying ceramide synthase activity.

Performance Comparison at a Glance

The choice between this compound and tritiated sphinganine hinges on a balance of sensitivity, safety, and experimental flexibility. While both are effective substrates for ceramide synthases, their detection methods and associated workflows differ significantly.

FeatureThis compoundTritiated Sphinganine
Detection Method Click chemistry with fluorescent azidesScintillation counting or autoradiography
Sensitivity High, comparable to radioactive methodsHigh
Safety Non-radioactive, reduced safety concernsRadioactive, requires specialized handling and disposal
Workflow Complexity Multi-step (enzymatic reaction, click reaction, detection)Relatively straightforward (enzymatic reaction, separation, detection)
Versatility Adaptable for in vitro, in-cell, and in vivo studiesPrimarily for in vitro and cell-based assays
Cost Reagents can be expensiveLower cost for the isotope, but disposal costs can be high

Quantitative Data Summary

A critical parameter for comparing enzyme substrates is the Michaelis-Menten constant (K_m), which reflects the substrate concentration at which the enzyme reaches half of its maximum velocity and is an inverse measure of the substrate's affinity for the enzyme.

While direct K_m values for this compound are not extensively published, studies have shown that the introduction of the small alkyne group at the terminus of the hydrocarbon chain does not significantly alter the substrate's interaction with the enzyme. Kinetic analyses of various alkyne-labeled lipids, including those for ceramide synthases, have yielded K_m values similar to their radiolabeled or natural counterparts.

Tritiated sphinganine has been used to determine the K_m values for various mammalian ceramide synthase isoforms. The affinity of different CerS isoforms for sphinganine is remarkably similar, with K_m values typically falling within the 2 to 5 µM range.[1][2]

SubstrateEnzymeK_m (µM)Reference
Tritiated Sphinganine Mammalian CerS Isoforms2 - 5Lahiri et al., 2007[1][2]
This compound Ceramide SynthasesSimilar to radiolabeled substratesGaebler et al., 2013[3]
NBD-Sphinganine *Endogenous CerS (C16:0-CoA)1.91 ± 0.84Tidhar et al., 2012
Unlabeled Sphinganine Endogenous CerS (C16:0-CoA)1.16 ± 0.36Tidhar et al., 2012

*NBD-sphinganine is another fluorescent analog, and its similar K_m to unlabeled sphinganine further supports the idea that modifications for detection do not drastically alter enzyme affinity.

Signaling Pathways and Experimental Workflows

To visualize the context of these enzyme assays, the following diagrams illustrate the sphingolipid metabolism pathway and the general experimental workflows for both this compound and tritiated sphinganine.

Figure 1: Simplified Sphingolipid Metabolism Pathway.

Experimental_Workflows cluster_alkyne This compound Workflow cluster_tritiated Tritiated Sphinganine Workflow A1 Incubate Enzyme with This compound A2 Stop Reaction A1->A2 A3 Click Reaction with Azide-Fluorophore A2->A3 A4 Separation (TLC/HPLC) A3->A4 A5 Fluorescence Detection A4->A5 T1 Incubate Enzyme with Tritiated Sphinganine T2 Stop Reaction T1->T2 T3 Lipid Extraction T2->T3 T4 Separation (TLC) T3->T4 T5 Radioactivity Detection (Scintillation/Autoradiography) T4->T5

Figure 2: Comparative Experimental Workflows.

Experimental Protocols

Below are detailed methodologies for performing ceramide synthase assays using both this compound and tritiated sphinganine.

Protocol 1: Ceramide Synthase Assay using this compound and Click Chemistry

This protocol is adapted from methods described for in vitro enzymatic assays using alkyne lipids.

Materials:

  • Enzyme source (e.g., cell lysate, microsomes)

  • This compound

  • Fatty acyl-CoA (e.g., C18-CoA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Click chemistry reagents: azide-fluorophore (e.g., 3-azido-7-hydroxycoumarin), copper(II) sulfate, reducing agent (e.g., sodium ascorbate)

  • Solvents for extraction and TLC

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the enzyme source, this compound, and fatty acyl-CoA in the assay buffer.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Click Reaction:

    • Resuspend the dried lipids in a suitable solvent (e.g., DMSO/t-butanol).

    • Add the click chemistry reaction cocktail containing the azide-fluorophore, copper(II) sulfate, and sodium ascorbate.

    • Incubate at room temperature, protected from light.

  • Analysis:

    • Spot the reaction mixture onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid).

    • Visualize the fluorescently labeled product using a fluorescence imager.

    • Quantify the fluorescence intensity of the product band.

Protocol 2: Ceramide Synthase Assay using Tritiated Sphinganine

This protocol is a standard method for measuring CerS activity.

Materials:

  • Enzyme source (e.g., cell lysate, microsomes)

  • [4,5-³H]Sphinganine

  • Unlabeled sphinganine

  • Fatty acyl-CoA (e.g., C18-CoA)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing defatted BSA)

  • Solvents for extraction and TLC

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the assay buffer, a known amount of [³H]sphinganine mixed with unlabeled sphinganine, and the enzyme source.

    • Initiate the reaction by adding the fatty acyl-CoA.

    • Incubate at 37°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Perform a lipid extraction as described in Protocol 1.

    • Dry the lipid extract.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the lipid extract in a small volume of chloroform/methanol.

    • Spot the sample onto a TLC plate.

    • Develop the plate in a suitable solvent system to separate the substrate (sphinganine) from the product (dihydroceramide).

  • Quantification:

    • Scrape the silica corresponding to the dihydroceramide band into a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the [³H]sphinganine.

Conclusion

Both this compound and tritiated sphinganine are valuable tools for the study of ceramide synthase activity. The choice of substrate will depend on the specific experimental needs, available equipment, and safety considerations of the laboratory.

This compound coupled with click chemistry offers a modern, non-radioactive alternative with high sensitivity and versatility, making it particularly suitable for high-throughput screening and in-cell imaging applications.

Tritiated sphinganine remains a robust and well-established method, especially for laboratories already equipped for radiochemical work. Its straightforward workflow and the wealth of historical data make it a reliable choice for kinetic studies.

As research in sphingolipid metabolism continues to advance, the development of non-radioactive, highly sensitive assays using probes like this compound will likely become increasingly prevalent, offering powerful and safer alternatives for elucidating the complex roles of these essential lipids in health and disease.

References

Safety Operating Guide

Safe Disposal of Alkyne Sphinganine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized reagents like Alkyne Sphinganine is paramount for laboratory safety and environmental compliance. This guide provides essential logistical information and a step-by-step operational plan for the proper disposal of this compound, adhering to standard laboratory safety practices.

Disclaimer: This document provides general guidance. All laboratory personnel must consult their institution's specific Environmental Health and Safety (EHS) protocols before handling or disposing of any chemical waste. The procedures outlined by your institution supersede the information provided here.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. Handle this compound in a well-ventilated area or a chemical fume hood. In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand, collect it in a sealed container, and dispose of it as hazardous waste.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound for quick reference.

PropertyValue
Molecular FormulaC₁₈H₃₅NO₂
Molecular Weight297.46 g/mol [1][2]
AppearanceWhite crystalline solid[1][2]
Purity≥95%[1]
Recommended Storage-10°C to -20°C, desiccated
SolubilitySoluble in DMSO and DMF

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated contaminated materials is critical. The following procedures are based on general best practices for laboratory chemical waste.

Waste Segregation

Proper segregation of waste is the foundational step in safe disposal.

  • Solid Waste:

    • Examples: Unused or expired solid this compound, contaminated gloves, pipette tips, and weigh paper.

    • Procedure: Collect all non-sharp, solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag. This container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound". Keep the container sealed when not in use.

  • Liquid Waste:

    • Examples: Solutions containing this compound (e.g., in DMSO or DMF), and initial solvent rinses of contaminated glassware.

    • Procedure: Dispose of all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. The container should be stored in secondary containment to prevent spills.

  • Contaminated Sharps:

    • Examples: Contaminated needles, syringes, or glass Pasteur pipettes.

    • Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. This container must be labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".

Labeling and Storage

Properly label all waste containers with the full chemical name, concentration (if applicable), and the date of accumulation. Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.

Final Disposal

Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow: Disposal of this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AlkyneSphinganineDisposal cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Identify Alkyne Sphinganine Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Type ppe->segregate solid_waste Solid Waste (e.g., contaminated gloves, tips) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) segregate->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, glass pipettes) segregate->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store Waste in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Institutional EHS storage->disposal

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Alkyne Sphinganine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and having clear operational plans are paramount when working with specialized reagents like Alkyne Sphinganine. This guide provides essential, immediate safety and logistical information, including detailed handling and disposal protocols, to foster a safe and efficient research environment.

This compound is a metabolic labeling reagent utilized in biomedical research to study lipid metabolism and cell signaling pathways.[1] It is a white crystalline solid that requires careful handling to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes of solutions containing this compound.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coatProtects skin and personal clothing from spills.
Respiratory Protection Use in a well-ventilated areaMinimizes inhalation of any potential dust from the solid compound. For handling large quantities or when generating aerosols, a respirator may be necessary.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent contamination and accidental exposure.

Storage:

  • Store this compound at -20°C or -10°C in a desiccated environment.[1]

  • Keep the container tightly sealed to prevent moisture absorption.

Handling:

  • Before use, allow the container to warm to room temperature to prevent condensation.

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when weighing the solid.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Minimize the creation of dust when handling the solid form.

  • Prepare solutions of this compound in appropriate solvents like DMSO or DMF.[2]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled responsibly to protect personnel and the environment. As with similar chemical compounds, this compound waste should be treated as hazardous chemical waste.[3]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams.[3] Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions).

  • Containerization:

    • Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.

    • Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound". Include the date and the name of the generating laboratory.

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste disposal service.

Experimental Protocols and Visualizations

This compound is a valuable tool for studying sphingolipid metabolism and interactions through a technique involving metabolic labeling followed by click chemistry.

Metabolic Labeling and Click Chemistry Workflow

The general workflow involves introducing this compound to cells, where it is incorporated into sphingolipids. The alkyne group then serves as a handle for a highly specific "click" reaction with an azide-containing reporter molecule (e.g., a fluorophore or biotin) for visualization or purification.

G cluster_cell Cellular Environment cluster_detection Detection via Click Chemistry A This compound (Metabolic Labeling) B Incorporation into Cellular Sphingolipids A->B C Alkyne-tagged Sphingolipids B->C D Cell Lysis or Fixation C->D E Click Reaction with Azide-Reporter D->E F Labeled Sphingolipids E->F G Analysis (e.g., Microscopy, Proteomics) F->G

Experimental workflow for this compound labeling.

Conceptual Signaling Pathway Visualization

This compound acts as a chemical reporter to trace the metabolic fate of sphinganine within cellular pathways. The following diagram illustrates this concept.

G cluster_pathway Sphingolipid Metabolism cluster_application Research Application A This compound B Ceramide Synthase A->B C Alkyne-tagged Dihydroceramides B->C D Further Metabolic Processing C->D E Complex Alkyne-tagged Sphingolipids D->E F Identification of Sphingolipid-Interacting Proteins E->F

Metabolic incorporation of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.